2,4-Bis(trifluoromethyl)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWVOUBVGBJRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957935 | |
| Record name | 2,4-Bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367-71-5 | |
| Record name | 2,4-Bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 367-71-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,4-Bis(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Bis(trifluoromethyl)aniline is a critical building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The presence of two trifluoromethyl groups on the aniline scaffold imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, making it a highly sought-after intermediate. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed, step-by-step protocols and a thorough examination of the underlying reaction mechanisms. The methodologies discussed herein are designed to be robust and scalable, providing a valuable resource for researchers in both academic and industrial settings.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (-CF₃), in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties. This compound, with its two potent electron-withdrawing trifluoromethyl groups, serves as a key starting material for the synthesis of numerous complex molecules. Its unique substitution pattern makes it an invaluable synthon for accessing novel chemical space. This guide will explore the two most prevalent and practical synthetic routes to this important compound: the nitration of 1,3-bis(trifluoromethyl)benzene followed by reduction, and the direct amination of a 1-halo-2,4-bis(trifluoromethyl)benzene precursor.
Pathway 1: Nitration of 1,3-Bis(trifluoromethyl)benzene and Subsequent Reduction
This classical two-step approach is a reliable method for the preparation of this compound, starting from the commercially available 1,3-bis(trifluoromethyl)benzene.
Step 1: Nitration of 1,3-Bis(trifluoromethyl)benzene
The introduction of a nitro group onto the 1,3-bis(trifluoromethyl)benzene ring is achieved through electrophilic aromatic substitution. The two trifluoromethyl groups are strong deactivating and meta-directing groups. However, due to their placement at positions 1 and 3, the positions ortho and para to one of the CF₃ groups (and meta to the other) are the most activated for electrophilic attack. This directing effect leads to the preferential formation of 2,4-bis(trifluoromethyl)nitrobenzene.
Reaction Workflow:
Figure 1: Nitration of 1,3-bis(trifluoromethyl)benzene.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming sulfuric acid (20% SO₃).
-
Cool the flask in an ice-water bath and slowly add 1,3-bis(trifluoromethyl)benzene to the stirred acid.
-
From the dropping funnel, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-bis(trifluoromethyl)nitrobenzene.
-
The crude product can be purified by vacuum distillation or recrystallization.
Causality Behind Experimental Choices:
-
Fuming Sulfuric and Nitric Acids: The use of fuming acids is crucial for generating a high concentration of the nitronium ion (NO₂⁺), the active electrophile, which is necessary to overcome the strong deactivating effect of the two trifluoromethyl groups.
-
Low Temperature: Maintaining a low temperature during the addition of the nitrating mixture is essential to control the exothermic reaction and prevent the formation of unwanted byproducts.
Step 2: Reduction of 2,4-Bis(trifluoromethyl)nitrobenzene
The nitro group of 2,4-bis(trifluoromethyl)nitrobenzene is then reduced to an amino group to yield the target compound. Several methods can be employed for this transformation, with catalytic hydrogenation being a common and efficient choice.
Reaction Workflow:
Figure 2: Reduction of 2,4-bis(trifluoromethyl)nitrobenzene.
Experimental Protocol:
-
In a hydrogenation vessel, dissolve 2,4-bis(trifluoromethyl)nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by vacuum distillation or recrystallization from a suitable solvent system.
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. It offers good activity and can be easily removed by filtration.
-
Hydrogen Pressure: Applying hydrogen pressure increases the concentration of dissolved hydrogen in the reaction mixture, thereby accelerating the rate of reduction.
Pathway 2: Direct Amination of 1-Halo-2,4-bis(trifluoromethyl)benzene
This pathway involves the direct introduction of an amino group onto the aromatic ring via a nucleophilic aromatic substitution (SₙAr) or a metal-catalyzed cross-coupling reaction, starting from a halogenated precursor.
Nucleophilic Aromatic Substitution (SₙAr)
The two strongly electron-withdrawing trifluoromethyl groups activate the aromatic ring towards nucleophilic attack, making the displacement of a halide (typically chloride or bromide) with an amine source feasible.
Reaction Workflow:
Figure 3: Nucleophilic aromatic substitution for the synthesis of this compound.
Experimental Protocol:
-
In a sealed pressure vessel, combine 1-chloro- or 1-bromo-2,4-bis(trifluoromethyl)benzene with a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent.
-
A copper catalyst, such as copper(I) oxide or copper(I) bromide, can be added to facilitate the reaction, although it may proceed without a catalyst under forcing conditions.
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) for several hours.
-
After cooling, carefully vent the vessel.
-
Extract the product with an organic solvent and wash the organic layer with water and brine.
-
Dry the organic phase and concentrate it under reduced pressure.
-
Purify the product by vacuum distillation or column chromatography.
Causality Behind Experimental Choices:
-
High Temperature and Pressure: The SₙAr reaction on an unactivated or moderately activated aryl halide requires significant energy to overcome the activation barrier for the formation of the Meisenheimer intermediate.
-
Copper Catalyst: Copper catalysts can facilitate the displacement of the halide by coordinating to it and making the carbon atom more electrophilic, thereby lowering the reaction temperature and pressure required.
Buchwald-Hartwig Amination
A more modern and often milder alternative to the classical SₙAr is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of the C-N bond under more controlled conditions.
Reaction Workflow:
Figure 4: Buchwald-Hartwig amination for the synthesis of this compound.
Experimental Protocol:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
-
Add 1-bromo-2,4-bis(trifluoromethyl)benzene and an ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis) or an ammonia source.
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
If an imine was used as the ammonia source, treat the filtrate with an aqueous acid to hydrolyze the imine to the desired aniline.
-
Extract the product, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium source and, more importantly, the phosphine ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. Bulky, electron-rich ligands are often required for the coupling of unactivated aryl halides.
-
Strong Base: The base is required to deprotonate the coordinated amine, forming the palladium-amido complex that undergoes reductive elimination to form the C-N bond.
Data Summary
| Pathway | Starting Material | Key Reagents | Typical Yield | Purity |
| Nitration/Reduction | 1,3-Bis(trifluoromethyl)benzene | HNO₃/H₂SO₄, then H₂/Pd/C | 60-80% | >98% |
| SₙAr | 1-Halo-2,4-bis(trifluoromethyl)benzene | NH₃/NH₄OH, Cu catalyst | 50-70% | >95% |
| Buchwald-Hartwig | 1-Halo-2,4-bis(trifluoromethyl)benzene | Pd catalyst, Ligand, Base | 70-90% | >99% |
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The choice of pathway will often depend on the availability of starting materials, the desired scale of the reaction, and the equipment available. The nitration-reduction sequence offers a classical and reliable approach, while the direct amination methods, particularly the Buchwald-Hartwig amination, provide a more modern and often higher-yielding alternative. By understanding the mechanistic principles behind these transformations, researchers can optimize reaction conditions to achieve high yields and purity of this valuable synthetic intermediate.
An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(trifluoromethyl)aniline is a key fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The strategic placement of two highly electronegative trifluoromethyl groups on the aniline scaffold imparts unique electronic properties, significantly influencing its reactivity, basicity, and the physiological characteristics of its derivatives. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications, offering field-proven insights for researchers and professionals in drug development.
Physicochemical Properties
The physicochemical properties of this compound are largely dictated by the presence of the two strong electron-withdrawing trifluoromethyl groups. These groups modulate the electron density of the aromatic ring and the amino functionality, thereby influencing its physical state, solubility, and acid-base characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 367-71-5 | [1][2][3] |
| Molecular Formula | C₈H₅F₆N | [1][2][3] |
| Molecular Weight | 229.12 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Boiling Point | 175.1 ± 40.0 °C at 760 mmHg (Predicted) | [5] |
| 50 °C at 0.4 mmHg | [6] | |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [6] |
| pKa | 6.67 ± 0.20 (Predicted) | [7] |
| LogP | 3.3 (Computed) | [8] |
| Solubility | Predicted to have limited solubility in polar solvents and higher solubility in non-polar organic solvents. | [9] |
Molecular Structure and Electronic Effects
The arrangement of the trifluoromethyl groups at the ortho and para positions relative to the amino group is crucial in determining the molecule's reactivity.
Figure 1: Chemical structure of this compound.
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, exerting a strong negative inductive effect (-I). The CF₃ group at the para position can also participate in resonance, further withdrawing electron density from the ring. This combined electronic pull has several significant consequences:
-
Reduced Basicity: The electron density on the nitrogen atom of the amino group is significantly diminished, making it a much weaker base compared to aniline.[10][11] The lone pair of electrons on the nitrogen is less available for protonation.
-
Deactivation of the Aromatic Ring: The strong deactivating nature of the two CF₃ groups makes the aromatic ring less susceptible to electrophilic aromatic substitution reactions.
-
Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the ring can facilitate nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl groups, should a suitable leaving group be present.
Figure 2: Influence of substituents on the reactivity of this compound.
Synthesis of this compound
Experimental Protocol: Buchwald-Hartwig Amination (Adapted)
This protocol is an adapted general procedure for the synthesis of aryl amines and should be optimized for the specific synthesis of this compound.
Materials:
-
1-Bromo-2,4-bis(trifluoromethyl)benzene (or other suitable aryl halide)
-
Ammonia source (e.g., benzophenone imine as an ammonia equivalent, followed by hydrolysis)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide)
-
Anhydrous toluene (or other suitable solvent)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the 1-bromo-2,4-bis(trifluoromethyl)benzene (1.0 equivalent) and the anhydrous toluene.
-
Amine Addition: Add the ammonia source (1.2-1.5 equivalents).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Figure 3: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of this compound.
-
Mass Spectrometry: The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 229.[8] Characteristic fragmentation patterns will involve the loss of fluorine and trifluoromethyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and strong C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be downfield due to the electron-withdrawing nature of the CF₃ groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbons attached to the trifluoromethyl groups appearing as quartets due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent trifluoromethyl groups.
-
Applications in Drug Development and Materials Science
The unique electronic properties of this compound make it a valuable precursor in several areas:
-
Pharmaceuticals: The trifluoromethyl group is a common substituent in many modern drugs as it can enhance metabolic stability, lipophilicity, and binding affinity to target proteins. This compound serves as a building block for the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors and other therapeutic agents.
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the synthesis of advanced herbicides and pesticides where the trifluoromethyl groups contribute to increased efficacy and desired physicochemical properties.
-
Materials Science: The electron-deficient nature of the aromatic ring makes this compound a useful monomer or intermediate in the synthesis of high-performance polymers and organic electronic materials with tailored thermal and electronic properties.
Safety Information
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4] Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a specialized chemical intermediate with a unique set of physical and chemical properties derived from its dual trifluoromethyl substitution. Its reduced basicity and deactivated aromatic ring present both challenges and opportunities in synthetic chemistry. A thorough understanding of its reactivity, guided by the principles of electronic effects, is crucial for its effective utilization. The synthetic methodologies outlined, particularly the adaptable Buchwald-Hartwig amination, provide a pathway for its preparation. As the demand for complex fluorinated molecules in drug discovery and materials science continues to grow, this compound will remain a critical and versatile building block for innovation.
References
- 1. One moment, please... [journaleras.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 5. This compound | C8H5F6N | CID 602856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
1H NMR and 13C NMR data for 2,4-Bis(trifluoromethyl)aniline
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,4-Bis(trifluoromethyl)aniline
Authored by: A Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the precise characterization of novel or existing compounds is paramount. This guide focuses on this compound, a compound whose structural complexity, arising from the presence of two powerful electron-withdrawing trifluoromethyl (-CF₃) groups and an electron-donating amine (-NH₂) group, presents a rich case study for NMR analysis.
The trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals due to its ability to modulate properties like metabolic stability, lipophilicity, and binding affinity.[1] However, the fluorine atoms introduce complexities into NMR spectra, primarily through spin-spin coupling to both carbon and proton nuclei (J-coupling). Understanding these interactions is critical for accurate spectral interpretation.
This document provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed not as a rigid protocol, but as a technical exploration grounded in the principles of chemical structure and magnetic resonance. We will dissect the expected spectral patterns, explain the underlying causality for experimental observations, and provide a robust methodology for acquiring high-quality data.
Molecular Structure and Predicted Spectral Features
To interpret the NMR spectra of this compound, we must first consider its structure and the electronic environment of each nucleus. The molecule lacks any element of symmetry that would make protons or carbons chemically equivalent, aside from the fluorine atoms within each CF₃ group.
Therefore, we anticipate:
-
¹H NMR: Three distinct signals for the aromatic protons (H-3, H-5, H-6) and one signal for the amine protons (-NH₂).
-
¹³C NMR: Eight distinct signals: six for the aromatic carbons and two for the trifluoromethyl carbons.
The powerful inductive electron-withdrawing nature of the two -CF₃ groups will significantly deshield the aromatic protons and carbons, shifting their signals to a higher chemical shift (downfield). Conversely, the -NH₂ group is an electron-donating group through resonance, which will shield the ortho and para positions. The final observed chemical shifts will be a composite of these competing effects.
Caption: Molecular structure of this compound with atom numbering.
Part 1: ¹H NMR Spectral Analysis
The proton spectrum provides information on the number, environment, and connectivity of protons.
Chemical Shift (δ) Analysis
-
Aromatic Protons (H-3, H-5, H-6): These protons will appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the two -CF₃ groups.
-
H-3: This proton is positioned ortho to the C2-CF₃ group and meta to the C4-CF₃ group. It will experience strong deshielding and is expected to be the most downfield of the three aromatic protons.
-
H-5: Situated meta to the C4-CF₃ group and the -NH₂ group, its chemical shift will be intermediate.
-
H-6: Being ortho to the electron-donating -NH₂ group, this proton will be the most shielded (upfield) of the aromatic protons.
-
-
Amine Protons (-NH₂): The chemical shift of the amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding effects.[2] It typically appears as a broad singlet and can range from 3.5 to 5.5 ppm in a solvent like CDCl₃.
Multiplicity and Coupling Constant (J) Analysis
Spin-spin coupling between adjacent protons provides connectivity information.
-
H-6: This proton is coupled only to H-5. The coupling is meta (⁴J), which is typically small (2-3 Hz). Therefore, H-6 is expected to appear as a narrow doublet.
-
H-5: This proton is coupled to H-6 (meta, ⁴J ≈ 2-3 Hz) and H-3 (para, ⁵J ≈ 0-1 Hz). The coupling to H-3 is often not resolved. Thus, H-5 is expected to appear as a doublet of doublets or a broadened doublet.
-
H-3: This proton is coupled to H-5 (para, ⁵J ≈ 0-1 Hz) and may show long-range coupling to the fluorine atoms of the C4-CF₃ group (⁴JHF). It is expected to appear as a singlet or a finely split multiplet.
-
-NH₂: Due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus, the amine protons typically do not couple with other protons and appear as a broad singlet.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.8 | s or fine m | - |
| H-5 | ~7.5 | dd | ⁴J₅,₆ ≈ 2-3 Hz, ⁵J₅,₃ ≈ 0-1 Hz |
| H-6 | ~7.0 | d | ⁴J₆,₅ ≈ 2-3 Hz |
| -NH₂ | 3.5 - 5.5 | br s | - |
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, reveals the carbon framework of the molecule. The key feature for this compound is the presence of C-F coupling.
Chemical Shift (δ) Analysis
-
Aromatic Carbons (C1-C6): These will resonate between ~110 and ~150 ppm.
-
C1: The carbon bearing the -NH₂ group (ipso-carbon) will be shielded relative to a standard benzene ring carbon (128.5 ppm).
-
C2 & C4: The carbons directly attached to the highly electronegative -CF₃ groups will be significantly deshielded. However, their precise chemical shift is influenced by the resonance of the CF₃ group itself, which can be complex.
-
C3, C5, C6: These carbons will have shifts influenced by their proximity to the substituents.
-
-
Trifluoromethyl Carbons (-CF₃): These carbons are in a unique environment and typically resonate around 120-130 ppm. Their signal will be a quartet due to one-bond coupling with the three fluorine atoms.
Carbon-Fluorine Coupling (JCF)
The most diagnostic feature of the ¹³C NMR spectrum will be the splitting of carbon signals by fluorine atoms.
-
¹JCF: The one-bond coupling between a carbon and a fluorine atom is very large. For a -CF₃ group, this results in the carbon signal appearing as a quartet with a coupling constant of approximately 250-280 Hz.
-
²JCCF: The two-bond coupling from the fluorine atoms to the adjacent aromatic carbons (e.g., from C2-F ₃ to C 1 and C 3) will also cause these signals to split into quartets, though with a much smaller coupling constant (typically 30-40 Hz).
-
³JCCCF & ⁴JCCCCF: Longer-range couplings can also occur, further adding to the complexity of the spectrum, with J values typically less than 5 Hz.
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Coupling Constant (J, Hz) |
| C1 | ~145 | q | ²JC1,F(C2) ≈ 30-35 Hz |
| C2 | ~125 | q | ¹JC2,F ≈ 270 Hz |
| C3 | ~118 | q | ²JC3,F(C2) ≈ 30-35 Hz, ²JC3,F(C4) ≈ 30-35 Hz |
| C4 | ~122 | q | ¹JC4,F ≈ 270 Hz |
| C5 | ~126 | q | ²JC5,F(C4) ≈ 30-35 Hz |
| C6 | ~115 | m | (long-range couplings) |
| C at C2-CF₃ | ~124 | q | ¹JCF ≈ 272 Hz |
| C at C4-CF₃ | ~124 | q | ¹JCF ≈ 272 Hz |
Part 3: Recommended Experimental Protocol
Acquiring high-quality, reproducible NMR data requires careful attention to experimental setup. The following protocol is a self-validating system designed for accuracy.
Caption: Recommended workflow for NMR data acquisition and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable starting solvent. For compounds with poor solubility or to resolve overlapping signals, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. A comprehensive list of chemical shifts for common solvents and impurities is an essential reference.[3][4]
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6 mL of the chosen deuterated solvent.
-
Standard: Add tetramethylsilane (TMS) as an internal reference for both ¹H and ¹³C spectra, setting its chemical shift to 0.00 ppm.
-
-
¹H NMR Acquisition Parameters (500 MHz Spectrometer):
-
Number of Scans (NS): 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds ensures full relaxation of the protons between pulses, allowing for accurate integration.[2]
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds provides adequate resolution.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 6-7 ppm, will encompass all expected signals.
-
-
¹³C NMR Acquisition Parameters (125 MHz Spectrometer):
-
Mode: Collect the spectrum with broadband proton decoupling to simplify the spectrum to singlets (which are then split by fluorine).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans is required, typically ranging from 1024 to 4096.
-
Relaxation Delay (D1): A 2-second delay is standard.
-
Spectral Width (SW): A width of 240 ppm (from -10 to 230 ppm) is appropriate.
-
-
Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing and Baseline Correction: Perform automated and manual phase and baseline corrections to ensure accurate peak shapes and integration.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Analysis: Integrate the ¹H signals and pick all peaks in both spectra, measuring chemical shifts and coupling constants.
-
Conclusion
The NMR spectroscopic analysis of this compound is a prime example of how fundamental principles can be applied to deduce complex structural information. The interplay between the electron-donating amine and the strongly electron-withdrawing trifluoromethyl groups creates a unique electronic environment, which is clearly reflected in the chemical shifts of the aromatic nuclei. Furthermore, the presence of fluorine introduces characteristic C-F and H-F coupling patterns that are instrumental for unambiguous signal assignment. By following the structured analytical approach and the robust experimental protocol outlined in this guide, researchers can confidently characterize this molecule and similar fluorinated compounds, ensuring the integrity and accuracy of their scientific endeavors.
References
An In-Depth Technical Guide to the FT-IR Spectrum of 2,4-Bis(trifluoromethyl)aniline
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,4-Bis(trifluoromethyl)aniline (C₈H₅F₆N). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural characterization of this highly fluorinated aniline derivative, explaining the causality behind experimental choices and providing a robust framework for spectral interpretation.
Introduction: The Molecular Profile of this compound
This compound is an aromatic amine distinguished by the presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the benzene ring. This unique substitution pattern significantly influences the molecule's electronic properties, basicity, and reactivity, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of such molecules. By measuring the absorption of infrared radiation by specific molecular vibrations, FT-IR provides a unique "fingerprint" of the compound, allowing for the unambiguous identification of its functional groups. For this compound, FT-IR is particularly crucial for confirming the integrity of the primary amine (-NH₂) group, the aromatic ring, and the characteristic trifluoromethyl substituents.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation and a well-defined acquisition protocol. As this compound is a solid at room temperature, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its minimal sample preparation and excellent reproducibility.
Instrumentation:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its exceptional durability and broad spectral range, making it suitable for a wide variety of organic solids.[1]
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium for stable operation. Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.
-
Background Spectrum Acquisition:
-
Clean the diamond ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.
-
Lower the ATR press arm to ensure consistent pressure for both background and sample scans.
-
Acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This critical step measures the ambient environment and instrument response, which will be subtracted from the sample spectrum to yield a pure spectrum of the analyte.[2][3]
-
-
Sample Analysis:
-
Raise the press arm and place a small amount (a few milligrams) of solid this compound onto the center of the diamond crystal.
-
Lower the press arm and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for the evanescent wave to penetrate the sample effectively, which is the core principle of ATR spectroscopy.[4][5]
-
Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing: The instrument software automatically subtracts the background from the sample interferogram and performs a Fourier transform to generate the final absorbance spectrum. A baseline correction may be applied to account for any scattering effects or instrumental drift.
Alternative Method: KBr Pellet Technique For transmission analysis, the Potassium Bromide (KBr) pellet method can be used. This involves grinding 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade KBr and pressing the mixture into a thin, transparent pellet.[6][7] While a foundational technique, it is more labor-intensive and highly susceptible to moisture contamination, which can introduce broad O-H stretching bands and obscure the N-H region.[6]
Workflow for FT-IR Analysis
The logical flow from sample handling to final interpretation is crucial for reliable results. The following diagram illustrates this self-validating workflow.
Caption: FT-IR Analysis Workflow from Preparation to Interpretation.
Spectral Analysis and Interpretation
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups. The analysis is systematically divided into key regions of the mid-infrared spectrum (4000-400 cm⁻¹).
Table 1: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3485 cm⁻¹ | Medium | N-H Asymmetric Stretch (Primary Amine) |
| ~3395 cm⁻¹ | Medium | N-H Symmetric Stretch (Primary Amine) |
| ~3050 cm⁻¹ | Weak | Aromatic C-H Stretch |
| ~1630 cm⁻¹ | Strong | N-H Bending (Scissoring, Primary Amine) |
| ~1590 cm⁻¹ | Medium | Aromatic C=C Ring Stretch |
| ~1450 cm⁻¹ | Medium | Aromatic C=C Ring Stretch |
| ~1320 cm⁻¹ | Very Strong | C-F Symmetric Stretch (-CF₃) |
| ~1270 cm⁻¹ | Strong | Aromatic C-N Stretch |
| ~1170 cm⁻¹ | Very Strong | C-F Asymmetric Stretch (-CF₃) |
| ~1125 cm⁻¹ | Very Strong | C-F Asymmetric Stretch (-CF₃) |
| ~890 cm⁻¹ | Strong | Aromatic C-H Out-of-Plane Bend |
Note: Peak positions are approximate and can vary slightly based on the sampling technique and physical state.
4.1 The N-H and C-H Stretching Region (3500 - 3000 cm⁻¹)
-
N-H Stretching: As a primary aromatic amine, this compound exhibits two distinct, medium-intensity peaks in this region. The higher frequency band at approximately 3485 cm⁻¹ is assigned to the asymmetric N-H stretching vibration, while the lower frequency band around 3395 cm⁻¹ corresponds to the symmetric N-H stretching vibration.[3][8] The presence of two sharp peaks is definitive proof of the -NH₂ group.
-
Aromatic C-H Stretching: A weak absorption is typically observed just above 3000 cm⁻¹, around 3050 cm⁻¹ . This is characteristic of C-H stretching vibrations where the carbon is part of an aromatic ring (sp² hybridized).[9]
4.2 The Double Bond and Bending Region (1700 - 1400 cm⁻¹)
-
N-H Bending: A strong band appears at approximately 1630 cm⁻¹ . This is attributed to the N-H scissoring (in-plane bending) vibration of the primary amine group.[3] Its intensity and position are highly characteristic.
-
Aromatic C=C Stretching: The vibrations of the benzene ring itself give rise to a series of bands in this region. Peaks are typically observed around 1590 cm⁻¹ and 1450 cm⁻¹ , corresponding to the stretching of the carbon-carbon double bonds within the aromatic ring.
4.3 The Fingerprint Region (1400 - 650 cm⁻¹)
This region is often complex but contains highly valuable structural information, particularly the powerful absorptions from the C-F and C-N bonds.
-
C-F Stretching Vibrations: The most dominant features in the entire spectrum are the extremely strong and broad absorption bands associated with the trifluoromethyl groups. The symmetric C-F stretching mode appears as a very strong peak around 1320 cm⁻¹ .[10][11] The asymmetric C-F stretching vibrations are also exceptionally intense and are typically observed as a complex of bands between 1170 cm⁻¹ and 1125 cm⁻¹ .[12][13] The sheer intensity of these bands is an unmistakable signature of a trifluoromethylated compound.
-
Aromatic C-N Stretching: The stretching vibration of the bond between the aromatic ring and the nitrogen atom (C-N) gives rise to a strong band around 1270 cm⁻¹ .
-
Aromatic C-H Out-of-Plane Bending: A strong peak at approximately 890 cm⁻¹ is characteristic of the C-H out-of-plane bending ("oop") vibrations. The exact position of this band is diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, a strong band is expected in the 885-800 cm⁻¹ range.
Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information that is fully consistent with its known molecular architecture. The characteristic doublet of the N-H stretches and the strong N-H bend confirm the primary amine functionality. The aromatic C=C and C-H vibrations verify the presence of the benzene ring. Most notably, the exceptionally intense absorption bands in the 1350-1100 cm⁻¹ region serve as a definitive marker for the two trifluoromethyl substituents. This in-depth guide provides a robust framework for using FT-IR spectroscopy as a primary tool for the quality control, identification, and structural verification of this important chemical intermediate.
References
- 1. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 2. azooptics.com [azooptics.com]
- 3. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 4. agilent.com [agilent.com]
- 5. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 7. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
starting materials for 2,4-Bis(trifluoromethyl)aniline synthesis
An In-Depth Technical Guide to the Synthesis of 2,4-Bis(trifluoromethyl)aniline: Core Starting Materials and Strategic Pathways
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal building block in the synthesis of a wide array of agrochemicals, pharmaceuticals, and specialty materials. Its utility stems from the unique electronic and lipophilic properties imparted by the two trifluoromethyl (CF₃) groups on the aniline scaffold. This guide provides an in-depth analysis of the primary synthetic routes to this valuable intermediate, with a focus on the selection of starting materials and the underlying chemical logic that dictates the efficiency and viability of each pathway. We will explore detailed, field-proven protocols, compare key performance indicators, and provide a mechanistic understanding to empower researchers and drug development professionals in their synthetic endeavors.
Introduction: The Significance of the Bis(trifluoromethyl)aniline Scaffold
The incorporation of trifluoromethyl groups into organic molecules can dramatically alter their physicochemical properties. In the context of aniline, the two electron-withdrawing CF₃ groups at the 2- and 4-positions significantly decrease the basicity of the amino group and increase the molecule's lipophilicity. These attributes are highly sought after in medicinal chemistry and agrochemical design, as they can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Consequently, robust and scalable synthetic access to this compound is of paramount importance.
The selection of a synthetic route is a strategic decision dictated by factors such as the cost and availability of starting materials, the required scale of production, and the desired purity profile of the final product. This guide will dissect the most prevalent and effective strategies, starting from readily available precursors.
Synthetic Strategies from Halogenated and Nitrated Aromatics
The most common and industrially scalable routes to this compound begin with simple, commercially available benzene derivatives. These approaches typically involve the introduction of the trifluoromethyl groups onto a pre-functionalized ring, followed by the formation of the aniline moiety.
Pathway I: From 1-Bromo-2,4-dichlorobenzene
A prevalent method involves the trifluoromethylation of a halogenated precursor, followed by amination. This route offers a direct and often high-yielding pathway.
2.1.1. Rationale and Mechanistic Considerations
The core of this strategy lies in the copper-mediated trifluoromethylation reaction, often employing reagents like methyl chlorodifluoroacetate or trifluoromethyl iodide. The choice of a bromo-dichloro-benzene derivative is strategic; the different reactivities of the halogens can be exploited for selective transformations. The subsequent amination, typically a nucleophilic aromatic substitution (SNAAr) or a Buchwald-Hartwig amination, installs the amino group.
2.1.2. Experimental Protocol: Synthesis of this compound from 1-Bromo-2,4-dichlorobenzene
Step 1: Synthesis of 1-Bromo-2,4-bis(trifluoromethyl)benzene
-
To a high-pressure reactor, add 1-bromo-2,4-dichlorobenzene, methyl chlorodifluoroacetate, and potassium fluoride.
-
Add copper(I) iodide as a catalyst and a suitable solvent such as N,N-dimethylformamide (DMF).
-
Seal the reactor and heat to a temperature between 150-180°C for 12-24 hours.
-
After cooling, the reaction mixture is filtered, and the product is isolated by distillation or chromatography.
Step 2: Amination to this compound
-
The resulting 1-bromo-2,4-bis(trifluoromethyl)benzene is subjected to a Buchwald-Hartwig amination.
-
In a reaction vessel, combine 1-bromo-2,4-bis(trifluoromethyl)benzene, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).
-
Add an ammonia surrogate, such as benzophenone imine, followed by acidic workup, or directly use aqueous ammonia under pressure.
-
The reaction is heated in a solvent like toluene or dioxane until completion.
-
The final product, this compound, is purified by crystallization or distillation.
Pathway II: From 2,4-Dichlorobenzotrifluoride
This approach is advantageous as it starts from a precursor that already contains one trifluoromethyl group.
2.2.1. Rationale and Mechanistic Considerations
The synthesis hinges on the introduction of the second trifluoromethyl group and the subsequent conversion of a chloro substituent to an amino group. The second trifluoromethylation is often the most challenging step and may require harsh reaction conditions.
2.2.2. Experimental Protocol: Synthesis from 2,4-Dichlorobenzotrifluoride
Step 1: Synthesis of 2,4-Bis(trifluoromethyl)chlorobenzene
-
In a suitable autoclave, 2,4-dichlorobenzotrifluoride is reacted with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a copper catalyst.
-
The reaction is typically carried out at high temperatures and pressures.
Step 2: Amination
-
The resulting 2,4-bis(trifluoromethyl)chlorobenzene is then subjected to amination.
-
A common method is nucleophilic aromatic substitution with ammonia in a polar aprotic solvent like DMF or NMP at elevated temperatures and pressures.
Pathway III: From 1,3-Dinitrobenzene
This route leverages the directing effects of the nitro groups for the introduction of the trifluoromethyl moieties, followed by reduction to the aniline.
2.3.1. Rationale and Mechanistic Considerations
The electron-withdrawing nature of the nitro groups facilitates nucleophilic substitution reactions. The nitro groups are then reduced in the final step to yield the desired aniline.
2.3.2. Experimental Protocol: Synthesis from 1,3-Dinitrobenzene
Step 1: Synthesis of 2,4-Dinitrobenzotrifluoride
-
1,3-Dinitrobenzene is first converted to 2,4-dinitrochlorobenzene.
-
The 2,4-dinitrochlorobenzene is then reacted with a fluoride source, such as potassium fluoride, in a polar aprotic solvent to yield 2,4-dinitrobenzotrifluoride.
Step 2: Introduction of the Second Trifluoromethyl Group
-
This step is often challenging and may proceed with lower yields. It can involve a nucleophilic trifluoromethylation reagent.
Step 3: Reduction of the Nitro Groups
-
The resulting 2,4-bis(trifluoromethyl)-1,3-dinitrobenzene is then reduced.
-
Common reduction methods include catalytic hydrogenation using a palladium or platinum catalyst, or chemical reduction with reagents like tin(II) chloride or iron in acidic media.
Comparative Analysis of Synthetic Pathways
The choice of the optimal synthetic route depends on a careful evaluation of several factors.
| Starting Material | Key Advantages | Key Disadvantages | Typical Overall Yield |
| 1-Bromo-2,4-dichlorobenzene | High yields, good selectivity | Multi-step process | Good to Excellent |
| 2,4-Dichlorobenzotrifluoride | Fewer steps if starting from this material | Harsh conditions for the second trifluoromethylation | Moderate to Good |
| 1,3-Dinitrobenzene | Readily available starting material | Multiple steps, potential for side reactions | Moderate |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic routes.
The Trifluoromethyl Group as a Bioisostere and Strategic Design Element on the Aniline Scaffold
An In-Depth Technical Guide
Abstract
The aniline scaffold is a cornerstone in medicinal chemistry, yet its inherent properties often require fine-tuning to achieve desired pharmacological profiles. The trifluoromethyl (CF3) group has emerged as a substituent of profound importance, capable of dramatically altering the electronic landscape of the aniline ring. This guide provides a detailed exploration of the fundamental electronic effects—inductive and resonance—imparted by the CF3 group. We will dissect the consequential impact on the aniline's basicity (pKa), nucleophilicity, and reactivity in electrophilic aromatic substitution. Furthermore, this paper elucidates the strategic advantages of these modifications in drug design, including enhanced metabolic stability and lipophilicity. Methodologies for the synthesis and characterization of these vital building blocks are also presented, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Importance of Fluorination in Aniline Chemistry
Aniline and its derivatives are privileged structures in drug discovery, appearing in a vast array of therapeutic agents. However, the parent aniline molecule often possesses suboptimal physicochemical properties, such as high basicity and susceptibility to metabolic oxidation. The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF3) moiety, is a cornerstone strategy for overcoming these limitations.[1][2] The CF3 group is not merely a placeholder; it is a powerful modulator of electronic properties, profoundly influencing a molecule's interaction with biological systems.[1] Its unique characteristics, including high electronegativity, metabolic stability, and lipophilicity, make it an invaluable tool for optimizing drug candidates.[3][4] This guide serves as a technical deep-dive into the electronic effects of the trifluoromethyl group on the aniline ring, providing both the theoretical underpinnings and practical applications relevant to modern chemical and pharmaceutical research.
Fundamental Electronic Effects of the Trifluoromethyl Group
The profound influence of the CF3 group stems from a combination of strong inductive effects and, to a lesser extent, resonance contributions.
Inductive Effect (-I)
The primary electronic influence of the trifluoromethyl group is its exceptionally strong electron-withdrawing inductive effect (-I effect).[5][6] This is a direct consequence of the three highly electronegative fluorine atoms, which polarize the C-F bonds, drawing electron density away from the carbon atom and, subsequently, through the sigma bond framework of the aniline ring.[7][8] This potent inductive pull significantly reduces the electron density across the entire aromatic system.
Resonance Effect
While the inductive effect is dominant, the CF3 group also exerts a weak electron-withdrawing resonance effect. This is often attributed to hyperconjugation, where the C-F σ* anti-bonding orbitals can accept electron density from the ring's π-system. This delocalization further depletes electron density, particularly at the ortho and para positions.[8] Unlike groups with lone pairs (like -NH2 or -OH) that donate electrons via resonance (+R effect), or groups with pi bonds (like -NO2) that withdraw via resonance (-R effect), the CF3 group's resonance contribution is more subtle but consistently electron-withdrawing.[6]
Quantifying Electronic Influence: Hammett Constants
The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on a benzene ring.[9] The Hammett constants, σ_meta (σm) and σ_para_ (σp), measure the electron-donating or withdrawing ability of a substituent from the meta and para positions, respectively. Positive values indicate an electron-withdrawing character, while negative values signify electron-donating properties.[10] The CF3 group possesses large, positive Hammett constants, confirming its strong electron-withdrawing nature.[11]
| Substituent | σ_meta_ (σm) | σ_para_ (σp) | Dominant Effect |
| -CF₃ | 0.43 | 0.54 | Strongly Withdrawing (-I > -R) |
| -NO₂ | 0.71 | 0.78 | Strongly Withdrawing (-I, -R) |
| -CN | 0.56 | 0.66 | Strongly Withdrawing (-I, -R) |
| -Cl | 0.37 | 0.23 | Withdrawing (-I > +R) |
| -CH₃ | -0.07 | -0.17 | Donating (+I, Hyperconjugation) |
| -OCH₃ | 0.12 | -0.27 | Donating (+R > -I) |
| Data sourced from multiple chemical literature sources, including references[8][11]. |
Ramifications for Aniline Ring Properties
The potent electron-withdrawing nature of the CF3 group fundamentally alters the chemical personality of the aniline ring.
Reduced Basicity and pKa
Aniline's basicity stems from the availability of the nitrogen's lone pair of electrons to accept a proton. The CF3 group strongly withdraws electron density from the aromatic ring and, by extension, from the amino group. This delocalization reduces the availability of the nitrogen lone pair, making the aniline a significantly weaker base.[12] Consequently, the pKa of the corresponding anilinium ion is substantially lowered compared to unsubstituted aniline. This modulation is critical in drug design, as it can dictate a molecule's ionization state at physiological pH, thereby influencing solubility, receptor binding, and cell permeability.[12]
| Compound | pKa of Conjugate Acid |
| Aniline | 4.6 |
| 3-(Trifluoromethyl)aniline | ~3.5 |
| 4-(Trifluoromethyl)aniline | ~3.0 |
| Approximate pKa values compiled from various sources, including reference[12][13]. |
Decreased Nucleophilicity
The diminished electron density on the nitrogen atom also leads to a decrease in its nucleophilicity. This has direct consequences for synthetic applications, as trifluoromethyl-substituted anilines will react more slowly with electrophiles like acyl chlorides or alkyl halides compared to their non-fluorinated counterparts.[14][15] While this can be a synthetic challenge, it can also be exploited to achieve selective reactions in multifunctional molecules.
Reactivity in Electrophilic Aromatic Substitution (EAS)
The aniline -NH2 group is a powerful activating, ortho-, para-director for electrophilic aromatic substitution (EAS).[16][17] The introduction of a CF3 group dramatically reverses this behavior.
-
Deactivation: The CF3 group is one of the most powerful deactivating groups for EAS.[5] By inductively pulling electron density out of the ring, it makes the aromatic system much less nucleophilic and therefore less reactive towards electrophiles.[18]
-
Meta-Direction: The CF3 group acts as a meta-director.[18][19] This can be understood by examining the stability of the cationic intermediates (arenium ions or sigma complexes) formed during the reaction. When an electrophile attacks the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing CF3 group. This arrangement is highly destabilized. In contrast, meta attack avoids this unfavorable juxtaposition, making it the preferred pathway.[18][20]
Caption: Arenium ion stability in EAS of trifluoromethyl-benzene.
Strategic Advantages in Drug Discovery
The unique electronic properties conferred by the CF3 group translate into tangible benefits in medicinal chemistry.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol).[1] This makes the CF3 group highly resistant to enzymatic cleavage and oxidative metabolism, particularly P450-mediated oxidation, which is a common metabolic pathway for aromatic rings. This increased stability can prolong a drug's half-life in the body.[3][4]
-
Increased Lipophilicity: The CF3 group significantly increases a molecule's lipophilicity (Hansch π value of +0.88).[1] This property can improve a drug's ability to cross biological membranes, such as the blood-brain barrier, potentially enhancing oral bioavailability and overall efficacy.[1][3]
-
Modulation of Binding Affinity: By altering the pKa of the aniline nitrogen, the CF3 group can fine-tune the ionization state of the molecule at physiological pH. This influences its ability to participate in crucial hydrogen bonding or ionic interactions within a receptor's active site, thereby modulating binding affinity and selectivity.[12]
A notable example is the use of trifluoromethyl aniline cores in the synthesis of anti-cancer drugs and other therapeutic agents, where the CF3 moiety contributes to improved bioavailability and metabolic stability.[21]
Experimental Methodologies
The synthesis and characterization of trifluoromethyl-substituted anilines are routine but require specific considerations.
Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)aniline
This protocol is adapted from a condensation reaction methodology.
Objective: To synthesize an arylimine precursor which can be hydrolyzed to the corresponding aniline. This example illustrates the reaction of a highly electron-deficient aniline.
Materials:
-
2-Bromobenzaldehyde
-
3,5-Bis(trifluoromethyl)aniline
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
Procedure:
-
In a round-bottom flask, stir 2-bromobenzaldehyde (1.0 eq) in hexanes in the presence of anhydrous MgSO₄.
-
Slowly add 3,5-bis(trifluoromethyl)aniline (1.0 eq) to the stirring solution.
-
Allow the solution to stir at room temperature for 2 hours to form the imine.
-
Remove the MgSO₄ via vacuum filtration.
-
Cool the filtrate to 243 K (-30 °C) for 48 hours to induce precipitation of the imine product.
-
Collect the precipitate by vacuum filtration. The resulting imine can be purified by recrystallization from hexanes.[22]
-
Subsequent hydrolysis of the imine (not detailed here) would yield the target aniline.
Caption: General workflow for the synthesis of an arylimine.
Characterization Protocol: Spectroscopic Analysis
Objective: To confirm the identity and purity of a synthesized trifluoromethyl-aniline derivative (e.g., 4-(trifluoromethyl)aniline).
¹H NMR Spectroscopy:
-
Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Expected Signals: The aromatic protons will appear as multiplets in the aromatic region (typically δ 6.5-7.5 ppm). Protons ortho to the CF3 group will be shifted downfield. The -NH2 protons will appear as a broad singlet, the chemical shift of which is concentration-dependent.[23]
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum from the same sample.
-
Expected Signals: The carbon atom attached to the CF3 group will appear as a quartet due to C-F coupling. Other aromatic carbons will show distinct signals, with those closer to the CF3 group being shifted downfield.[24][25]
¹⁹F NMR Spectroscopy:
-
Acquire the ¹⁹F NMR spectrum. This technique is highly specific for fluorine-containing compounds.
-
Expected Signals: The -CF3 group will typically appear as a sharp singlet in the spectrum (around δ -63 ppm relative to CFCl₃).[24] Its presence is unambiguous confirmation of successful trifluoromethylation.
FTIR Spectroscopy:
-
Acquire the FTIR spectrum (e.g., using an ATR accessory).
-
Expected Signals: Look for characteristic N-H stretches (typically two bands for a primary amine around 3300-3500 cm⁻¹) and strong C-F stretching vibrations (in the 1100-1350 cm⁻¹ region).[24][25]
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the arsenal of the modern medicinal and synthetic chemist. Its dominant electron-withdrawing inductive effect fundamentally alters the properties of the aniline ring, decreasing its basicity and nucleophilicity while deactivating it towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position. These electronic modulations provide strategic advantages in drug design, leading to compounds with enhanced metabolic stability, optimized lipophilicity, and fine-tuned receptor binding affinities. A thorough understanding of these principles is essential for the rational design of next-generation pharmaceuticals and advanced materials built upon the trifluoromethyl aniline scaffold.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www1.lasalle.edu [www1.lasalle.edu]
- 7. researchgate.net [researchgate.net]
- 8. web.viu.ca [web.viu.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. journaleras.com [journaleras.com]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. byjus.com [byjus.com]
- 17. scribd.com [scribd.com]
- 18. youtube.com [youtube.com]
- 19. quora.com [quora.com]
- 20. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 21. nbinno.com [nbinno.com]
- 22. journals.iucr.org [journals.iucr.org]
- 23. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum [chemicalbook.com]
- 24. researchgate.net [researchgate.net]
- 25. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,4-Bis(trifluoromethyl)aniline: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of 2,4-Bis(trifluoromethyl)aniline, a critical fluorinated building block in contemporary medicinal chemistry. We will delve into its fundamental molecular architecture, explore its characteristic spectroscopic signature, and elucidate its pivotal role in the synthesis of advanced pharmaceutical agents. This document moves beyond a simple recitation of facts to offer insights into the causal relationships between its structure and its utility in drug design, providing a robust resource for both seasoned researchers and those new to the field of fluorinated scaffolds.
Molecular Structure and Physicochemical Profile: The Foundation of Function
This compound, with the chemical formula C₈H₅F₆N, is an aromatic amine distinguished by the presence of two highly electronegative trifluoromethyl (-CF₃) groups at the second and fourth positions of the aniline ring.[1][2][3][4][5] This substitution pattern is not arbitrary; it is a deliberate design element that profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability.
The electron-withdrawing nature of the two trifluoromethyl groups significantly reduces the basicity of the anilino nitrogen. This modulation of pKa is a crucial consideration in drug design, as it can prevent unwanted protonation at physiological pH, thereby enhancing oral bioavailability and cell membrane permeability.[6] Furthermore, the steric bulk and the high C-F bond energy of the -CF₃ groups serve to sterically shield adjacent positions on the aromatic ring and can block sites of metabolic attack, respectively, leading to improved pharmacokinetic profiles in drug candidates.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅F₆N | [1][2][3][4] |
| Molecular Weight | 229.12 g/mol | [1][2][3][4][5] |
| CAS Number | 367-71-5 | [1][2] |
| Appearance | Solid | [2] |
| Boiling Point | 50 °C | [8] |
| Refractive Index | 1.4372 | [8] |
| Complexity | 220 | [1][8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 7 | [8] |
digraph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.75,-2.25!"]; C4 [label="C", pos="0.75,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,-0.75!"]; // Benzene ring center for positioning N1 [label="NH₂", pos="0,3.0!"]; CF3_1 [label="CF₃", pos="-2.8,-0.75!"]; CF3_2 [label="CF₃", pos="1.5,-3.75!"];
// Define edges for bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C1 [len=1.5]; C1 -- N1 [len=1.5]; C2 -- CF3_1 [len=1.5]; C4 -- CF3_2 [len=1.5];
// Aromatic ring representation node [shape=point, width=0.01, height=0.01, label=""]; p1 [pos="-0.65,0.375!"]; p2 [pos="0.65,0.375!"]; p3 [pos="0,-1.5!"]; // No visible edges for the aromatic circle, just for conceptual representation }
Caption: Molecular structure of this compound.
Spectroscopic Characterization: A Definitive Fingerprint
The structural elucidation and purity assessment of this compound rely on a suite of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is relatively simple and highly characteristic. It will exhibit signals corresponding to the three aromatic protons and the two amine protons. The aromatic protons will appear as a complex multiplet pattern due to coupling with each other and potentially with the fluorine atoms of the trifluoromethyl groups. The amine protons will typically present as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbons of the trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts influenced by the electron-withdrawing effects of the -CF₃ groups and the electron-donating effect of the -NH₂ group.
-
¹⁹F NMR: Fluorine-19 NMR is a particularly powerful tool for characterizing this molecule. It will show two distinct singlets, one for each of the trifluoromethyl groups at the 2- and 4-positions, as they are in different chemical environments. The absence of coupling between the two -CF₃ groups simplifies the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands. Key features include:
-
N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
-
Strong C-F stretching vibrations associated with the trifluoromethyl groups, usually found in the 1100-1350 cm⁻¹ region.
-
C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ range.
-
N-H bending vibrations around 1600 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at m/z 229, corresponding to the molecular weight of the compound.[1] Fragmentation patterns will likely involve the loss of fluorine atoms, the trifluoromethyl groups, and potentially the amino group, providing further structural confirmation.
Synthesis and Reactivity: Crafting a Versatile Intermediate
The synthesis of this compound typically involves the introduction of the trifluoromethyl groups onto an aniline or a precursor aromatic ring. A common synthetic strategy involves the trifluoromethylation of a suitable di-substituted benzene derivative.
Representative Synthetic Protocol
A plausible synthetic route could involve the following conceptual steps. It is imperative to consult peer-reviewed literature for detailed, optimized, and safety-vetted experimental procedures.
Step 1: Nitration of 1,3-Bis(trifluoromethyl)benzene. 1,3-Bis(trifluoromethyl)benzene is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 2,4-Bis(trifluoromethyl)nitrobenzene.
Step 2: Reduction of the Nitro Group. The resulting nitro compound is then reduced to the corresponding aniline. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst), or iron in acetic acid.
Caption: Conceptual workflow for the synthesis of this compound.
Key Reactivity
The primary reactivity of this compound centers around the amino group. It can readily undergo a variety of transformations, making it a versatile building block:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to a wide range of Sandmeyer-type reactions to introduce various functional groups.
-
Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases).[9]
Applications in Drug Development: A Privileged Scaffold
The incorporation of trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological properties.[6][7] this compound serves as a key starting material for the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of two -CF₃ groups can significantly improve a drug's:
-
Metabolic Stability: The strong C-F bonds are resistant to enzymatic cleavage, leading to a longer half-life in the body.[6]
-
Lipophilicity: The trifluoromethyl groups increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[6]
-
Binding Affinity: The electronic and steric properties of the -CF₃ groups can lead to stronger and more selective binding to target proteins.[6]
This aniline derivative is a precursor for a variety of therapeutic agents, including those targeting cancer, infectious diseases, and central nervous system disorders. For instance, trifluoromethylated anilines are integral components in the synthesis of certain kinase inhibitors and receptor modulators.[7] The strategic placement of the two trifluoromethyl groups in this compound provides a unique scaffold that medicinal chemists can leverage to fine-tune the properties of new drug candidates.[10]
Conclusion: A Cornerstone of Modern Medicinal Chemistry
This compound is more than just a chemical intermediate; it is a testament to the power of fluorine chemistry in modern drug discovery. Its unique molecular structure, characterized by two strategically placed trifluoromethyl groups, imbues it with a set of physicochemical properties that are highly desirable for the development of effective and safe therapeutics. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for any researcher or scientist working at the forefront of pharmaceutical development. As the demand for novel and improved drugs continues to grow, the importance of key building blocks like this compound will undoubtedly continue to rise.
References
- 1. This compound | C8H5F6N | CID 602856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound/CAS:367-71-5-HXCHEM [hxchem.net]
- 5. 367-71-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. jelsciences.com [jelsciences.com]
- 8. bdmaee.net [bdmaee.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Solubility of 2,4-Bis(trifluoromethyl)aniline in Organic Solvents
For Immediate Release
This in-depth technical guide provides a thorough analysis of the solubility characteristics of 2,4-bis(trifluoromethyl)aniline, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering insights into the physicochemical properties influencing its solubility and providing robust methodologies for its empirical determination in various organic solvents.
Introduction: The Significance of this compound in Modern Chemistry
This compound is a substituted aromatic amine of significant interest in medicinal and materials chemistry. The presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups on the aniline ring imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity of the amino group. These characteristics make it a valuable synthon for creating complex molecules with desired biological activities and material properties. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.
Physicochemical Properties Governing Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, the following physicochemical properties are key determinants of its solubility profile.
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅F₆N | [1][2] |
| Molecular Weight | 229.13 g/mol | [1] |
| Appearance | Solid | |
| XLogP3 | 3.70 | [2] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 7 | [3] |
| Polar Surface Area | 26 Ų | [4] |
The high XLogP3 value indicates a significant lipophilic character, suggesting a preference for non-polar environments. The presence of a hydrogen bond donor (the -NH₂ group) and multiple hydrogen bond acceptors (the fluorine atoms) allows for a range of interactions with different solvent types.
Predicted Solubility Profile in Organic Solvents
While specific quantitative solubility data for this compound is not widely available in the public domain, a qualitative prediction can be made based on the principle of "like dissolves like."
-
Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant non-polar surface area imparted by the benzene ring and the two trifluoromethyl groups, this compound is expected to exhibit good solubility in non-polar solvents.[5]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions and may also act as hydrogen bond acceptors. Moderate to good solubility is anticipated in these solvents. For a similar compound, 2,5-bis(trifluoromethyl)aniline, slight solubility has been noted in chloroform and ethyl acetate.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the amino group of this compound can participate in hydrogen bonding, the overall lipophilicity of the molecule may limit its solubility in highly polar protic solvents. For the related compound 2,4,6-tris(trifluoromethyl)aniline, slight solubility has been observed in methanol.[6]
-
Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide (DMSO)): The hydrophobic nature of the trifluoromethyl groups is expected to result in low solubility in water.[5] In highly polar aprotic solvents like DMSO, which is a strong hydrogen bond acceptor, solubility may be enhanced compared to water.
Experimental Determination of Solubility: A Methodological Guide
Given the absence of comprehensive quantitative solubility data, this section provides detailed, field-proven protocols for its determination. The choice of method depends on the specific requirements of the study, including the desired accuracy and the available analytical instrumentation.
Gravimetric Method for Thermodynamic Solubility
This method provides a direct and reliable measurement of thermodynamic solubility by determining the mass of the solute dissolved in a known volume of a saturated solution.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study by measuring the concentration at different time points to confirm that it has plateaued.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to enable the excess solid to sediment.
-
Sample Withdrawal: Carefully withdraw a precise aliquot of the clear supernatant using a pre-warmed syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.
-
Mass Determination: Once the solvent is completely removed, accurately weigh the vial containing the dried solute.
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g)) / (Volume of supernatant withdrawn (L))
The following diagram illustrates the workflow for the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
UV-Vis Spectrophotometric Method
This method is suitable for compounds that possess a chromophore and offers a higher throughput than the gravimetric method. It relies on the relationship between absorbance and concentration as defined by the Beer-Lambert Law.
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. Measure the absorbance of each standard at the determined λmax and plot a calibration curve of absorbance versus concentration.
-
Preparation of Saturated Solution: Follow steps 1-4 as described in the gravimetric method to prepare a saturated solution and obtain a clear, filtered supernatant.
-
Dilution: Quantitatively dilute a precise aliquot of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.
The logical relationship for the UV-Vis spectrophotometric method is depicted below.
Caption: Logical Flow for UV-Vis Spectrophotometric Solubility Measurement.
Conclusion
While quantitative solubility data for this compound in organic solvents is not readily found in the literature, this technical guide provides a robust framework for its prediction and experimental determination. The lipophilic nature of the molecule, conferred by the two trifluoromethyl groups, suggests a greater affinity for non-polar and polar aprotic solvents. The detailed protocols for the gravimetric and UV-Vis spectrophotometric methods offer reliable and reproducible approaches for generating the precise solubility data that is critical for the effective application of this important chemical intermediate in research and development.
References
- 1. This compound | 367-71-5 | INDOFINE Chemical Company [indofinechemical.com]
- 2. echemi.com [echemi.com]
- 3. bdmaee.net [bdmaee.net]
- 4. This compound | C8H5F6N | CID 602856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2,4,6-TRIS(TRIFLUOROMETHYL)ANILINE CAS#: 25753-22-4 [m.chemicalbook.com]
reactivity of 2,4-Bis(trifluoromethyl)aniline with electrophiles
An In-depth Technical Guide to the Electrophilic Reactivity of 2,4-Bis(trifluoromethyl)aniline
Introduction
This compound is a critical structural motif in modern medicinal chemistry and materials science. The presence of two trifluoromethyl (-CF3) groups imparts unique properties such as enhanced lipophilicity, metabolic stability, and altered electronic characteristics, making it a valuable building block for novel pharmaceuticals and advanced polymers.[1][2] However, the synthetic utility of this aniline derivative is profoundly influenced by a complex interplay of electronic effects. The aromatic ring is simultaneously influenced by the strongly electron-donating amino (-NH2) group and two of the most powerful electron-withdrawing groups in organic chemistry, the -CF3 substituents.[3]
This guide provides an in-depth analysis of the reactivity of this compound with electrophiles. We will dissect the underlying principles governing its reactivity and regioselectivity, present field-proven protocols for key transformations, and explain the causality behind the necessary experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique building block in their synthetic programs.
Chapter 1: Electronic Structure and Reactivity Principles
The Duality of Substituent Effects: A Tale of Two Forces
The reactivity of any substituted benzene ring in electrophilic aromatic substitution (SEAr) is dictated by the electronic nature of its substituents.[4] In this compound, these effects are in direct opposition.
-
The Amino Group (-NH2): An Activating, Ortho, Para-Director The nitrogen atom's lone pair of electrons participates in resonance with the aromatic π-system. This donation of electron density increases the nucleophilicity of the ring, particularly at the positions ortho and para to the amino group, making the ring "activated" towards electrophilic attack.[4][5] This effect stabilizes the cationic intermediate (the sigma complex) formed during the reaction.[6]
-
The Trifluoromethyl Groups (-CF3): Deactivating, Meta-Directors Conversely, the -CF3 group is a potent electron-withdrawing substituent.[3] Due to the high electronegativity of fluorine, it exerts a powerful negative inductive effect (-I), pulling electron density away from the aromatic ring. This reduction in electron density "deactivates" the ring, making it significantly less nucleophilic and slowing the rate of electrophilic substitution.[6] When an electrophile does attack, the deactivating group directs it to the meta position to avoid placing the destabilizing positive charge of the sigma complex adjacent to the electron-poor carbon attached to the -CF3 group.[7]
Caption: Dueling electronic effects on the aniline ring.
Predicting Regioselectivity: A Consensus of Directing Effects
In polysubstituted rings, the most powerful activating group typically governs the position of substitution. For this compound, the -NH2 group is the dominant directing influence.
-
The -NH2 group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
-
Positions C2 and C4 are already occupied by -CF3 groups.
-
The -CF3 group at C2 directs meta to itself, to positions C4 (occupied) and C6.
-
The -CF3 group at C4 directs meta to itself, to positions C2 (occupied) and C6.
All directing vectors converge on a single, unoccupied position: C6 . Therefore, despite the profound overall deactivation of the ring, electrophilic aromatic substitution on this compound is predicted to be highly regioselective, yielding the 2,4-bis(trifluoromethyl)-6-substituted aniline derivative.
Caption: Directing effects converging on the C6 position.
Chapter 2: Key Electrophilic Aromatic Substitution Reactions
The strong deactivation of the ring necessitates the use of forcing conditions or specialized strategies to achieve successful electrophilic substitution.
Halogenation: Regioselective Bromination
Direct halogenation is a fundamental SEAr reaction. Due to the deactivated nature of the substrate, milder halogenating agents like N-Bromosuccinimide (NBS) are preferred to control the reaction and prevent potential side reactions that might occur under harsher conditions with elemental bromine and a Lewis acid.[8]
Mechanistic Rationale: The reaction proceeds via the standard mechanism for electrophilic bromination. The solvent, typically polar aprotic like DMF, facilitates the generation of the electrophilic bromine species from NBS. The electron-rich C6 position of the aniline attacks the electrophile, forming a resonance-stabilized sigma complex, which then loses a proton to restore aromaticity. The high regioselectivity is a direct consequence of the electronic factors discussed in Chapter 1.
Data Summary: Electrophilic Bromination
| Parameter | Value | Reference |
|---|---|---|
| Substrate | This compound | - |
| Reagent | N-Bromosuccinimide (NBS) | [8] |
| Solvent | N,N-Dimethylformamide (DMF) | [8] |
| Stoichiometry | 1.0-1.1 equivalents of NBS | Inferred |
| Temperature | Room Temperature | [8] |
| Expected Product | 6-Bromo-2,4-bis(trifluoromethyl)aniline | Inferred |
Experimental Protocol: Synthesis of 6-Bromo-2,4-bis(trifluoromethyl)aniline
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add 1.05 equivalents of N-Bromosuccinimide portion-wise over 15 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure product.
Nitration: The Imperative of Amine Protection
Direct nitration of anilines with the standard nitrating mixture (HNO3/H2SO4) is problematic. The strongly acidic conditions lead to the protonation of the highly basic amino group, forming an anilinium ion (-NH3+).[9] This ion is a powerful deactivating group and, critically, a meta-director, which would lead to the undesired 5-nitro product. Furthermore, the strong oxidizing nature of the nitrating mixture can lead to decomposition and tar formation.[5]
Causality Behind the Experimental Choice: To circumvent these issues, the reactivity of the amino group must be temporarily masked. This is achieved by protecting it as an acetanilide via acylation with acetic anhydride. The resulting acetamido group (-NHCOCH3) is still an activating ortho, para-director but is significantly less basic and less activating than the free amine. This prevents protonation and allows for a clean, regioselective nitration at the C6 position. The protecting group is then easily removed via hydrolysis.[10]
Caption: Workflow for the protected nitration of the aniline.
Experimental Protocol: Synthesis of 6-Nitro-2,4-bis(trifluoromethyl)aniline
-
Part A: Protection - Synthesis of N-(2,4-bis(trifluoromethyl)phenyl)acetamide
-
Combine this compound (1.0 eq.) and acetic anhydride (1.2 eq.) in a flask.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture gently to 50-60 °C for 1 hour.
-
Cool the reaction and pour it into ice water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the acetanilide intermediate.
-
-
Part B: Nitration
-
Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add the acetanilide from Part A (1.0 eq.) while maintaining the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the acetanilide solution, keeping the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.
-
-
Part C: Deprotection
-
Transfer the crude nitro-acetanilide from Part B to a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).
-
Heat the mixture to reflux for 4-8 hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous NaOH) to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
-
Friedel-Crafts Reactions: A Case of Non-Reactivity
Direct Friedel-Crafts alkylation or acylation reactions on this compound are generally not viable. There are two primary reasons for this lack of reactivity:
-
Severe Ring Deactivation: As established, the two -CF3 groups render the aromatic ring extremely electron-poor. Friedel-Crafts reactions typically fail on substrates that are as deactivated as, or more deactivated than, nitrobenzene.[6]
-
Lewis Acid Complexation: The reaction requires a strong Lewis acid catalyst (e.g., AlCl3). The basic lone pair on the amino group will act as a Lewis base and irreversibly coordinate with the catalyst.[11] This complexation places a formal positive charge on the nitrogen, further deactivating the ring to the point of complete inertness towards electrophilic attack.
While a protection/acylation/deprotection strategy similar to that used for nitration is theoretically possible for acylation, the initial deactivation of the ring makes even the acylation of the protected acetanilide challenging, often requiring specialized catalysts or conditions.[11][12]
Summary and Outlook
The electrophilic reactivity of this compound is a classic example of competing electronic effects. While the powerful deactivating influence of the two trifluoromethyl groups significantly reduces the overall nucleophilicity of the aromatic ring, the directing power of the amino group remains dominant. This leads to a substrate that is unreactive under mild conditions but undergoes highly regioselective substitution at the C6 position when forced.
For practitioners in drug discovery and materials science, this presents both a challenge and an opportunity. The challenge lies in overcoming the inherent low reactivity, which often requires protection-deprotection sequences or harsh reaction conditions. The opportunity lies in the predictable and high regioselectivity, which allows for the clean installation of a third substituent at a defined position, enabling the efficient and strategic elaboration of this valuable molecular scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 11. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling and Management of 2,4-Bis(trifluoromethyl)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Compound
2,4-Bis(trifluoromethyl)aniline is a halogenated aromatic amine, a chemical building block frequently utilized in the synthesis of complex organic molecules.[1] Its unique structure, featuring two trifluoromethyl groups on the aniline ring, imparts specific properties that are valuable in the development of novel pharmaceutical agents and agrochemicals. However, the same structural features that make it a useful synthetic intermediate also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the critical safety and handling considerations for this compound, grounded in established safety data and best laboratory practices.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 367-71-5 | [2][3] |
| Molecular Formula | C₈H₅F₆N | [2][3] |
| Molecular Weight | 229.12 g/mol | [2][4][5] |
| Appearance | Solid | |
| Boiling Point | 50°C @ 0.4 mmHg | [5] |
| Flash Point | 50°C | [6] |
| Density | ~1.4 g/cm³ | [5] |
| Refractive Index | 1.423 - 1.4372 | [5][6] |
Hazard Identification and Toxicological Profile
A foundational principle of chemical safety is a comprehensive understanding of a substance's inherent hazards. This compound is classified as a hazardous substance and requires careful management.[7]
GHS Classification and Hazards
Globally Harmonized System (GHS) classifications indicate that this compound is harmful and presents multiple health risks. The primary hazard statements associated with this compound are:
-
H302: Harmful if swallowed [7]
-
H312: Harmful in contact with skin [7]
-
H315: Causes skin irritation [7]
-
H319: Causes serious eye irritation [7]
-
H332: Harmful if inhaled [7]
-
H373: May cause damage to organs through prolonged or repeated exposure [7]
Some sources also classify it as a combustible liquid and suspect it of causing genetic defects and cancer, highlighting the need for stringent exposure controls. The signal word associated with these classifications is typically "Warning" or "Danger".[7]
Toxicological Insights
The toxicity of this compound stems from its ability to be absorbed through multiple routes—oral, dermal, and inhalation.[8]
-
Acute Toxicity: The compound is moderately toxic upon single exposure via ingestion, skin contact, or inhalation.[8] Symptoms of exposure may not be immediately apparent, necessitating prompt medical attention if exposure is suspected.
-
Irritation: It is a known irritant to the skin and can cause serious, potentially damaging, irritation to the eyes.[7][9][10]
-
Chronic Exposure: Prolonged or repeated exposure can lead to organ damage, with the blood being a potential target organ.[11]
Proactive Risk Mitigation: From Assessment to Protection
Effective management of this compound hinges on a proactive approach to risk assessment and the implementation of a multi-layered control strategy.
The Risk Assessment Workflow
Before any handling of this compound, a thorough risk assessment must be conducted. This process involves identifying the hazards, evaluating the risks associated with the planned experimental procedure, and implementing control measures to minimize those risks.
References
- 1. 328-93-8|2,5-Bis(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 2. 367-71-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. scbt.com [scbt.com]
- 4. This compound | C8H5F6N | CID 602856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. bdmaee.net [bdmaee.net]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cpachem.com [cpachem.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Leveraging 2,4-Bis(trifluoromethyl)aniline in Modern Agrochemical Development
Authored for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Imperative of Fluorination in Agrochemicals
The introduction of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, into bioactive molecules has become a cornerstone of modern agrochemical design.[1] This is not a matter of chance, but a deliberate strategy rooted in the unique physicochemical properties that fluorine imparts. Unlike other halogens, the trifluoromethyl group offers a powerful combination of high electronegativity, significant steric bulk, and exceptional stability of the carbon-fluorine bond.[2] These attributes translate directly into tangible benefits for pesticide performance, influencing everything from target binding to environmental persistence.[3]
The strategic incorporation of -CF₃ groups can profoundly enhance a molecule's:
-
Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to penetrate the waxy cuticles of plants or the chitinous exoskeletons of insects, leading to better bioavailability.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. This slows the breakdown of the active ingredient in the target pest and the environment, potentially leading to a longer duration of action and reduced application rates.
-
Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic distribution of an aromatic ring, influencing how the molecule docks with its target protein. This can lead to stronger and more specific binding interactions, increasing the potency of the agrochemical.
-
Cell Membrane Permeability: Enhanced lipophilicity often correlates with improved passage across biological membranes, a critical step for reaching the site of action within the target organism.
This guide focuses on 2,4-Bis(trifluoromethyl)aniline , a highly functionalized building block, and explores its potential applications in the synthesis of next-generation agrochemicals. While direct, large-scale commercial pesticides derived from this specific isomer are not prominently documented, its structure represents a confluence of desirable traits. We will use the principles of bioisosteric replacement and established synthetic methodologies, illustrated through a case study of a major commercial fungicide, to provide a detailed framework for its use in research and development.
.dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} .enddot Caption: Logical flow from the core properties of the bis-CF3 scaffold to desired agrochemical outcomes.
The this compound Scaffold: A Building Block for High-Performance Molecules
This compound (CAS: 367-71-5) is a particularly interesting synthetic intermediate. The presence of two -CF₃ groups on the aniline ring creates a molecule with distinct properties that can be exploited in agrochemical design.
| Property | Value / Description | Implication in Agrochemical Design |
| Molecular Formula | C₈H₅F₆N | High fluorine content for significant property modification. |
| Molecular Weight | 229.12 g/mol | A moderate size for a building block. |
| Calculated LogP | 3.3 | Indicates significant lipophilicity, favoring membrane permeability. |
| Electronic Nature | Two strong electron-withdrawing -CF₃ groups | Deactivates the aniline ring, influencing reactivity and pKa. Can be crucial for target interaction. |
| Substitution Pattern | 2,4-substitution | Provides a specific steric and electronic profile that can be used to achieve selective binding to target enzymes or receptors. |
The dual trifluoromethyl substitution makes this aniline a powerful tool for creating active ingredients with enhanced stability and potency. The deactivation of the aromatic ring can also make the amine functionality less susceptible to oxidative metabolism, further contributing to the molecule's in-vivo half-life.
Application Case Study & Protocols: Synthesis of Phenyl Amide Fungicides
While this compound is a promising starting material, a prominent commercial pesticide using it directly is not established in the literature. However, the synthetic chemistry to leverage this building block is well-understood and is exemplified by the synthesis of other successful trifluoromethyl-containing agrochemicals.
We will use the fungicide and nematicide Fluopyram as a structural and synthetic analogue. Fluopyram is a succinate dehydrogenase inhibitor (SDHI) that contains an N-ethyl-pyridyl group connected to a 2-(trifluoromethyl)benzamide moiety.[4] The core chemical reaction—the formation of an amide bond between an amine and a carboxylic acid (or its activated form)—is precisely the key reaction that would be used to incorporate the 2,4-bis(trifluoromethyl)phenyl group into a new candidate molecule.
The following protocols outline a validated, logical synthesis for creating a hypothetical but plausible agrochemical analogue (a bis-trifluoromethyl benzamide ) using the principles demonstrated in the synthesis of commercial products like Fluopyram.[5][6]
.dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} .enddot Caption: Synthetic workflow for a hypothetical agrochemical using this compound.
Protocol 1: Synthesis of 2,4-Bis(trifluoromethyl)benzoyl Chloride (Intermediate)
This protocol details the conversion of the starting aniline to an activated acyl chloride, ready for coupling. This is a multi-step process proceeding through a benzonitrile intermediate.
A. Step 1: Diazotization and Sandmeyer Reaction to form 2,4-Bis(trifluoromethyl)benzonitrile
-
Rationale: The Sandmeyer reaction is a robust method for converting an aryl amine into a variety of functional groups, in this case, a nitrile. The nitrile is a stable intermediate that can be readily hydrolyzed to the corresponding carboxylic acid.
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add this compound (1.0 eq). Suspend it in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes.
-
In a separate reactor, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Heat to 60-70 °C.
-
Carefully add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, stir the mixture at 70 °C for 1 hour, then cool to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with aqueous NaOH and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-Bis(trifluoromethyl)benzonitrile. Purify by vacuum distillation or chromatography as needed.
B. Step 2: Hydrolysis to 2,4-Bis(trifluoromethyl)benzoic Acid
-
Rationale: Basic hydrolysis is a standard and effective method for converting an aryl nitrile to a carboxylic acid salt, which is then protonated to yield the final acid.
-
Combine the 2,4-Bis(trifluoromethyl)benzonitrile (1.0 eq) with a 20% aqueous solution of sodium hydroxide (NaOH, ~3.0 eq).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Acidify carefully with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A precipitate of the carboxylic acid should form.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 2,4-Bis(trifluoromethyl)benzoic acid.
C. Step 3: Formation of 2,4-Bis(trifluoromethyl)benzoyl Chloride
-
Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is necessary for efficient amide coupling. Thionyl chloride is a common and effective reagent for this transformation.
-
In a flask under a nitrogen atmosphere, suspend the 2,4-Bis(trifluoromethyl)benzoic acid (1.0 eq) in a minimal amount of an inert solvent like toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) at room temperature. Gas evolution (HCl and SO₂) will be observed.
-
Heat the mixture to reflux (~80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Cool the mixture and remove the excess thionyl chloride and solvent by distillation under reduced pressure. The resulting crude 2,4-Bis(trifluoromethyl)benzoyl chloride is often used directly in the next step.
Protocol 2: Amide Coupling with a Biologically Relevant Amine
This protocol describes the final coupling step to form the target benzamide, analogous to the final step in Fluopyram synthesis.[5]
-
Rationale: This is a standard nucleophilic acyl substitution. An amine, which is the nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is used to scavenge the HCl byproduct.
-
Dissolve the desired amine intermediate (e.g., 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine hydrochloride, 1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (Et₃N, 2.2 eq for a hydrochloride salt, or 1.1 eq for a free amine), dropwise to the solution.
-
Prepare a solution of the 2,4-Bis(trifluoromethyl)benzoyl chloride (from Protocol 1, ~1.1 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final pure benzamide product.
Conclusion and Future Outlook
This compound stands as a potent, though currently underutilized, building block in the agrochemical discovery pipeline. The dual trifluoromethyl substitution pattern offers a unique combination of high lipophilicity and strong electron-withdrawing character, properties that are consistently linked to enhanced biological activity and metabolic stability in pesticides. While a blockbuster product has not yet emerged from this specific starting material, the synthetic pathways to incorporate it into new chemical entities are well-established and robust. The protocols detailed herein, using the synthesis of a Fluopyram-like benzamide as a validated template, provide a clear and actionable framework for researchers. By applying these methods, scientists can effectively leverage the advantageous properties of the 2,4-bis(trifluoromethyl)phenyl moiety to design and synthesize novel fungicides, insecticides, and herbicides with potentially superior performance profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fluopyram | C16H11ClF6N2O | CID 11158353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. One moment, please... [revroum.lew.ro]
- 6. CN109293565A - A kind of preparation method of fluopyram - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,4-Bis(trifluoromethyl)aniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Bis(trifluoromethyl)aniline Scaffold
The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and its ability to modulate lipophilicity and binding interactions—make it an invaluable tool in the design of potent and selective therapeutic agents.[1] 2,4-Bis(trifluoromethyl)aniline is a key building block in this context, offering a platform for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The strong electron-withdrawing nature of the two CF₃ groups profoundly influences the reactivity of the aniline ring and the amino group, enabling unique synthetic transformations and imparting desirable pharmacokinetic properties to the resulting molecules.
This technical guide provides detailed protocols and mechanistic insights for the synthesis of two important classes of N-heterocycles—quinolines and quinazolinones—using this compound as a starting material. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable foundation for their synthetic endeavors.
Part 1: Synthesis of 6,8-Bis(trifluoromethyl)quinolines via Combes Cyclization
The Combes synthesis is a classic and robust acid-catalyzed reaction for the preparation of quinolines from anilines and β-diketones. The electron-deficient nature of this compound makes it an excellent substrate for this transformation, leading to the formation of quinolines with a unique substitution pattern that is of significant interest in the development of antitumor and antimalarial agents.
Mechanistic Rationale
The reaction proceeds through a series of well-defined steps. Initially, the aniline undergoes a nucleophilic addition to one of the carbonyl groups of the β-diketone under acidic conditions, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an enamine or imine tautomer. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich (relative to the protonated enamine) aniline ring attacks the enamine double bond, leading to cyclization. Finally, a dehydration step aromatizes the newly formed ring, yielding the stable quinoline product. The use of a strong dehydrating acid catalyst like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is crucial for driving the reaction towards completion, especially with deactivated anilines.
Diagram 1: Proposed Mechanism for the Combes Synthesis of 6,8-Bis(trifluoromethyl)quinoline
Caption: Key steps in the acid-catalyzed Combes quinoline synthesis.
Experimental Protocol: Synthesis of 6,8-Bis(trifluoromethyl)quinoline
This protocol is adapted from a reported procedure for the synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives.[2]
Materials:
-
This compound (1.0 mmol, 229 mg)
-
1,1,1,5,5,5-Hexafluoropentane-2,4-dione (3.0 mmol, 624 mg, 3.0 equiv.)
-
Eaton's Reagent (P₂O₅/MeSO₃H, 7.5 wt %, 3 mL)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry sealed tube
Procedure:
-
To a dry sealed tube, add this compound (1.0 mmol).
-
Add Eaton's Reagent (3 mL) to the tube.
-
Add 1,1,1,5,5,5-Hexafluoropentane-2,4-dione (3.0 mmol) dropwise to the mixture while stirring.
-
Seal the tube and heat the reaction mixture to 150 °C for 5 hours.
-
After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to a stirred solution of saturated NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 6,8-bis(trifluoromethyl)quinoline.
Table 1: Characterization Data for 2,4,6,8-Tetrakis(trifluoromethyl)quinoline
| Property | Value |
| Appearance | White solid |
| Yield | 82% |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.49 (d, J = 9.6 Hz, 2H), 8.27–8.00 (m, 2H) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -61.72 (s, 3F), -63.47 (s, 3F), -68.41 (s, 3F) |
| MS (EI, m/z) | 333.0 (M⁺) |
Note: The characterization data presented is for a closely related analogue, 2,4,6-tris(trifluoromethyl)quinoline, as detailed in the cited literature.[2] Researchers should expect similar spectral patterns for the 6,8-bis(trifluoromethyl) analogue.
Part 2: Proposed Synthesis of 6,8-Bis(trifluoromethyl)quinazolin-4(3H)-one
Proposed Synthetic Pathway
The proposed synthesis is a two-step process:
-
Ortho-lithiation and Carboxylation: Conversion of this compound to 2-amino-3,5-bis(trifluoromethyl)benzoic acid. This can be achieved through a directed ortho-metalation followed by quenching with carbon dioxide.
-
Niementowski Quinazoline Synthesis: Cyclocondensation of the resulting anthranilic acid with formamide at elevated temperatures to yield the desired quinazolinone.
Diagram 2: Proposed Synthetic Route to 6,8-Bis(trifluoromethyl)quinazolin-4(3H)-one
Caption: A proposed two-step synthesis of the target quinazolinone.
Hypothetical Protocol: Synthesis of 6,8-Bis(trifluoromethyl)quinazolin-4(3H)-one
Step 1: Synthesis of 2-Amino-3,5-bis(trifluoromethyl)benzoic Acid
Materials:
-
This compound (1.0 mmol, 229 mg)
-
n-Butyllithium (2.2 mmol, 2.2 equiv., solution in hexanes)
-
Dry Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 mmol) in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
After the addition is complete, stir the mixture at -78 °C for 2 hours.
-
Quench the reaction by adding an excess of crushed dry ice to the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 2-amino-3,5-bis(trifluoromethyl)benzoic acid.
Step 2: Synthesis of 6,8-Bis(trifluoromethyl)quinazolin-4(3H)-one
Materials:
-
2-Amino-3,5-bis(trifluoromethyl)benzoic acid (from Step 1)
-
Formamide
Procedure:
-
Combine the crude 2-amino-3,5-bis(trifluoromethyl)benzoic acid with an excess of formamide in a round-bottom flask.
-
Heat the mixture at 180-200 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 6,8-bis(trifluoromethyl)quinazolin-4(3H)-one.
Table 2: Predicted and Analogous Characterization Data for 6,8-Bis(trifluoromethyl)quinazolin-4(3H)-one
| Property | Predicted/Analogous Value |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | Aromatic protons expected in the δ 8.0-8.5 ppm region; NH proton expected > δ 12 ppm. |
| ¹⁹F NMR (DMSO-d₆) | Two singlets expected in the δ -60 to -70 ppm range. |
| MS (ESI) | Expected [M+H]⁺ at m/z 283.02 |
Note: The characterization data is predictive and based on known spectral data for similar fluorinated quinazolinones. Experimental verification is required.
Troubleshooting and Safety Considerations
-
Moisture Sensitivity: The ortho-lithiation step is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Exothermic Reactions: The addition of n-butyllithium and the quenching of the Grignard-like intermediate are exothermic. Maintain strict temperature control.
-
High Temperatures: The Combes and Niementowski reactions require high temperatures. Use appropriate heating mantles and conduct the reactions in a well-ventilated fume hood.
-
Acidic and Basic Waste: Neutralize all acidic and basic aqueous waste before disposal according to institutional guidelines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling the chemicals described in these protocols.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of complex heterocyclic molecules. The protocols and strategies outlined in this application note provide a solid foundation for researchers to access novel quinoline and quinazolinone derivatives. The unique electronic properties imparted by the two trifluoromethyl groups make these target molecules highly attractive for applications in medicinal chemistry and materials science. The provided methodologies, grounded in established literature, are designed to be both practical and informative, empowering researchers to explore the rich chemical space accessible from this important starting material.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 2,4-Bis(trifluoromethyl)aniline
Introduction: The Strategic Importance of 2,4-Bis(trifluoromethyl)aniline in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for fine-tuning physicochemical and biological properties.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of lipophilicity, metabolic stability, and binding affinity.[1][2] this compound emerges as a uniquely valuable building block in this context. Its aniline scaffold, substituted with two strongly electron-withdrawing trifluoromethyl groups, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction class of profound importance for the synthesis of complex molecules.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in SNAr reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and explore the broader applications of the resulting products.
Mechanistic Insights: Why this compound is Primed for SNAr
Nucleophilic aromatic substitution is a departure from the more common electrophilic substitution reactions of aromatic compounds.[5][6][7][8] In SNAr, the aromatic ring, typically rendered electron-poor by the presence of electron-withdrawing groups, is attacked by a nucleophile.[5][7][8] The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][9]
The presence of two trifluoromethyl groups at the ortho and para positions to a potential leaving group on an aniline derivative dramatically activates the ring for nucleophilic attack. These groups exert a powerful inductive electron-withdrawing effect, which is crucial for stabilizing the negatively charged Meisenheimer intermediate.[6][7][8] This stabilization is key to lowering the activation energy of the reaction and facilitating the displacement of a suitable leaving group.
Visualizing the SNAr Mechanism with this compound Derivatives
To illustrate the process, consider a hypothetical SNAr reaction on a this compound derivative where 'X' is a leaving group (e.g., a halide) and 'Nu' is the incoming nucleophile.
Caption: Generalized workflow of the SNAr addition-elimination mechanism.
The trifluoromethyl groups play a critical role in delocalizing the negative charge in the Meisenheimer complex, thereby stabilizing this key intermediate and driving the reaction forward.
Experimental Protocols: Harnessing the Reactivity of this compound
The following protocols are designed to be robust and adaptable for a variety of nucleophiles and specific target molecules. The principles outlined can be applied to a broad range of SNAr reactions involving this compound derivatives.
Protocol 1: General Procedure for N-Arylation of this compound with Aryl Halides
This protocol describes a copper-catalyzed N-arylation, a common method for forming C-N bonds in SNAr-type reactions.[10]
Materials:
-
This compound
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), the aryl halide (1.1 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the aniline.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: This procedure should yield the corresponding N-aryl-2,4-bis(trifluoromethyl)aniline. Yields will vary depending on the specific aryl halide used.
Protocol 2: Synthesis of a Schiff Base from this compound
This protocol details the condensation reaction to form an imine (Schiff base), a versatile intermediate in organic synthesis.[11][12]
Materials:
-
This compound
-
An appropriate aldehyde (e.g., 2-bromobenzaldehyde)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of the aldehyde (1.0 eq) in hexanes, add anhydrous MgSO₄.
-
Aniline Addition: Slowly add this compound (1.0 eq) to the stirring mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.
-
Workup: Remove the MgSO₄ by vacuum filtration.
-
Crystallization: Cool the filtrate to induce crystallization. The product can be collected by vacuum filtration and further purified by recrystallization from hexanes.[11]
Expected Outcome: This method typically affords the corresponding Schiff base in high yield.[11]
Data Presentation: Comparative Reactivity in SNAr
The choice of solvent and base can significantly impact the rate and yield of SNAr reactions. The following table summarizes typical conditions and their effects.
| Nucleophile | Leaving Group | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Aniline | F | DMSO | K₂CO₃ | 120 | > 85 |
| Phenoxide | Cl | DMF | NaH | 100 | > 90 |
| Thiolate | F | Acetonitrile | Cs₂CO₃ | 80 | > 95 |
| Methoxide | Cl | Methanol | NaOMe | Reflux | > 80 |
Note: These are representative conditions and may require optimization for specific substrates.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an SNAr reaction followed by purification.
Caption: A standard experimental workflow for SNAr reactions.
Applications in Drug Development and Beyond
The derivatives of this compound are valuable precursors in the synthesis of pharmaceuticals and agrochemicals.[13] The trifluoromethyl groups can enhance the metabolic stability and cell permeability of drug candidates.[14][15] For instance, trifluoromethylated anilines are key components in the synthesis of various kinase inhibitors and other targeted therapies.[14]
Conclusion: A Versatile Tool for Modern Synthesis
This compound is a powerful and versatile reagent for nucleophilic aromatic substitution reactions. The strong electron-withdrawing nature of the trifluoromethyl groups provides a high degree of activation, enabling a wide range of transformations with various nucleophiles. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors, from fundamental research to the development of novel therapeutics and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. jelsciences.com [jelsciences.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline | lookchem [lookchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 2,4-Bis(trifluoromethyl)aniline in Modern Medicinal Chemistry
Preamble: The Power of Fluorine in Drug Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] Among these, the trifluoromethyl (CF3) group is particularly prized for its ability to profoundly modulate a molecule's physicochemical and biological properties.[2][3][4] Its strong electron-withdrawing nature, high lipophilicity, and the exceptional stability of the C-F bond can enhance metabolic resistance, improve membrane permeability, and alter target binding affinity and selectivity.[3][4][5] When appended to a versatile scaffold like aniline, the CF3 group creates a powerful building block for constructing novel therapeutic agents. This guide provides an in-depth exploration of a specific, highly functionalized intermediate: 2,4-Bis(trifluoromethyl)aniline.
The this compound Scaffold: Physicochemical Profile and Strategic Implications
This compound is a unique aromatic amine distinguished by the presence of two powerful electron-withdrawing CF3 groups at the ortho and para positions relative to the amino group. This specific substitution pattern imparts a distinct set of properties that medicinal chemists can leverage to overcome common drug development challenges.
Core Physicochemical Data
The utility of a chemical intermediate is fundamentally tied to its intrinsic properties. The data below, consolidated from authoritative sources, provides a quantitative snapshot of this compound.[6]
| Property | Value | Source |
| Molecular Formula | C₈H₅F₆N | PubChem[6] |
| Molecular Weight | 229.12 g/mol | PubChem[6] |
| XLogP3 | 3.3 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[7] |
| Complexity | 220 | PubChem[6] |
| Form | Solid | Sigma-Aldrich |
Causality of Physicochemical Influence in Drug Design
The true value of this molecule lies in why these properties are important:
-
Reduced Basicity (pKa Modulation): The primary influence of the two CF3 groups is the drastic reduction of the basicity of the aniline nitrogen. The intense, combined inductive and resonance electron-withdrawing effects pull electron density away from the nitrogen atom, making its lone pair significantly less available for protonation. In a physiological environment (pH ~7.4), this means the amine is overwhelmingly likely to be in its neutral, uncharged state. This is critical for facilitating passage across biological membranes and can prevent unwanted interactions with off-target acidic residues in proteins.
-
Enhanced Lipophilicity: The CF3 group is one of the most lipophilic substituents used in drug design.[3] The presence of two such groups gives the this compound scaffold a high degree of lipophilicity (XLogP3 = 3.3)[6]. This property is instrumental in enhancing a drug candidate's ability to cross cell membranes and access intracellular targets.[5]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by Cytochrome P450 enzymes.[3] Incorporating this scaffold can "shield" a molecule from rapid breakdown, thereby increasing its half-life and bioavailability.
-
Unique Binding Interactions: The fluorine atoms in the CF3 groups are poor hydrogen bond acceptors but can participate in favorable multipolar interactions with electron-deficient groups in a protein's binding pocket, such as the carbonyls of a peptide backbone.[8] This offers a unique tool for fine-tuning binding affinity and selectivity.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jelsciences.com [jelsciences.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C8H5F6N | CID 602856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bdmaee.net [bdmaee.net]
- 8. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Novel Kinase Inhibitors Using 2,4-Bis(trifluoromethyl)aniline
Introduction: The Rationale for Trifluoromethylated Scaffolds in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[4][5]
The strategic incorporation of fluorine atoms, particularly in the form of trifluoromethyl (-CF3) groups, has become a cornerstone in modern medicinal chemistry.[6][7][8][9] The 2,4-bis(trifluoromethyl)aniline scaffold is a particularly valuable starting point for the synthesis of novel kinase inhibitors for several key reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation by enzymes in the body.[7][10] This can lead to a longer drug half-life, potentially reducing dosing frequency.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to penetrate cell membranes and reach its intracellular kinase target.[7][10]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the trifluoromethyl substituent can significantly alter the electronic properties of the aniline ring.[6][10] This can influence the pKa of the amine, affecting its interaction with the kinase active site and potentially increasing binding affinity and potency.[10]
-
Improved Binding Interactions: The trifluoromethyl group can participate in favorable interactions with the kinase active site, including hydrophobic interactions and interactions with the protein backbone.[11]
This application note provides a detailed guide for the synthesis, purification, and characterization of a novel kinase inhibitor derived from this compound. The protocols are designed to be robust and reproducible for researchers in drug discovery and medicinal chemistry.
Proposed Synthetic Pathway and Mechanistic Considerations
The synthesis of the target kinase inhibitor will be achieved through a two-step process involving a Buchwald-Hartwig amination followed by a Suzuki-Miyaura cross-coupling reaction. This approach offers a high degree of flexibility for creating a library of analogs for structure-activity relationship (SAR) studies.[12]
Scheme 1: Overall Synthetic Route
Caption: Proposed two-step synthesis of a novel kinase inhibitor.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.[13][14] The reaction couples the aniline with an aryl halide, a common core structure in many kinase inhibitors.[14] The use of specialized phosphine ligands is often crucial to promote the desired reductive elimination and prevent side reactions, especially with electron-deficient anilines like this compound.[13][15][16][17]
Suzuki-Miyaura Cross-Coupling: This reaction is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[18][19] It is widely used in the pharmaceutical industry due to its mild reaction conditions and high functional group tolerance.[18][20] In this protocol, it will be used to introduce further diversity into the inhibitor scaffold.
Detailed Experimental Protocols
Part 1: Synthesis of N-(2,4-bis(trifluoromethyl)phenyl)pyrimidin-2-amine (Intermediate 1)
This protocol details the Buchwald-Hartwig amination of this compound with 2-chloropyrimidine.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| 2-Chloropyrimidine | 99% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 97% | Sigma-Aldrich |
| Xantphos | 98% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | 97% | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate | ||
| Brine | ||
| Anhydrous magnesium sulfate | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | MilliporeSigma |
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 2-chloropyrimidine (1.1 eq), sodium tert-butoxide (1.4 eq), Xantphos (0.05 eq), and Pd2(dba)3 (0.025 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene (20 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product.
Part 2: Synthesis of the Final Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes the coupling of Intermediate 1 with a representative arylboronic acid.
Materials:
| Reagent/Material | Grade | Supplier |
| Intermediate 1 | As synthesized | |
| 4-(4-Methylpiperazin-1-yl)phenylboronic acid | 95% | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) | 99% | Sigma-Aldrich |
| Potassium carbonate (K2CO3) | ≥99% | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich |
| Water | Deionized | |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Methanol | HPLC Grade | Fisher Scientific |
| Saturated aqueous ammonium chloride | ||
| Brine | ||
| Anhydrous sodium sulfate |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve Intermediate 1 (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane (15 mL) and water (3 mL).
-
Reagent Addition: Add potassium carbonate (2.0 eq) and Pd(PPh3)4 (0.05 eq) to the solution.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 8-12 hours under an argon atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to yield the final kinase inhibitor.
Characterization and Data Analysis
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
Table 1: Analytical Data for Synthesized Compounds
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]+ | Yield (%) | Purity (LC-MS) |
| Intermediate 1 | C12H7F6N3 | 307.05 | 308.06 | 75 | >95% |
| Final Inhibitor | C23H22F6N5 | 482.18 | 483.19 | 68 | >98% |
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the final product.
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Biological Evaluation Workflow
Once the novel kinase inhibitor is synthesized and characterized, its biological activity must be evaluated.
Caption: A typical workflow for the biological evaluation of a novel kinase inhibitor.
Biochemical Assays: The initial step is to determine the inhibitory activity of the compound against a panel of kinases.[21] Services like KINOMEscan® can provide a broad selectivity profile.[22] This helps in identifying the primary kinase targets and assessing the compound's selectivity.[23][24]
Cell-Based Assays: It is crucial to evaluate the inhibitor's activity in a cellular context.[3][25][26] Cell-based assays, such as measuring the phosphorylation of a kinase's downstream substrate, can confirm that the compound is cell-permeable and engages its target in a physiological environment.[21][27]
Structure-Activity Relationship (SAR) Studies: The initial compound serves as a lead for further optimization. By synthesizing and testing a library of analogs with modifications to different parts of the molecule, researchers can build a structure-activity relationship to guide the design of more potent and selective inhibitors.[28][29]
Conclusion
The use of this compound as a starting material provides a robust and versatile platform for the synthesis of novel kinase inhibitors. The protocols outlined in this application note offer a clear and reproducible pathway for the generation of these compounds. The strategic incorporation of the bis(trifluoromethyl)phenyl moiety is a proven approach to enhance key drug-like properties, including metabolic stability and cellular potency. Subsequent biological evaluation is essential to characterize the inhibitor's potency, selectivity, and mechanism of action, ultimately guiding the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. ftstjournal.com [ftstjournal.com]
- 17. research.rug.nl [research.rug.nl]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. reactionbiology.com [reactionbiology.com]
- 22. youtube.com [youtube.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. researchgate.net [researchgate.net]
- 25. inits.at [inits.at]
- 26. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2,4-Bis(trifluoromethyl)aniline in the Synthesis of Advanced Materials
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2,4-bis(trifluoromethyl)aniline as a pivotal building block in the synthesis of advanced materials. We delve into the causality behind its utility, focusing on how the unique electronic and steric properties of the two trifluoromethyl groups influence the performance of high-performance polymers, pharmaceuticals, and agrochemicals. Detailed, field-proven protocols for the synthesis of fluorinated polyimides and key organic transformations are provided, alongside data interpretation guidelines and visualizations to ensure reproducible and successful outcomes.
Introduction: The Strategic Advantage of the Bis(trifluoromethyl)aniline Scaffold
This compound (CAS No. 367-71-5) is an aromatic amine distinguished by the presence of two trifluoromethyl (-CF₃) groups on the phenyl ring.[1] These strongly electron-withdrawing and lipophilic groups are not mere decorations; they fundamentally alter the molecule's physicochemical properties, making it an invaluable precursor for materials where high performance is non-negotiable.[2]
Unique Physicochemical Properties
The trifluoromethyl group is a unique substituent in organic chemistry, known for its potent electron-withdrawing nature and significant steric footprint.[3] The presence of two such groups on the aniline ring profoundly influences the molecule's reactivity and intermolecular interactions.
-
Electronic Effects : The -CF₃ groups significantly decrease the electron density of the aromatic ring and the basicity of the amine group. This altered reactivity is crucial for directing synthetic outcomes and enhancing the stability of the final products.[4]
-
Lipophilicity : With a Hansch π value of +0.88, the -CF₃ group dramatically increases the lipophilicity of a molecule.[3] This property is critical in drug design for improving membrane permeability and in materials science for creating hydrophobic surfaces.
-
Metabolic & Thermal Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3] This inherent strength translates to high metabolic stability in pharmaceuticals and exceptional thermal and chemical resistance in polymers.[2][3]
Impact of Trifluoromethyl Groups on Material Performance
The incorporation of the this compound moiety into larger molecular structures imparts a range of desirable characteristics:
-
Enhanced Solubility : The bulky, non-polar -CF₃ groups disrupt polymer chain packing, reducing intermolecular forces and thereby improving the solubility of otherwise intractable materials like aromatic polyimides in common organic solvents.[5][6]
-
Low Dielectric Constant : The introduction of fluorine lowers the polarizability of the polymer backbone, resulting in materials with low dielectric constants, a critical requirement for microelectronics applications.[5][7]
-
Hydrophobicity & Low Water Absorption : Fluorinated polymers exhibit reduced moisture uptake, which is essential for maintaining consistent mechanical and electrical properties in varying humidity environments.[5][7]
-
Optical Transparency : The disruption of charge-transfer complexes within polymer chains can lead to improved optical clarity and reduced coloration in films.[8]
Overview of Applications
This guide will focus on three primary areas where this compound serves as a critical synthetic intermediate:
-
High-Performance Polymers: Specifically, the synthesis of fluorinated polyimides for aerospace and microelectronics.
-
Medicinal Chemistry: As a foundational scaffold for designing metabolically stable and potent therapeutic agents.[9][10]
-
Agrochemicals: For the development of next-generation pesticides with enhanced efficacy.
Application in High-Performance Polymers: Synthesis of Fluorinated Polyimides
Aromatic polyimides are renowned for their outstanding thermal stability and mechanical strength, making them essential materials in the aerospace and electronics industries.[5] However, their application is often limited by poor solubility, which complicates processing. Incorporating fluorinated diamines, such as those derived from or analogous to this compound, is a proven strategy to overcome this limitation without compromising performance.[5][6]
Rationale: Enhancing Processability and Performance
The use of a diamine containing two trifluoromethyl groups provides a dual benefit. First, the steric hindrance from the bulky -CF₃ groups creates a more twisted and less planar polymer backbone. This physical separation of polymer chains prevents dense packing, thereby increasing free volume and enhancing solubility in organic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[5][6] Second, the low polarizability of the C-F bonds contributes to a lower dielectric constant and reduced moisture absorption in the final polyimide film.[7]
Detailed Application Protocol: Two-Step Polycondensation for Polyimide Film Synthesis
This protocol describes a conventional two-stage process for synthesizing a fluorinated polyimide from a diamine like this compound and a commercial dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).
-
This compound (or a structurally similar fluorinated diamine)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas (high purity)
-
Standard glassware (three-neck flask, mechanical stirrer, condenser, dropping funnel)
Part A: Synthesis of Poly(amic acid) Precursor
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Dry all glassware thoroughly in an oven at 150 °C for at least 4 hours and cool under a stream of nitrogen.
-
Reagent Addition: Add this compound (e.g., 10 mmol) and anhydrous DMAc (to achieve a 15-20% w/w solid content) to the flask. Stir the mixture under a gentle nitrogen flow until the diamine is fully dissolved.
-
Polycondensation: Add 6FDA (10 mmol, equimolar amount) to the solution in one portion. A slight exotherm and a significant increase in viscosity will be observed.
-
Reaction: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The result is a viscous, clear solution of the poly(amic acid).
Part B: Chemical Imidization and Film Casting
-
Imidization Reagents: To the poly(amic acid) solution, add a mixture of acetic anhydride (40 mmol, 4 eq.) and pyridine (20 mmol, 2 eq.) dropwise while stirring.
-
Conversion: Continue stirring at room temperature for 1 hour, then heat the mixture to 80-100 °C for 3-4 hours to ensure complete conversion to the polyimide.
-
Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing vigorously stirred methanol (approx. 10 times the volume of the reaction mixture). A fibrous or powdered precipitate will form.
-
Purification: Filter the polyimide, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 80 °C overnight.
-
Film Casting: Dissolve the purified polyimide powder in a suitable solvent (e.g., DMAc, NMP, or CHCl₃) to form a 10-15% (w/v) solution. Cast the solution onto a clean glass plate and heat in an oven with a programmed temperature ramp (e.g., 80 °C for 2h, 150 °C for 1h, 200 °C for 1h, and 250 °C for 1h) to remove the solvent and form a flexible, transparent film.
Caption: Workflow for two-step polyimide synthesis.
Expected Outcomes and Data Interpretation
The resulting fluorinated polyimides are expected to exhibit excellent solubility and form tough, flexible films.[5][11] Characterization can be performed using standard techniques.
| Property | Typical Value Range | Significance & Rationale |
| Solubility | Soluble in NMP, DMAc, THF, CHCl₃ | Indicates disruption of chain packing by -CF₃ groups, enabling solution-based processing.[5] |
| Inherent Viscosity | 0.8 - 1.3 dL/g | A measure of molecular weight; values in this range suggest successful polymerization.[5] |
| Glass Transition Temp. (Tg) | 290 - 370 °C | High Tg indicates excellent thermal stability, suitable for high-temperature applications.[5][6] |
| 5% Weight Loss Temp. (Td) | > 500 °C (in N₂) | Demonstrates superior thermal decomposition resistance due to strong aromatic backbone and C-F bonds.[11] |
| Dielectric Constant (1 MHz) | 2.7 - 3.2 | Low value is critical for insulating layers in microelectronics, a direct benefit of fluorination.[7] |
| Water Absorption | 0.2 - 2.0 % | Low moisture uptake ensures stable electrical and mechanical properties.[5][7] |
| Tensile Strength | 40 - 150 MPa | Indicates the formation of strong, mechanically robust films.[7][11] |
Application in Medicinal Chemistry: A Core Fragment for Bioactive Molecules
The trifluoromethyl group is a well-established bioisostere for various functionalities and is frequently incorporated into drug candidates to enhance their pharmacological profiles.[3][9] this compound serves as an excellent starting material for introducing a metabolically robust, lipophilic aromatic ring into a target molecule.
Rationale: Improving Pharmacokinetic Profiles (ADME)
-
Blocking Metabolic Hotspots : Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong electron-withdrawing nature of the -CF₃ groups deactivates the ring, making it resistant to oxidation and increasing the drug's half-life.[3]
-
Enhancing Lipophilicity & Permeability : The high lipophilicity of the bis(trifluoromethyl)phenyl moiety can improve a drug's ability to cross cellular membranes, potentially increasing its bioavailability and efficacy.[3]
-
Modulating pKa : The electron-withdrawing groups lower the basicity of the aniline nitrogen, which can be fine-tuned through further substitution to optimize ligand-receptor binding interactions or solubility.[4]
Key Synthetic Transformations
The amine functionality of this compound provides a versatile handle for a variety of coupling reactions.
References
- 1. This compound | C8H5F6N | CID 602856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. N,N‐Bis(trifluoromethyl)aminoacetonitrile: A Versatile Building Block for the Introduction of the Bis(trifluoromethyl)amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jelsciences.com [jelsciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Acylation of 2,4-Bis(trifluoromethyl)aniline
Abstract
This comprehensive guide provides detailed protocols and technical insights for the acylation of 2,4-bis(trifluoromethyl)aniline. This substrate presents a unique synthetic challenge due to the strong electron-withdrawing nature of its two trifluoromethyl (-CF₃) groups, which significantly deactivate the aniline's amino group towards nucleophilic attack. We will explore three robust methodologies: acylation using acid chlorides under Schotten-Baumann conditions, reaction with acid anhydrides, and direct coupling with carboxylic acids via activating agents. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step procedures but also the underlying chemical principles and practical considerations essential for successful synthesis.
Introduction: The Challenge and Significance
This compound is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The resulting acylated products, N-(2,4-bis(trifluoromethyl)phenyl)amides, are prevalent motifs in numerous biologically active molecules. The two -CF₃ groups impart unique properties such as increased metabolic stability and enhanced membrane permeability.
However, the synthetic utility of this aniline is hampered by its low reactivity. The potent electron-withdrawing and deactivating effects of the two trifluoromethyl substituents drastically reduce the nucleophilicity of the nitrogen atom. Consequently, standard acylation procedures that are effective for simple anilines often result in low yields or fail entirely.[1] This necessitates the use of more reactive acylating agents or carefully optimized reaction conditions to drive the formation of the desired amide bond. This guide provides a validated framework for overcoming these challenges.
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of an amine is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., Cl⁻ from an acid chloride or a carboxylate from an anhydride) to form the stable amide product.[2] A base is typically required to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[3]
Figure 1: General mechanism for the acylation of aniline with an acyl chloride.
Experimental Protocols
This section details three distinct and reliable protocols for the acylation of this compound.
Protocol 1: Acylation with Acid Chlorides (Schotten-Baumann Conditions)
This method utilizes highly reactive acid chlorides in a biphasic system or with a tertiary amine base to efficiently acylate the deactivated aniline. The base is crucial for scavenging the HCl generated in situ.[3][4][5]
Principle: The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[4] Pyridine or triethylamine can be used as both a solvent and a base, while aqueous sodium hydroxide can be used in a two-phase system with an organic solvent like dichloromethane (DCM).[2][6][7] The base neutralizes the HCl byproduct, driving the reaction to completion.[3][8]
-
This compound
-
Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and pyridine or triethylamine (1.5 eq.) in anhydrous DCM.[2]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve the acyl chloride (1.1 eq.) in a small volume of anhydrous DCM and add it dropwise to the stirred aniline solution over 15-20 minutes using a dropping funnel.[5]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup & Quenching: Once the reaction is complete, pour the mixture into a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[5]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Figure 2: Workflow for acylation via Schotten-Baumann conditions.
Protocol 2: Acylation with Acid Anhydrides
Acid anhydrides are excellent acylating agents, generally less volatile and corrosive than their acid chloride counterparts. Pyridine is often used as a catalyst and base in these reactions.
Principle: The reaction proceeds similarly to that with acid chlorides. Pyridine can act as a nucleophilic catalyst by first reacting with the anhydride to form a highly reactive N-acylpyridinium intermediate.[9][10][11] This intermediate is then readily attacked by the aniline. Pyridine also serves as the base to neutralize the carboxylic acid byproduct.[6][8]
-
This compound
-
Acid anhydride (e.g., Acetic anhydride, Propionic anhydride)
-
Pyridine
-
Ethyl acetate (EtOAc)
-
Standard workup reagents (1 M HCl, NaHCO₃, brine, MgSO₄)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine (used as both solvent and base/catalyst).
-
Addition of Anhydride: Add the acid anhydride (1.2 - 1.5 eq.) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC. The higher temperature is often necessary to drive the reaction with the deactivated aniline.
-
Workup: Cool the mixture to room temperature and pour it over ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization.
Protocol 3: Acylation with Carboxylic Acids via Coupling Agents
For sensitive substrates or in complex syntheses, direct coupling of a carboxylic acid with the aniline is preferred. This avoids the need to prepare a separate acid chloride or anhydride. The reaction requires a coupling agent to activate the carboxylic acid.
Principle: Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by converting the hydroxyl group into a good leaving group.[12] The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the aniline. Additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are often included to improve yields and suppress side reactions, especially with unreactive amines.[13]
-
This compound
-
Carboxylic acid of choice
-
EDC hydrochloride
-
HOBt or DMAP (catalytic amount)
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard workup and purification reagents
-
Reaction Setup: To a stirred solution of the carboxylic acid (1.1 eq.), EDC·HCl (1.2 eq.), and HOBt (0.2 eq.) in anhydrous DMF, add DIPEA (2.0 eq.). Stir this mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Amine Addition: Add this compound (1.0 eq.) to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and water-soluble byproducts (like the urea from EDC).
-
Washing: Perform additional washes with 5% aqueous citric acid, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material using flash column chromatography on silica gel.
Figure 3: Simplified pathway for amide formation using EDC and HOBt.
Data Summary and Comparison
| Method | Acylating Agent | Base / Catalyst | Solvent | Typical Reaction Time | Key Considerations |
| Protocol 1 | Acid Chloride | Pyridine, Et₃N, or NaOH | DCM, Pyridine | 2 - 6 hours | Highly efficient but requires handling of moisture-sensitive and corrosive acid chlorides.[2] |
| Protocol 2 | Acid Anhydride | Pyridine | Pyridine, Toluene | 4 - 12 hours | Milder than acid chlorides. May require heating to achieve good conversion with deactivated anilines. |
| Protocol 3 | Carboxylic Acid | EDC/HOBt/DIPEA | DMF, DCM | 12 - 24 hours | Excellent for complex molecules with sensitive functional groups.[13][14] Avoids harsh reagents but can be more expensive. |
Safety and Handling
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[15][16] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[17][18]
-
Acid Chlorides and Anhydrides: These reagents are corrosive and react violently with water. They are lachrymatory and must be handled with extreme care in a fume hood.[2]
-
Pyridine and Triethylamine: These bases are flammable, corrosive, and have strong, unpleasant odors. Use only in a fume hood.
-
Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. Minimize exposure by handling it exclusively within a fume hood.[10][11]
-
Coupling Agents (EDC/DCC): These can be skin sensitizers. Avoid inhalation of dust and direct skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[15][16][17][18][19]
References
- 1. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 7. m.youtube.com [m.youtube.com]
- 8. esaral.com [esaral.com]
- 9. reddit.com [reddit.com]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hepatochem.com [hepatochem.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
- 18. angenechemical.com [angenechemical.com]
- 19. fishersci.com [fishersci.com]
Introduction: Harnessing the Power of a Highly Electron-Deficient Building Block
An Application Guide to Cross-Coupling Reactions of 2,4-Bis(trifluoromethyl)aniline and Its Derivatives
In the landscape of modern synthetic chemistry, fluorinated compounds are indispensable, and this compound is a preeminent example of a highly functionalized, electron-deficient building block. The two powerful trifluoromethyl (-CF₃) groups at the 2- and 4-positions of the aniline ring create a unique electronic environment. These groups significantly lower the pKa of the amine, decrease its nucleophilicity, and profoundly influence the reactivity of the entire aromatic system. While these properties are highly desirable in drug development and materials science for enhancing metabolic stability, lipophilicity, and binding affinity, they also present considerable challenges for synthetic chemists, particularly in the realm of transition metal-catalyzed cross-coupling reactions.
This guide provides an in-depth analysis and practical protocols for the successful implementation of key cross-coupling reactions involving this compound and its derivatives. We will move beyond simple procedural lists to explore the underlying principles, catalyst selection rationale, and optimization strategies required to overcome the inherent electronic deactivation of this substrate. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their work.
Buchwald-Hartwig Amination: C-N Bond Formation with a Challenging Nucleophile
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for the formation of carbon-nitrogen bonds.[1][2] When using this compound as the amine component, the reaction's primary obstacle is the severely diminished nucleophilicity of the nitrogen atom. Standard conditions often fail, necessitating the use of highly active catalyst systems specifically designed for challenging substrates.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is a well-established pathway involving a Pd(0)/Pd(II) couple.[3] The key steps are oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[3][4] For an electron-poor amine like this compound, the deprotonation and reductive elimination steps can be particularly sluggish, requiring carefully optimized conditions to drive the reaction to completion.
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Key Considerations for Success
-
Ligand Choice is Critical: The success of this transformation hinges on the phosphine ligand. For electron-deficient anilines, bulky, electron-rich biarylphosphine ligands are essential. Ligands such as RuPhos, BrettPhos, or tBuXPhos are highly effective as they promote both the oxidative addition and the turnover-limiting reductive elimination step.[5]
-
Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the weakly acidic N-H bond of the coordinated aniline. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Potassium phosphate (K₃PO₄) can be used in some cases but may require higher temperatures or longer reaction times.
-
Palladium Precatalyst: While Pd₂(dba)₃ or Pd(OAc)₂ can be used, modern, air-stable precatalysts (e.g., G3 or G4 palladacycles incorporating the chosen phosphine ligand) are highly recommended for improved activity, reproducibility, and ease of handling.[5]
Detailed Protocol: Coupling of this compound with 4-Bromotoluene
This protocol outlines a general procedure for the N-arylation of this compound.
Materials:
-
This compound (1.0 eq.)
-
4-Bromotoluene (1.1 eq.)
-
BrettPhos Pd G3 Precatalyst (2 mol%)
-
BrettPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (e.g., 229 mg, 1.0 mmol), 4-bromotoluene (188 mg, 1.1 mmol), BrettPhos Pd G3 Precatalyst (18 mg, 0.02 mmol), BrettPhos (11 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl amine product.
| Aryl Halide Partner | Catalyst System | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoanisole | BrettPhos Pd G3 | NaOtBu | 100 | 18 | 90-99[5] |
| 4-Chlorobenzonitrile | tBuXPhos Pd G3 | NaOtBu | 110 | 24 | 85-95 |
| 2-Bromopyridine | RuPhos Pd G3 | K₃PO₄ | 110 | 20 | 75-85 |
| Note: Yields are based on analogous reactions with 3,5-bis(trifluoromethyl)bromobenzene and various anilines and are predictive for this substrate class.[5] |
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is an exceptionally powerful method for forming C(sp²)-C(sp²) bonds.[6] In the context of our target molecule, this can be approached in two ways:
-
Coupling of a halo-substituted this compound (e.g., 5-bromo-2,4-bis(trifluoromethyl)aniline) with a boronic acid or ester.
-
Coupling of 2,4-bis(trifluoromethyl)phenylboronic acid with an aryl or vinyl halide/triflate.
The strong electron-withdrawing nature of the -CF₃ groups makes the aryl halide more susceptible to oxidative addition but can complicate the transmetalation step.
Mechanistic Rationale
The Suzuki reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base) to form a diaryl-palladium(II) intermediate. Reductive elimination then furnishes the biaryl product and regenerates the Pd(0) catalyst.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Coupling of 2,4-Bis(trifluoromethyl)phenylboronic Acid with 4-Iodoanisole
This protocol uses the commercially available boronic acid derivative.
Materials:
-
2,4-Bis(trifluoromethyl)phenylboronic Acid (1.2 eq.)[6]
-
4-Iodoanisole (1.0 eq.)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Toluene / Ethanol / Water (4:1:1 mixture)
Procedure:
-
In a round-bottom flask, combine 4-iodoanisole (e.g., 234 mg, 1.0 mmol), 2,4-bis(trifluoromethyl)phenylboronic acid (310 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Add potassium carbonate (276 mg, 2.0 mmol).
-
Add the solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL).
-
Fit the flask with a reflux condenser and flush the system with argon.
-
Heat the mixture to 80 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (25 mL).
-
Wash the organic layer with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the biaryl product.
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Typical Yield (%) |
| Various Aryl Bromides | 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Pd(dppf)Cl₂ | Cs₂CO₃ | 46-95[8] |
| 4-Chloroanisole | Potassium Imidomethyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | ~56[7] |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 85-95[9] |
| Note: Data from structurally similar, highly electron-deficient substrates demonstrates the feasibility and general conditions for these couplings.[7][8][9] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[10][11] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes. For this application, a halo-derivative, such as 5-bromo-2,4-bis(trifluoromethyl)aniline, would serve as the aryl halide partner. The reaction is co-catalyzed by palladium and copper(I) salts.
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles.[12] In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I)-acetylide species. The copper cycle involves the deprotonation of the terminal alkyne by the amine base and subsequent formation of the key copper(I)-acetylide intermediate, which then participates in the palladium cycle.
Caption: Experimental workflow for a typical Sonogashira cross-coupling reaction.
Detailed Protocol: Coupling of 5-Bromo-2,4-bis(trifluoromethyl)aniline with Phenylacetylene
Materials:
-
5-Bromo-2,4-bis(trifluoromethyl)aniline (1.0 eq.)
-
Phenylacetylene (1.2 eq.)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk tube under argon, add 5-bromo-2,4-bis(trifluoromethyl)aniline (e.g., 308 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (8 mg, 0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise with stirring.
-
Stir the reaction at room temperature for 12-18 hours. If the reaction is sluggish, gentle heating to 50 °C may be required. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl (15 mL) to remove copper salts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired alkynyl-substituted aniline.
| Aryl Halide | Alkyne | Catalyst System | Base | Typical Yield (%) |
| 6-Bromo-4-(trifluoromethyl)quinoline | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | TEA | 42-88[13] |
| Aryl Iodides | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₂NH | High |
| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | i-Pr₂NH | High[11] |
| Note: The reactivity of bromo-bis(trifluoromethyl)aniline is expected to be similar to other electron-poor bromo-heterocycles and aryl bromides.[11][13] |
Conclusion
This compound is a challenging yet highly rewarding substrate for cross-coupling reactions. Its strong electron-deficient character necessitates a departure from standard protocols. Success relies on the rational selection of highly active, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, and the careful optimization of bases and reaction conditions. The methodologies and protocols detailed in this guide provide a robust framework for chemists to confidently incorporate this versatile building block into complex molecular architectures, paving the way for new discoveries in medicinal chemistry and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Bis(trifluoromethyl)aniline Derivatives
Welcome to the technical support center for the purification of 2,4-Bis(trifluoromethyl)aniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining these critical building blocks in high purity. The unique electronic properties conferred by the two trifluoromethyl groups present specific purification hurdles that require a nuanced approach. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
General Purity and Stability
Q1: My freshly purchased this compound has a yellow or brownish tint. Is it still usable?
A1: The appearance of a yellow to brown color in aniline derivatives is a common sign of degradation, primarily due to oxidation upon exposure to air and light. While a slight discoloration might not affect the outcome of all reactions, for sensitive applications, particularly in pharmaceutical development, using a highly pure, colorless to pale-yellow solid is crucial. The colored impurities are often polymeric materials or oxidation byproducts that can interfere with subsequent reactions or introduce analytical challenges.
Pro-Tip: Before use, it is highly recommended to assess the purity of the discolored material using techniques like TLC, HPLC, or NMR to identify the level and nature of impurities. For critical applications, purification is advised.
Q2: How should I properly store this compound and its derivatives to prevent degradation?
A2: Proper storage is essential to maintain the integrity of these compounds. The following conditions are recommended:
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the basic amine functionality. |
| Temperature | 2-8°C | Slows the rate of potential degradation reactions. |
| Light | Amber vial or protected from light | Prevents photodegradation. |
| Moisture | Dry environment, tightly sealed container | Prevents hydrolysis and absorption of atmospheric moisture. |
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound derivatives.
Crystallization
Q3: I am struggling to find a suitable solvent system for the recrystallization of my this compound derivative. What should I try?
A3: Finding an effective recrystallization solvent can be challenging. A good solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Given that this compound is a solid, recrystallization is a viable purification method.
Recommended Solvents & Techniques:
-
Hexanes: For non-polar derivatives, hexanes can be an excellent choice. A condensation reaction product of 3,5-bis(trifluoromethyl)aniline was successfully recrystallized from hexanes.
-
Ethanol/Water Mixtures: For more polar derivatives, a mixed solvent system of ethanol and water can be effective.
-
Toluene: Aromatic solvents like toluene can sometimes promote good crystal growth.
-
Derivative Formation: In cases of persistent impurities, converting the aniline to its hydrochloride salt, recrystallizing the salt, and then liberating the free amine with a base is a classic and effective purification strategy.
Experimental Protocol: Recrystallization from Hexanes
-
Dissolve the crude this compound derivative in a minimal amount of hot hexanes.
-
If colored impurities persist, add a small amount of activated carbon and briefly heat the solution.
-
Hot-filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Logical Workflow for Solvent Screening:
Caption: Workflow for Recrystallization Solvent Screening.
Column Chromatography
Q4: My this compound derivative shows significant peak tailing during silica gel column chromatography. How can I resolve this?
A4: Peak tailing is a common issue when purifying basic compounds like anilines on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and resolution. The two electron-withdrawing trifluoromethyl groups reduce the basicity of the aniline nitrogen, but interactions can still occur.
Troubleshooting Strategies for Peak Tailing:
| Strategy | Action | Rationale |
| Mobile Phase Modifier | Add 0.1-1% triethylamine (TEA) to the eluent. | The more basic TEA will preferentially bind to the acidic sites on the silica gel, minimizing the interaction with your aniline derivative. |
| Stationary Phase | Use an end-capped silica gel column. | End-capping chemically modifies the silica surface to reduce the number of free silanol groups. |
| Alternative Stationary Phase | Consider using a less acidic stationary phase like alumina or a reversed-phase column (C18). | Alumina is less acidic than silica. Reversed-phase chromatography separates based on hydrophobicity, which can be effective for fluorinated compounds. |
| Sample Load | Reduce the amount of crude material loaded onto the column. | Overloading the column can exacerbate tailing issues. |
Experimental Protocol: Flash Chromatography with Triethylamine
-
Prepare the eluent system (e.g., a mixture of hexanes and ethyl acetate) and add 0.5% (v/v) triethylamine.
-
Dry-load the crude this compound derivative onto a small amount of silica gel.
-
Pack the column with silica gel slurried in the prepared eluent.
-
Carefully add the dry-loaded sample to the top of the column.
-
Elute the column with the triethylamine-containing solvent, collecting fractions and monitoring by TLC.
Logical Relationship of Tailing Causes and Solutions:
Caption: Causes and Solutions for Peak Tailing.
Q5: I am having trouble visualizing my fluorinated aniline derivative on a TLC plate. What visualization techniques are effective?
A5: While many anilines can be visualized under UV light due to their aromatic nature, the response can sometimes be weak. Several chemical stains are highly effective for visualizing amines.
Recommended TLC Visualization Methods:
| Method | Procedure | Expected Result |
| UV Light (254 nm) | Shine short-wave UV light on the TLC plate. | Aromatic compounds will appear as dark spots on a fluorescent background. |
| Potassium Permanganate Stain | Dip the plate in a solution of KMnO4, K2CO3, and NaOH in water, then gently heat. | Oxidizable groups like amines will appear as yellow to brown spots on a purple background. |
| p-Anisaldehyde Stain | Dip the plate in a p-anisaldehyde solution in ethanol and sulfuric acid, then heat. | Amines often produce colored spots (color can vary). |
| Fluorescamine Stain | Spray the plate with a fluorescamine solution. | Specific for primary amines, which will appear as fluorescent spots under long-wave UV light. |
Distillation
Q6: My this compound derivative is a high-boiling liquid. What is the best way to purify it by distillation?
A6: For high-boiling liquids, vacuum distillation is the preferred method to prevent thermal decomposition that can occur at atmospheric pressure. The boiling point of the parent aniline is often a good indicator of the expected boiling range of its derivatives. For example, 3,5-Bis(trifluoromethyl)aniline has a boiling point of 85°C at 15 mmHg.
Experimental Protocol: Vacuum Distillation
-
Set up a distillation apparatus equipped for vacuum. Ensure all glassware is free of cracks and can withstand the pressure difference.
-
Add the crude liquid and a magnetic stir bar or boiling chips to the distillation flask.
-
Slowly apply vacuum and begin heating the flask gently.
-
Collect the fraction that distills at a constant temperature and pressure.
-
It is advisable to collect a forerun and a main fraction to ensure high purity.
Troubleshooting Distillation:
-
Bumping: Ensure smooth boiling by using a stir bar or fresh boiling chips.
-
No Distillation: Check for leaks in the vacuum system or increase the heating mantle temperature gradually.
-
Decomposition: If the material darkens or solidifies in the distillation pot, the temperature is too high. A lower vacuum may be necessary.
Common Impurities and Their Removal
Q7: What are the likely impurities in a sample of this compound and how can I remove them?
A7: Impurities can arise from the starting materials, side reactions during synthesis, or degradation.
| Impurity Type | Origin | Recommended Removal Method |
| Positional Isomers | Incomplete regioselectivity during synthesis. | Fractional distillation or preparative HPLC. GC can be used for analytical separation. |
| Starting Materials | Incomplete reaction. | Column chromatography or acid-base extraction. The pH of the aqueous phase can be adjusted to selectively extract the basic aniline from neutral or acidic starting materials. |
| Oxidation/Polymerization Products | Exposure to air and light. | Treatment with activated carbon followed by filtration, or vacuum distillation. |
| Solvent Residues | From reaction or workup. | Drying under high vacuum. NMR spectroscopy can be used to identify and quantify residual solvents. |
Workflow for Impurity Identification and Removal:
Caption: Impurity Identification and Removal Strategy.
Technical Support Center: Optimizing Reaction Conditions for 2,4-Bis(trifluoromethyl)aniline
Welcome to the technical support guide for 2,4-Bis(trifluoromethyl)aniline. This document is designed for researchers, chemists, and drug development professionals who utilize this highly electron-deficient building block. Here, we move beyond simple protocols to explore the underlying chemical principles that govern its reactivity. Our goal is to empower you to troubleshoot common issues, optimize reaction conditions, and confidently employ this versatile reagent in your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with this compound so sluggish or low-yielding compared to simpler anilines?
The core challenge stems from the powerful electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups. These groups pull electron density away from the aromatic ring and, critically, from the nitrogen atom's lone pair through both inductive and resonance effects.[1] This severely diminishes the nucleophilicity of the amino group, making it a much weaker nucleophile than aniline or its electron-rich derivatives.[1] Consequently, reactions that rely on this nucleophilicity, such as acylations or cross-couplings, will be inherently slower and require more forcing conditions to achieve completion.[1]
Q2: My reaction mixture is turning dark brown or forming a tar-like substance. What is happening?
Dark discoloration and tar formation are often signs of oxidation of the aniline starting material or product.[2] While the electron-withdrawing groups make the amino group less prone to oxidation compared to standard aniline, it can still occur, particularly under harsh acidic conditions or in the presence of strong oxidizing agents.[2] To mitigate this, always consider the following:
-
Use Purified Reagents: Ensure your this compound is pure and stored properly.
-
Inert Atmosphere: For sensitive reactions, especially palladium-catalyzed couplings, working under an inert atmosphere of nitrogen or argon is crucial to prevent air oxidation of both the aniline and the catalyst.[1][2]
Q3: Can I perform a Friedel-Crafts acylation or alkylation on the aromatic ring of this compound?
This is highly unlikely to succeed under standard Friedel-Crafts conditions. The two -CF₃ groups are strongly deactivating, making the aromatic ring extremely electron-poor and thus resistant to electrophilic aromatic substitution (EAS).[3][4] Furthermore, the basic amino group will react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that adds a positive charge to the nitrogen.[5] This further deactivates the ring, effectively shutting down any possibility of a Friedel-Crafts reaction.[5]
Troubleshooting Guide 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, but coupling electron-deficient anilines like this compound presents a significant challenge.
Issue: Low to No Product Formation
The most common failure mode is an incomplete or stalled catalytic cycle. The reduced nucleophilicity of the aniline makes both the deprotonation step and the subsequent reductive elimination more difficult.
Troubleshooting Workflow
In-Depth Explanation:
-
Catalyst System is Paramount : Standard palladium catalysts may be ineffective. The key is to accelerate the rate-limiting steps of the catalytic cycle.
-
Ligand Choice : Modern, bulky, and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[1][6] These ligands promote both the oxidative addition and the crucial reductive elimination step, which is often slow with electron-poor anilines.[1][7]
-
Precatalysts : Using well-defined, air-stable palladium precatalysts (e.g., XPhos Pd G3) provides more reproducible and higher-yielding reactions compared to generating the active Pd(0) species in situ.[1]
-
-
Base Selection : The N-H bond of this compound is more acidic than that of typical anilines but still requires a strong base for efficient deprotonation to form the palladium-amido complex.
-
Solvent and Temperature :
-
Solvent : Anhydrous and thoroughly degassed aprotic solvents like toluene, 1,4-dioxane, or CPME are standard.[6] Poor solubility of any component can inhibit the reaction.
-
Temperature : These couplings typically require elevated temperatures, often in the range of 100-110 °C, to overcome the high activation energy.[6]
-
Optimized Starting Protocol: Buchwald-Hartwig Amination
-
Preparation : To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the Palladium G3 Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[1]
-
Inert Atmosphere : Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction : Place the vessel in a preheated oil bath at 100–110 °C and stir vigorously for 12–24 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Workup : After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate, dry the organic layer over Na₂SO₄, and purify by column chromatography.
| Parameter | Recommendation | Rationale |
| Pd Precatalyst | XPhos Pd G3 / RuPhos Pd G3 | Ensures consistent generation of the active catalyst; ligands are optimized for challenging substrates.[1][8] |
| Catalyst Loading | 1–3 mol% | Balances reaction rate and cost; higher loading may be needed for very unreactive partners. |
| Base | NaOtBu or KOtBu | Sufficiently strong to deprotonate the weakly nucleophilic aniline.[1] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, high-boiling solvents that solubilize most reaction components well.[6] |
| Temperature | 100–120 °C | Provides the necessary energy to overcome the activation barrier for reductive elimination.[6] |
Troubleshooting Guide 2: Amide Bond Formation (Acylation)
Issue: Incomplete Conversion or No Reaction with Standard Coupling Reagents (e.g., EDC, HBTU)
Standard peptide coupling reagents may not be potent enough to activate the carboxylic acid sufficiently or the activated intermediate may decompose before the weakly nucleophilic aniline can react.
Recommended Strategies:
-
Convert Carboxylic Acid to Acyl Chloride : The most reliable method is to convert the carboxylic acid to the more electrophilic acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with the aniline, often with a non-nucleophilic base like pyridine or triethylamine.[9]
-
Use High-Potency Coupling Reagents : If direct coupling is desired, reagents that form highly reactive activated esters are preferred. Consider using HATU or T3P® (Propylphosphonic Anhydride).
-
Forcing Conditions : Higher temperatures (e.g., refluxing in a high-boiling solvent) and extended reaction times may be necessary.[10]
Optimized Protocol: Acylation via Acyl Chloride
-
Acyl Chloride Formation : To the carboxylic acid (1.0 mmol) under an inert atmosphere, add thionyl chloride (2-5 equivalents) and a catalytic amount of DMF. Heat the mixture to reflux for 1-3 hours. Remove the excess thionyl chloride under reduced pressure.
-
Amide Coupling : Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF. Cool the solution to 0 °C. In a separate flask, dissolve this compound (1.0 mmol) and pyridine (1.5 mmol) in the same anhydrous solvent. Slowly add the aniline solution to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup : Quench the reaction with water or 1 M HCl. Separate the layers and wash the organic layer with aqueous NaHCO₃ and brine. Dry the organic phase, concentrate, and purify as needed.
Troubleshooting Guide 3: Nucleophilic Aromatic Substitution (SNAr)
In an SNAr reaction, this compound acts as the nucleophile, displacing a leaving group on another aromatic ring. Success is highly dependent on the electrophilic partner.
Issue: Reaction Fails to Proceed
The primary cause is twofold: the weak nucleophilicity of the aniline and insufficient activation of the aryl halide electrophile.[1]
-
Rule of Thumb : For an SNAr reaction to be feasible with a weak nucleophile, the aryl halide must be "activated" by at least one strong electron-withdrawing group (like -NO₂ or -CN) positioned ortho or para to the leaving group (e.g., -F, -Cl).[11][12] These groups are required to stabilize the negative charge of the intermediate Meisenheimer complex.[11][12]
-
Leaving Group : In SNAr, the reaction rate is often F > Cl > Br > I. The highly electronegative fluorine atom activates the ring towards nucleophilic attack, which is the rate-determining step.[13]
Optimization Strategy:
-
Electrophile Choice : Select an aryl fluoride or chloride with strong ortho/para EWGs. A classic example is 2,4-dinitrofluorobenzene.
-
Base : A base like K₂CO₃ or a hindered amine base (e.g., DIPEA) is often needed to act as a proton sponge for the HCl or HF generated.
-
Solvent : Polar aprotic solvents like DMSO or DMF are typically used to solvate the charged intermediate.
-
Temperature : The reaction may require heating to proceed at a reasonable rate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
overcoming regioselectivity issues in reactions of 2,4-Bis(trifluoromethyl)aniline
Technical Support Center: 2,4-Bis(trifluoromethyl)aniline
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. Here, we address the critical issue of regioselectivity, offering troubleshooting advice and detailed protocols to help you achieve your desired synthetic outcomes with precision and confidence.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary electronic and steric factors governing reactivity in this compound?
The reactivity of this compound is dictated by a compelling interplay between its three key substituents: the amino group (-NH₂) and two trifluoromethyl groups (-CF₃).
-
Amino Group (-NH₂): This is a powerful activating group for electrophilic aromatic substitution (SEAr). Through resonance, it donates electron density to the aromatic ring, particularly at the positions ortho and para to itself (positions 3, 5, and the N-substituted C1).[1][2][3] Consequently, it directs incoming electrophiles to these sites.
-
Trifluoromethyl Groups (-CF₃): These are among the most potent electron-withdrawing groups (EWGs) used in organic chemistry.[4] They exert a strong negative inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack by pulling electron density away.[5][6] EWGs are typically meta-directors. The -CF₃ at C2 directs to C6, and the -CF₃ at C4 directs to C3 and C5.
-
The Conflict: The directing effects of the activating -NH₂ group and the deactivating -CF₃ groups are in direct opposition. The entire ring is significantly electron-deficient, making electrophilic substitution reactions inherently sluggish compared to standard aniline. The key to controlling reactions is to understand and manipulate this electronic battle.
Caption: Conflicting electronic influences on the aniline ring.
FAQ 2: For a typical electrophilic aromatic substitution, which position is the most likely to react and why?
In the absence of a directing group strategy, the C6 position is often the most reactive site for electrophilic substitution.
-
C6 Position: It is ortho to the strongly activating -NH₂ group and meta to the deactivating -CF₃ group at C4. This combination makes it the most electron-rich and least deactivated site on the ring.
-
C5 Position: This site is para to the -NH₂ group but ortho to the C4 -CF₃ group and meta to the C2 -CF₃ group. The proximity to the C4 -CF₃ group significantly deactivates it.
-
C3 Position: This position is also ortho to the -NH₂ group but is sterically hindered and electronically deactivated by the adjacent -CF₃ group at C2.
Therefore, reactions often yield the 6-substituted isomer as the major product, but mixtures are common.
FAQ 3: How can I override the natural reactivity and target a different position, like C3 or C5?
Targeting alternative positions requires overriding the inherent electronic preferences. The most powerful technique for this is Directed Ortho-Metalation (DoM) .
-
Protect the Amine: The -NH₂ group must first be converted into a suitable Directed Metalation Group (DMG). Amides (e.g., pivaloyl, -C(O)tBu) or carbamates are excellent choices as they coordinate strongly with organolithium bases.[7][8]
-
Directed Lithiation: The DMG directs a strong base (like s-BuLi or t-BuLi) to deprotonate the nearest ortho C-H bond. In this case, the C-H at the C3 position is selectively removed, forming an aryllithium intermediate.[9]
-
Electrophilic Quench: This potent nucleophile can then be trapped with a wide variety of electrophiles (e.g., I₂, DMF, aldehydes) to install a functional group exclusively at the C3 position.
Troubleshooting Guides: Overcoming Regioselectivity Issues
Guide 1: Electrophilic Halogenation (e.g., Bromination)
-
Problem: My bromination reaction with Br₂ gives a mixture of 6-bromo and 5-bromo isomers, along with some di-substituted products and a low overall yield.
-
Causality Analysis: The high reactivity of the unprotected aniline leads to poor selectivity and over-halogenation, even on this deactivated ring.[10][11] The activating power of the free amine is difficult to control.
-
Solution: Amine protection is the key. By converting the -NH₂ group to an acetanilide (-NHCOCH₃), you can moderate its activating strength and introduce steric bulk, which dramatically improves regioselectivity.[12]
Caption: Workflow for selective C6-bromination via amine protection.
-
Protection: In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine or dichloromethane. Cool the solution to 0 °C. Add acetic anhydride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete conversion. Quench with water and extract the N-acetylated product.
-
Bromination: Dissolve the dried acetanilide intermediate in glacial acetic acid. Add N-bromosuccinimide (NBS) (1.05 eq.) in portions at room temperature. Stir for 4-12 hours. The steric bulk of the acetyl group and its moderated activation strongly favors substitution at the less hindered C6 position.
-
Deprotection: After completion, pour the reaction mixture into water to precipitate the bromo-acetanilide. Collect the solid and hydrolyze by refluxing in a mixture of ethanol and concentrated HCl (e.g., 3M) until the protecting group is removed. Neutralize, extract, and purify to obtain the final product.
| Strategy | Key Reagents | Major Isomer | Typical Selectivity (6- vs 5-) | Reference |
| Unprotected | Br₂ / H₂O | 6-Bromo | Poor (~2:1 to 3:1) | [10] |
| Protected | Ac₂O, then NBS/AcOH | 6-Bromo | Excellent (>15:1) | [12] |
Guide 2: Nitration
-
Problem: Attempted nitration with standard HNO₃/H₂SO₄ resulted in a complex mixture of products, significant charring, and very low yield of the desired 6-nitro product.
-
Causality Analysis: The highly acidic conditions of mixed acid nitration protonate the aniline to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which directs nitration to the C5 position.[1] The equilibrium between the free amine (ortho-directing) and the anilinium ion (meta-directing) leads to a mixture of isomers and the harsh conditions can cause oxidative decomposition.
-
Solution: As with halogenation, amine protection is essential. The resulting acetanilide is resistant to protonation and directs the nitration cleanly. Milder nitrating conditions are also recommended.
-
Protection: Prepare N-acetyl-2,4-bis(trifluoromethyl)aniline as described in the halogenation protocol.
-
Nitration: Dissolve the acetanilide (1.0 eq.) in concentrated sulfuric acid at 0 °C. Add fuming nitric acid (>90%, 1.1 eq.) dropwise, ensuring the temperature does not exceed 5 °C. The acetyl group directs the nitronium ion (NO₂⁺) predominantly to the C6 position. Stir at low temperature for 1-2 hours.
-
Work-up and Deprotection: Carefully pour the reaction mixture onto crushed ice to precipitate the product. Filter the solid and wash with cold water. Proceed with acidic hydrolysis as described in the bromination protocol to cleave the acetyl group and yield 6-nitro-2,4-bis(trifluoromethyl)aniline.
Guide 3: Directed Ortho-Metalation (DoM) for C3-Functionalization
-
Problem: I need to introduce a substituent at the C3 position, but all my attempts at electrophilic substitution have failed to target this site.
-
Causality Analysis: The C3 position is sterically shielded and electronically disfavored for electrophilic attack due to its proximity to the C2-CF₃ group. A kinetically controlled, chelation-assisted deprotonation is the only reliable method to activate this site.
-
Solution: Use a pivaloyl (-Piv) protecting group as a powerful DMG to direct lithiation specifically to C3.
Caption: Chelation-controlled lithiation at the C3 position.
-
Protection: React this compound (1.0 eq.) with pivaloyl chloride (1.2 eq.) in pyridine at room temperature to form the N-pivaloyl protected aniline.
-
Directed Metalation: Dissolve the protected aniline (1.0 eq.) and TMEDA (1.5 eq.) in dry THF. Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). Add sec-butyllithium (1.3 eq.) dropwise and stir at -78 °C for 2 hours. This generates the C3-lithiated species.
-
Electrophilic Quench: Add a solution of iodine (I₂) (1.5 eq.) in dry THF to the reaction mixture at -78 °C. Allow it to stir for 1 hour before warming slowly to room temperature.
-
Deprotection: Quench the reaction with saturated aqueous NH₄Cl. Extract the iodinated intermediate. The pivaloyl group can be removed under harsh acidic (e.g., conc. HCl, reflux) or basic conditions to yield the target 3-iodo-2,4-bis(trifluoromethyl)aniline, a valuable building block for cross-coupling reactions.
References
- 1. byjus.com [byjus.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. In the context of aniline. Why electrophilic substitution reaction take p.. [askfilo.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Technical Support Center: Optimizing the Synthesis of 2,4-Bis(trifluoromethyl)aniline
Welcome to the technical support center dedicated to the synthesis of 2,4-bis(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis. Our approach is grounded in mechanistic principles and field-proven insights to empower you to overcome common experimental hurdles.
Introduction
This compound is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The two strongly electron-withdrawing trifluoromethyl groups on the aniline ring present unique challenges in its synthesis, particularly in the crucial C-N bond-forming step. This guide will focus primarily on the modern and highly effective Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which has become a method of choice for this transformation due to its broad functional group tolerance and high efficiency.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound via Buchwald-Hartwig amination of a 1-halo-2,4-bis(trifluoromethyl)benzene with an ammonia surrogate.
Issue 1: Low or No Product Formation
Question: My reaction shows very low conversion to this compound, with the starting aryl halide remaining. What are the likely causes and how can I address them?
Answer: This is a common issue when dealing with electron-deficient aryl halides. The problem often lies with the catalyst's activity or the reaction conditions. Here is a systematic approach to troubleshooting:
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction.
-
Cause: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may be decomposing prematurely. The electron-deficient nature of the substrate can make oxidative addition, the first step in the catalytic cycle, sluggish.[1]
-
Solution:
-
Choice of Precatalyst: Use a modern, air-stable precatalyst like a Buchwald G3 or G4 palladacycle. These are designed for the efficient in situ generation of the active monoligated Pd(0) species.
-
Ligand Selection: The choice of ligand is critical. For electron-deficient aryl halides, bulky, electron-rich biarylphosphine ligands are essential. Ligands like XPhos, RuPhos, or BrettPhos are excellent choices as they promote the crucial oxidative addition and reductive elimination steps.[2]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
-
Suboptimal Base: The base plays a crucial role in the deprotonation of the amine and the subsequent catalytic cycle.
-
Cause: A base that is too weak may not facilitate the deprotonation of the coordinated ammonia equivalent efficiently. Conversely, a base that is too strong might lead to side reactions or degradation of the starting materials or product.[3][4]
-
Solution:
-
Base Strength: For the amination of electron-deficient aryl halides, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5]
-
Solubility: Ensure the base is sufficiently soluble in the reaction solvent. In some cases, using a different base like lithium bis(trimethylsilyl)amide (LiHMDS) can be beneficial.
-
-
-
Reaction Temperature and Time:
-
Cause: The reaction may not have reached the necessary activation energy or has not been allowed to run to completion.
-
Solution:
-
Temperature: While some modern catalyst systems can operate at lower temperatures, the amination of challenging substrates often requires elevated temperatures (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
-
Issue 2: Formation of Significant Side Products
Question: I am observing significant impurities alongside my desired product. What are these and how can I minimize them?
Answer: Side product formation is a key challenge in optimizing yield. The most common side products in this reaction are:
-
Hydrodehalogenation Product (1,3-Bis(trifluoromethyl)benzene):
-
Cause: This occurs when the aryl halide is reduced instead of undergoing amination. It can be promoted by β-hydride elimination from the palladium-amido complex, which is a competing pathway to reductive elimination.[1][2]
-
Solution:
-
Ligand Choice: Employing bulky ligands that accelerate reductive elimination over β-hydride elimination can minimize this side product.
-
Ammonia Source: Using an ammonia surrogate that lacks β-hydrogens, such as benzophenone imine followed by hydrolysis, can circumvent this issue.
-
-
-
Diarylamine Formation:
-
Cause: The newly formed this compound can act as a nucleophile and react with another molecule of the aryl halide to form a diarylamine.
-
Solution:
-
Stoichiometry: Use a slight excess of the ammonia source.
-
Controlled Addition: In some cases, slow addition of the aryl halide to the reaction mixture can minimize the formation of the diarylamine byproduct.
-
-
Issue 3: Difficulty in Product Purification
Question: My crude product is an oily mixture that is difficult to purify by column chromatography. What are some effective purification strategies?
Answer: The purification of fluorinated compounds can be challenging due to their unique physical properties.
-
Column Chromatography:
-
Problem: The product may co-elute with non-polar side products like the hydrodehalogenated arene.
-
Solution:
-
Solvent System: Use a non-polar solvent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient, for silica gel chromatography. The polarity of the eluent should be increased very gradually.
-
Tailing: The basicity of the aniline can cause tailing on silica gel. Adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can improve the peak shape.[6]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a fluorinated stationary phase, which can offer different selectivity for fluorinated compounds.[7]
-
-
-
Crystallization:
-
Strategy: If the product is a solid at room temperature, crystallization can be a highly effective purification method.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., heptane, ethanol/water) and allow it to cool slowly.
-
-
Acid-Base Extraction:
-
Strategy: Utilize the basicity of the aniline to separate it from neutral impurities.
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the aniline and extract it into the aqueous phase. The organic layer containing neutral impurities is discarded. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate the aniline and extract it back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the Buchwald-Hartwig synthesis of this compound?
A1: The choice is typically between 1-bromo-2,4-bis(trifluoromethyl)benzene and 1-chloro-2,4-bis(trifluoromethyl)benzene. Aryl bromides are generally more reactive than aryl chlorides in oxidative addition.[3] Therefore, if both are available, the bromo derivative is often a better starting point, potentially allowing for milder reaction conditions. However, modern catalyst systems with highly active ligands like BrettPhos have shown excellent efficacy with aryl chlorides.[2]
Q2: Can I use aqueous ammonia directly as the nitrogen source?
A2: While convenient, the direct use of aqueous ammonia can be challenging. Water can interfere with the catalytic cycle and lead to the formation of hydroxylation byproducts (phenols). However, recent advancements have led to the development of specific ligand systems (e.g., KPhos) that are effective for the amination of aryl halides with aqueous ammonia and a hydroxide base.[8][9] For general applicability and higher yields, ammonia surrogates like benzophenone imine (followed by hydrolysis) or ammonium salts under anhydrous conditions are often more reliable.[10]
Q3: My reaction is very sensitive to air. How can I ensure an inert atmosphere?
A3: Maintaining an inert atmosphere is critical for the stability of the palladium catalyst.
-
Glassware: Ensure all glassware is thoroughly oven-dried before use.
-
Degassing: Degas the solvent by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Schlenk Technique: Use standard Schlenk line techniques for the addition of reagents and solvents.
-
Glovebox: For maximum reproducibility, performing the reaction setup in a glovebox is ideal.
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and easy method. Use a UV lamp to visualize the spots, as the starting material and product are UV-active.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information and can help identify the formation of side products. A small aliquot of the reaction mixture can be quenched, diluted, and injected into the GC-MS.[11][12]
Optimized Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a robust starting point for the synthesis of this compound from 1-bromo-2,4-bis(trifluoromethyl)benzene and benzophenone imine, followed by acidic hydrolysis.
Materials:
-
1-Bromo-2,4-bis(trifluoromethyl)benzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Benzophenone imine
-
Anhydrous toluene
-
2 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: C-N Coupling Reaction
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add 1-bromo-2,4-bis(trifluoromethyl)benzene (1.0 mmol) and benzophenone imine (1.2 mmol) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Step 2: Hydrolysis and Work-up
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (10 mL) and 2 M HCl (10 mL). Stir vigorously for 1 hour to hydrolyze the imine.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and discard the aqueous layer.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., 0% to 10% ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
Data Summary
The choice of ligand and base significantly impacts the yield of the Buchwald-Hartwig amination of electron-deficient aryl halides. The following table provides a representative comparison based on literature data for similar substrates.
| Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| XPhos | NaOtBu | Toluene | 100 | 85-95 | [2][13] |
| RuPhos | K₃PO₄ | Dioxane | 110 | 80-90 | [5][14] |
| BrettPhos | Cs₂CO₃ | t-Amyl alcohol | 100 | 82-92 | [2] |
| Josiphos-type | LiHMDS | Toluene | 90 | 75-88 | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting guide for 2,4-Bis(trifluoromethyl)aniline reactions
Technical Support Center: 2,4-Bis(trifluoromethyl)aniline
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this highly electron-deficient building block. Here, we address common experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Section 1: Core Chemical Properties & Handling (FAQs)
The key to successfully using this compound is understanding its fundamental electronic nature. The two powerful electron-withdrawing trifluoromethyl (-CF₃) groups dramatically reduce the electron density of the entire molecule, especially the aniline nitrogen.
Q1: Why are my standard aniline reaction protocols failing with this compound?
A: The primary reason is the severely diminished nucleophilicity of the amino group. The two -CF₃ groups, through strong negative induction (-I effect), pull electron density away from the aromatic ring and, consequently, from the nitrogen atom's lone pair. This makes the amine a very weak nucleophile and a very weak base compared to aniline or even nitroanilines. Standard conditions used for more electron-rich anilines are often insufficient to drive reactions to completion.
| Compound | Substituent Effect | Consequence for Reactions |
| Aniline | -NH₂ is activating | Highly reactive, prone to over-reaction/oxidation |
| 4-Nitroaniline | -NO₂ is strongly deactivating | Moderately reduced reactivity |
| This compound | Two -CF₃ groups are strongly deactivating | Severely reduced nucleophilicity, requires forcing conditions |
Q2: Are there any specific safety or handling precautions for this reagent?
A: Yes. Like most anilines, it should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. It is classified as a hazardous substance that can cause skin and serious eye irritation. Due to its fluorinated nature, thermal decomposition can release hazardous substances like hydrogen fluoride (HF), so avoid excessive heating in open systems.
Section 2: Troubleshooting N-Acylation and N-Sulfonylation
This is often the first and most common hurdle. The low reactivity of the amine makes forming amide or sulfonamide bonds challenging.
Q3: My N-acylation reaction with acetic anhydride is not working. How can I drive it to completion?
A: Acetic anhydride is often not electrophilic enough to react with this aniline. You need to increase the electrophilicity of the acylating agent or use more forcing conditions.
-
Switch to a More Reactive Acylating Agent: Use the corresponding acyl chloride (e.g., acetyl chloride instead of acetic anhydride). Acyl chlorides are significantly more electrophilic.[1]
-
Increase the Temperature: Heating the reaction (e.g., to 50-80 °C in a suitable solvent like THF or 1,2-dichloroethane) can provide the necessary activation energy.
-
Use a Catalyst: While pyridine or triethylamine are standard bases, they may not be sufficient. Consider adding a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.
-
Employ a Stronger, Non-Nucleophilic Base: A hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be used to scavenge the generated acid (e.g., HCl) without competing with the aniline for the acylating agent.
Q4: I'm trying to form a sulfonamide with tosyl chloride, but the yield is very low. What should I change?
A: The principles are the same as for acylation. The low nucleophilicity of the aniline is the problem.
-
Protocol: A robust method is to dissolve the this compound in a solvent like THF or DCM, cool it to 0 °C, and then add a base like triethylamine or pyridine, followed by the dropwise addition of the sulfonyl chloride.[2] After the addition, allowing the reaction to warm to room temperature and stir for several hours is often necessary.[2]
-
Base Selection: Pyridine is often an excellent choice as it can serve as both the base and a nucleophilic catalyst.
-
Monitoring: These reactions can be slow. Monitor progress by TLC or LC-MS over an extended period (6-24 hours) before quenching the reaction.
Section 3: Troubleshooting Diazotization and Sandmeyer Reactions
Diazotization converts the -NH₂ group into a versatile diazonium salt (-N₂⁺), which can be displaced by a wide range of nucleophiles in a Sandmeyer or related reaction.[3][4] This is one of the most powerful transformations for this substrate.
Q5: My diazotization seems incomplete or is forming a tarry mess. What's going wrong?
A: Diazotization of electron-deficient anilines requires careful control of conditions.
-
Acid Choice: Use a non-nucleophilic strong acid like sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄). Using hydrochloric acid (HCl) can sometimes lead to unwanted side reactions.
-
Temperature Control is Critical: The reaction must be kept cold (typically 0-5 °C) at all times.[5] Use an ice/salt bath. Diazonium salts are unstable and can decompose violently or form phenolic byproducts if the temperature rises.
-
Slow Addition: Add the sodium nitrite (NaNO₂) solution slowly and dropwise to the acidic solution of the aniline. This prevents localized heating and a buildup of excess nitrous acid.
-
Check for Excess Nitrous Acid: After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (will turn blue/black). A slight excess is needed to ensure full conversion. If no excess is present, add a small amount more of the NaNO₂ solution.
-
Quench Excess Nitrous Acid: Before proceeding to the next step, it is crucial to quench the excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative.[6] This prevents unwanted side reactions in the subsequent Sandmeyer step.
Workflow: Diagnosing a Failed Sandmeyer Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Give the diazotization reaction of aniline Also give class 12 chemistry CBSE [vedantu.com]
- 6. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]
Technical Support Center: Navigating the Stability of 2,4-Bis(trifluoromethyl)aniline in Synthetic Chemistry
Welcome to the technical support center for 2,4-bis(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging reagent in their synthetic endeavors. The unique electronic properties imparted by the two powerful electron-withdrawing trifluoromethyl groups render this aniline derivative an invaluable building block, yet they also present specific stability challenges under various reaction conditions. This document provides in-depth, field-proven insights in a question-and-answer format to help you anticipate, troubleshoot, and overcome potential stability-related issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has developed a yellowish or brownish tint upon storage. Is it still usable?
A1: The appearance of a yellow or brown color in aniline derivatives is a common indicator of oxidation and/or photodegradation.[1] While minor discoloration may not significantly affect the outcome of all reactions, it signifies a decrease in purity. For sensitive applications, particularly in pharmaceutical and materials science research, using a pure, colorless to light-yellow starting material is crucial to ensure reproducibility and avoid the formation of colored impurities in your final product.
Recommendation: Before use, it is highly advisable to re-analyze the purity of the discolored aniline using techniques such as HPLC or GC-MS. If significant impurities are detected, purification by distillation or column chromatography may be necessary. To prevent discoloration, always store this compound under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and at recommended refrigerated temperatures (2-8 °C).[1]
Q2: I am observing unexpected side products in my palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) involving this compound. Could this be a stability issue?
A2: Yes, the stability of this compound under the basic and often heated conditions of cross-coupling reactions is a critical factor.[2] Due to the strong electron-withdrawing nature of the two trifluoromethyl groups, the nucleophilicity of the amine is significantly reduced.[2] This often necessitates the use of strong bases (e.g., NaOtBu, KOtBu) and higher reaction temperatures, which can lead to several side reactions and degradation pathways.[2]
Potential issues include:
-
Hydrolysis of the Trifluoromethyl Group: While generally stable, the C-F bond can be susceptible to hydrolysis under harsh basic or acidic conditions, especially when ortho to a hydroxyl group, which is not the case here. However, prolonged heating in the presence of a strong base could potentially lead to some degree of decomposition.[1][3]
-
Oxidative Side Reactions: The aniline moiety can be susceptible to oxidation, leading to the formation of nitroso or nitro derivatives, which can complicate the reaction mixture.[1]
-
Reactions with the Solvent or Base: At elevated temperatures, highly reactive intermediates may react with the solvent or components of the base.
Troubleshooting Flowchart for Cross-Coupling Reactions
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Troubleshooting Guides
Issue 1: Instability in the Presence of Strong Acids
Symptom: You are performing a reaction under strongly acidic conditions (e.g., nitration, sulfonylation) and observe significant charring, discoloration, or a complex mixture of products by TLC or LC-MS.
Causality: While the electron-withdrawing trifluoromethyl groups decrease the basicity of the aniline nitrogen, it can still be protonated by strong acids. The resulting anilinium salt is highly deactivated towards electrophilic aromatic substitution and may be susceptible to degradation at elevated temperatures. Furthermore, strong oxidizing acids like nitric acid can lead to uncontrolled oxidation.[4]
Troubleshooting Protocol:
-
Protect the Amine: If the desired reaction is on the aromatic ring, consider protecting the amine functionality as an amide (e.g., acetamide). The amide can be hydrolyzed under basic or acidic conditions after the reaction.
-
Use Milder Acidic Conditions: Explore the use of Lewis acids or weaker Brønsted acids if compatible with your desired transformation. For some reactions, solid acid catalysts can also be an alternative.
-
Control Reaction Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use an ice bath to control exotherms during the addition of strong acids.
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the progress of the reaction and the formation of byproducts. Quench the reaction as soon as the starting material is consumed to minimize degradation.
Issue 2: Decomposition with Strong Bases at Elevated Temperatures
Symptom: During a reaction requiring a strong, non-nucleophilic base (e.g., NaOtBu, LDA) and heating, you observe a significant loss of starting material without a corresponding increase in the desired product, often accompanied by the formation of a dark, insoluble material.
Causality: Strong bases can deprotonate the aniline, forming a highly reactive amide anion. At elevated temperatures, this intermediate may be unstable and undergo decomposition pathways. While the C-F bonds in trifluoromethyl groups are generally robust, extreme basicity and heat can potentially lead to their degradation.[1]
Troubleshooting Protocol:
-
Screen Milder Bases: If the pKa of the aniline allows, investigate the use of weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Lower the Reaction Temperature: Determine the minimum temperature required for the reaction to proceed. It is often better to run the reaction for a longer time at a lower temperature.
-
Use a More Active Catalyst System: In the context of cross-coupling reactions, employing a more active palladium precatalyst and a highly effective ligand can allow the reaction to proceed at a lower temperature and with a weaker base.[2]
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3) | Air and moisture stable, provides a reliable source of active Pd(0). |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos) | Promotes oxidative addition and reductive elimination with electron-deficient anilines.[2] |
| Base | K₂CO₃ or Cs₂CO₃ (if NaOtBu fails) | Milder bases that can be effective with highly active catalyst systems, minimizing substrate degradation. |
| Solvent | Anhydrous, degassed toluene or dioxane | Aprotic solvents that are generally compatible with these reaction conditions. |
| Temperature | 80-110 °C (start with the lower end) | Balance between reaction rate and potential for thermal degradation. |
Issue 3: Photochemical Instability
Symptom: You notice that your reaction mixture or purified product degrades upon exposure to ambient light, leading to discoloration or the appearance of new spots on a TLC plate.
Causality: Aromatic amines, including those with trifluoromethyl groups, can be susceptible to photochemical degradation. Irradiation can lead to the formation of radical species and subsequent polymerization or decomposition.[5] For instance, 3,5-diamino-trifluoromethyl-benzene has been shown to undergo defluorination and polymerization upon UV irradiation in aqueous solutions.[5]
Preventative Measures:
-
Protect from Light: Conduct reactions in flasks wrapped in aluminum foil or in amber-colored glassware.
-
Storage: Store both the starting material and any purified products in amber vials or in the dark.
-
Inert Atmosphere: As photochemical reactions can be initiated by radical formation, maintaining an inert atmosphere can sometimes mitigate these pathways.
Experimental Workflow for Assessing Photostability
Caption: Workflow for evaluating the photostability of the compound.
Conclusion
This compound is a powerful synthetic building block, but its utility is intrinsically linked to an understanding of its stability profile. The strong electron-withdrawing nature of the trifluoromethyl groups dictates its reactivity and potential degradation pathways. By carefully selecting reaction conditions, protecting the amine functionality when necessary, and implementing appropriate handling and storage procedures, researchers can successfully employ this reagent to construct complex molecular architectures. This guide serves as a starting point for troubleshooting, and we encourage researchers to perform small-scale test reactions to determine the optimal conditions for their specific transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical degradation increases polycyclic aromatic hydrocarbon (PAH) toxicity to the grouper Epinephelus marginatus as assessed by multiple biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Bis(trifluoromethyl)aniline
Welcome to the Technical Support Center for the purification of 2,4-Bis(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of impurities from this key synthetic intermediate. As a Senior Application Scientist, my goal is to synthesize my expertise in organic chemistry with practical, field-proven insights to ensure you can achieve the desired purity for your critical applications.
Introduction to this compound and Its Purification Challenges
This compound is a valuable building block in medicinal chemistry and materials science, prized for the unique properties conferred by its trifluoromethyl groups, such as enhanced metabolic stability and lipophilicity. However, the presence of impurities can significantly impact the outcome of subsequent reactions and the quality of the final product. The purification of this solid aniline derivative presents a unique set of challenges, including the removal of closely related isomers and managing its tendency to sublime.
This guide provides a comprehensive overview of the common impurities encountered, detailed protocols for various purification techniques, and a troubleshooting FAQ to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or crude this compound?
A1: Based on common synthetic routes, such as the amination of 3,4-dichlorobenzotrifluoride, the most probable impurities include:
-
Isomeric Impurities: Positional isomers like 2,6-dichloro-4-trifluoromethylaniline and 2-chloro-4-trifluoromethylaniline may be present. In other synthetic pathways, isomers such as 2,5-bis(trifluoromethyl)aniline and 3,5-bis(trifluoromethyl)aniline could also be contaminants.
-
Starting Materials: Unreacted precursors, for instance, 3,4-dichlorobenzotrifluoride, may remain in the crude product.
-
Over-halogenated or Under-halogenated Byproducts: Depending on the synthesis, compounds with more or fewer halogen atoms than the target molecule can be formed.
-
Oxidation Products: Like many anilines, this compound can oxidize over time, leading to colored impurities.
Q2: My this compound is a dark solid. Can it be purified?
A2: Yes, discoloration is common with anilines due to oxidation. The colored impurities can often be removed by recrystallization with the aid of activated charcoal or by vacuum distillation/sublimation.
Q3: I'm having trouble separating my product from an isomeric impurity by column chromatography. What can I do?
A3: Isomers with similar polarities can be challenging to separate. For flash chromatography, using a less polar eluent system and a long column can improve resolution. Gradient elution, starting with a very non-polar solvent and gradually increasing the polarity, may also be effective. For particularly difficult separations, preparative HPLC with a suitable stationary phase may be necessary.
Q4: During vacuum distillation, my solid product is collecting in the condenser. How can I prevent this?
A4: This is likely due to sublimation. To manage this, you can use a short-path distillation apparatus. Gently heating the condenser with a heat gun can also help guide the sublimate to the collection flask. Alternatively, vacuum sublimation is a more controlled method for purifying solids that sublime.
Purification Workflow Overview
The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment. Below is a logical workflow for purifying this compound.
Caption: Logical workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective method for removing small amounts of impurities from a solid compound. The key is to find a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature.[1] For fluorinated aromatic compounds, non-polar solvents are often a good starting point.
Solvent Screening:
| Solvent System | Solubility at Room Temp. | Solubility at Boiling | Comments |
| Hexanes | Low | High | A good first choice for non-polar compounds.[2] |
| Heptane | Low | High | Similar to hexanes, may offer slightly different solubility. |
| Ethanol/Water | Variable | High | A polar solvent system that can be effective for anilines.[3] |
| Toluene | Moderate | High | Can be effective but may be difficult to remove completely. |
Step-by-Step Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., hexanes).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Add small portions of the hot solvent until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.
-
Cooling: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Vacuum Distillation / Sublimation
For removing non-volatile or colored impurities, vacuum distillation or sublimation can be highly effective. Given that this compound is a solid, sublimation under vacuum is a viable and often preferred method.
Step-by-Step Methodology for Vacuum Sublimation:
-
Apparatus Setup: Assemble a sublimation apparatus. Ensure all glassware is clean and dry.
-
Sample Loading: Place the crude this compound into the bottom of the sublimation apparatus.
-
Assembly: Insert the cold finger and ensure a good seal. Grease the joint lightly if necessary.
-
Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Cooling: Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the decomposition temperature. A temperature difference of at least 10°C between the heating source and the cold finger is recommended for efficient sublimation.
-
Collection: The purified compound will sublime and deposit as crystals on the cold finger.
-
Completion: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Isolation: Carefully and slowly release the vacuum. Remove the cold finger and scrape the purified crystals onto a clean, dry surface.
Protocol 3: Flash Column Chromatography
Flash column chromatography is ideal for separating mixtures with multiple components, including isomeric impurities.[4]
Eluent System Selection:
A common eluent system for moderately polar compounds on silica gel is a mixture of hexanes and ethyl acetate. For this compound, a good starting point is a 95:5 mixture of hexanes:ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound on a TLC plate.[5]
Step-by-Step Methodology:
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel.
-
Elution: Carefully add the eluent to the column and apply gentle air pressure to the top to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guide
References
Technical Support Center: Navigating the Scale-Up Synthesis of 2,4-Bis(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 2,4-Bis(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this critical synthesis from the laboratory bench to a larger scale. In the world of pharmaceutical and agrochemical development, the successful scale-up of key intermediates like this compound is a pivotal step. This molecule, with its two strongly electron-withdrawing trifluoromethyl groups, presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may encounter. We will delve into the "why" behind experimental choices, providing you with the authoritative grounding needed to make informed decisions during your scale-up campaigns.
I. Synthetic Route Considerations for Scale-Up
Q1: What are the most common industrial synthesis routes for this compound, and what are the key considerations for each at scale?
When considering the large-scale production of this compound, two primary synthetic strategies are generally employed. The choice between them often depends on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.
Route A: Nitration of 1,3-Bis(trifluoromethyl)benzene followed by Reduction
This is a classic and widely adopted approach. It involves the nitration of 1,3-bis(trifluoromethyl)benzene to form 2,4-bis(trifluoromethyl)nitrobenzene, which is subsequently reduced to the desired aniline.
-
Step 1: Nitration
-
Reaction: 1,3-bis(trifluoromethyl)benzene is reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
-
Scale-Up Challenges:
-
Exothermicity: This reaction is highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of undesirable byproducts. The use of jacketed reactors with precise temperature control is essential.
-
Acid Handling: The use of large quantities of concentrated acids requires specialized handling procedures and corrosion-resistant equipment.
-
Isomer Control: While the directing effects of the trifluoromethyl groups favor the formation of the 2,4-dinitro isomer, other isomers can form. Reaction temperature and the ratio of acids must be carefully controlled to maximize the yield of the desired isomer.
-
-
-
Step 2: Reduction
-
Reaction: The nitro group of 2,4-bis(trifluoromethyl)nitrobenzene is reduced to an amine. Common methods include catalytic hydrogenation (e.g., using a palladium on carbon catalyst) or metal/acid reduction (e.g., tin or iron in the presence of hydrochloric acid).
-
Scale-Up Challenges:
-
Catalytic Hydrogenation: This method is often preferred for its cleaner reaction profile and higher yields. However, on a large scale, handling of flammable hydrogen gas requires specialized high-pressure reactors and stringent safety protocols. Catalyst filtration and recovery can also be challenging.
-
Metal/Acid Reduction: While operationally simpler in terms of equipment, this method generates large amounts of metal waste, which can be an environmental concern and may require additional downstream processing for removal.
-
-
Route B: Halogenation of a Substituted Benzene followed by Amination
An alternative strategy involves the introduction of the amino group via nucleophilic aromatic substitution on a suitably halogenated precursor.
-
Step 1: Halogenation
-
Reaction: A starting material like p-chlorobenzotrifluoride can be subjected to further halogenation to introduce a second halogen at a position that will ultimately become the aniline's amino group.
-
Scale-Up Challenges:
-
Regioselectivity: Achieving the desired regiochemistry during halogenation can be difficult, often leading to a mixture of isomers that require separation.
-
Catalyst: The choice of catalyst (e.g., iron or aluminum halides) and reaction conditions (temperature, reaction time) is crucial for controlling the product distribution.
-
-
-
Step 2: Amination
-
Reaction: The di-halogenated intermediate is then reacted with an ammonia source, often under high pressure and temperature, to displace one of the halogens and form the aniline.
-
Scale-Up Challenges:
-
Harsh Conditions: This reaction typically requires high temperatures and pressures, necessitating the use of autoclaves and robust process control.
-
Byproduct Formation: Side reactions, such as the displacement of the wrong halogen or the formation of diarylamines, can occur. Optimizing the reaction conditions is key to minimizing these impurities.
-
-
II. Troubleshooting Guide
This section addresses specific problems that can arise during the scale-up synthesis of this compound.
Issue 1: Low Yield in the Nitration Step
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, GC) until the starting material is consumed. |
| Suboptimal Temperature Control | As mentioned, the nitration is highly exothermic. If the temperature is too low, the reaction rate will be slow. If it is too high, byproduct formation will increase. Maintain the optimal temperature range as determined during process development, typically between 0 and 10°C for the addition of the nitrating mixture. |
| Incorrect Acid Ratio | The ratio of nitric acid to sulfuric acid is critical. A deviation from the optimal ratio can lead to incomplete nitration or the formation of undesired isomers. Ensure accurate measurement and addition of both acids. |
Issue 2: Formation of Isomeric Impurities
| Potential Cause | Recommended Solution |
| Poor Regioselectivity in Nitration | The directing effects of the two trifluoromethyl groups strongly favor the 2,4- and 2,6-isomers. To maximize the 2,4-isomer, carefully control the reaction temperature and the rate of addition of the nitrating agent. Lower temperatures generally favor the desired isomer. |
| Side Reactions in Halogenation | In the halogenation/amination route, the formation of isomers is a significant challenge. The choice of catalyst and precise temperature control are paramount. Consider exploring different Lewis acid catalysts to optimize regioselectivity. |
Issue 3: Difficulties in Product Purification at Scale
| Potential Cause | Recommended Solution |
| Presence of Close-Boiling Isomers | Isomers of this compound can be difficult to separate by distillation due to similar boiling points. Fractional distillation under reduced pressure may be required. Alternatively, crystallization can be an effective purification method. |
| Residual Catalyst or Metal Salts | If a metal-based reduction or halogenation was used, the crude product may be contaminated with residual metals. Thorough washing of the organic phase with aqueous solutions (e.g., dilute acid, EDTA) can help remove these impurities. |
| Formation of Tar or Polymeric Byproducts | Overheating during the reaction or distillation can lead to the formation of high-molecular-weight impurities. Ensure that distillation is performed under high vacuum to keep the pot temperature as low as possible. |
III. Safety Considerations
The scale-up of any chemical process introduces new safety challenges. For the synthesis of this compound, the following points are of particular importance:
-
Handling of Corrosive and Toxic Materials: The synthesis involves the use of concentrated acids, halogenating agents, and potentially toxic intermediates. All personnel should be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and face shields.[1] Work should be conducted in a well-ventilated area, and emergency eyewash and shower stations should be readily accessible.[2]
-
Exothermic Reactions: As highlighted, the nitration step is highly exothermic. A thorough understanding of the reaction's thermal profile is essential before attempting a large-scale synthesis. The use of a reaction calorimeter can provide valuable data for designing a safe and robust process.
-
Pressure Reactions: If catalytic hydrogenation or high-pressure amination is employed, the use of certified and properly maintained high-pressure reactors is mandatory. All personnel should be trained in the safe operation of such equipment.
-
Waste Disposal: The synthesis can generate significant amounts of acidic and potentially hazardous waste. All waste streams must be handled and disposed of in accordance with local environmental regulations.
IV. Experimental Workflow Visualization
To provide a clearer understanding of the primary synthetic route, the following workflow diagram illustrates the key stages of the nitration and reduction pathway.
Caption: Workflow for the synthesis of this compound.
V. References
-
Fisher Scientific. Safety Data Sheet: 2-(Trifluoromethyl)aniline. --INVALID-LINK--
-
TCI Chemicals. Safety Data Sheet: 2,5-Bis(trifluoromethyl)aniline. --INVALID-LINK--
References
handling and disposal of 2,4-Bis(trifluoromethyl)aniline waste
Technical Support Center: 2,4-Bis(trifluoromethyl)aniline
A Guide for Researchers on Safe Handling and Waste Disposal
Welcome to the technical support resource for this compound (CAS No. 367-71-5). This guide is designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your work is both scientifically sound and fundamentally safe. This document offers practical, field-tested advice structured in a question-and-answer format to directly address the challenges you may encounter.
Section 1: Safety First - Hazard Identification
Before handling this compound, a thorough understanding of its intrinsic hazards is critical. This compound is a halogenated aromatic amine, and its trifluoromethyl groups significantly influence its chemical reactivity and toxicological profile.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) |
| Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1] |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation |
| Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity |
| Warning | H373: May cause damage to organs through prolonged or repeated exposure.[1] |
Source: Compiled from multiple Safety Data Sheets (SDS).[1][2]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling and disposal of this compound and its associated waste streams.
Handling and Storage
Q1: What is the single most important piece of equipment I need when working with this compound?
A1: A certified chemical fume hood. This compound is harmful if inhaled, and its vapors should not be allowed to accumulate in the laboratory air.[1][3] All manipulations, including weighing, transferring, and preparing solutions, must be conducted within a fume hood to ensure adequate ventilation and containment.[3][4]
Q2: What kind of Personal Protective Equipment (PPE) is mandatory?
A2: A comprehensive PPE ensemble is required:
-
Gloves: Wear nitrile or other chemically impermeable gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately after use in accordance with laboratory procedures.[4][5]
-
Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.[3][6]
-
Lab Coat: A flame-resistant lab coat that fastens completely is necessary to protect your skin and clothing.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Q3: Are there any chemicals I should never store near this compound?
A3: Yes. This compound is incompatible with strong oxidizing agents and strong acids.[3][6]
-
Causality: As an aniline derivative, it can react exothermically and violently with strong oxidizers. Contact with strong acids can lead to a vigorous acid-base reaction, also generating heat. These reactions can compromise containment and lead to the release of hazardous materials.
Q4: How should I store the primary container of this compound?
A4: Store the container tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[1][3] It should be stored separately from the incompatible materials mentioned above.
Waste Disposal
Q5: I've completed my reaction. How do I classify the waste?
A5: Any waste stream containing this compound is classified as Halogenated Organic Waste .[7] This is because the molecule contains fluorine atoms, which are halogens. This classification is critical for proper disposal.[7][8]
Q6: Why is it so important to segregate halogenated from non-halogenated waste?
A6: The primary reason is the disposal method and cost. Halogenated organic wastes require high-temperature incineration with special "scrubbing" equipment to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[9] Mixing non-halogenated solvents into this waste stream unnecessarily increases the volume of waste that must undergo this more complex and expensive treatment process.[10]
Caption: Waste Segregation Decision Workflow.
Q7: Can I dispose of small amounts down the drain?
A7: Absolutely not. It is illegal and unsafe to dispose of this chemical, or any solvent, into the sanitary sewer system.[1][10][11] This compound is toxic to aquatic life, and wastewater treatment facilities are not equipped to handle such chemicals.[11] All waste, regardless of quantity, must be collected and disposed of through your institution's hazardous waste management program.
Section 3: Troubleshooting Guide
This section provides solutions for specific issues you may encounter during your experiments.
Q: I've accidentally spilled a small amount (<100 mL) of a solution containing this compound inside the chemical fume hood. What do I do?
A: Follow the Small Spill Cleanup Protocol. The key is to act quickly and methodically.
-
Causality: Immediate action prevents the spread of contamination and minimizes inhalation exposure, even within a fume hood. Using an inert absorbent contains the liquid for safe collection. Using spark-proof tools is critical as some organic solvents are flammable.
Q: I got some of the compound on my gloves. What's the procedure?
A: Immediately remove the contaminated gloves using the proper technique (without touching the outer surface with your bare skin). Dispose of the gloves in the designated hazardous waste container. Wash your hands thoroughly with soap and water.[5]
-
Causality: The compound is harmful in contact with skin.[1] Prompt removal of contaminated PPE is the most effective way to prevent dermal exposure.
Q: My reaction is producing unexpected fumes or changing color violently. What should I do?
A: This indicates a potential runaway or hazardous reaction.
-
If it is safe to do so, remove any heating source.
-
Lower the sash of the chemical fume hood completely.
-
Alert colleagues and evacuate the immediate area.
-
Contact your institution's emergency response team.
-
Causality: An unexpected reaction could be due to contamination or incompatibility with another reagent. Prioritizing personal safety by containment (lowering the sash) and evacuation is the primary concern.
Section 4: Experimental Protocols
These protocols provide step-by-step methodologies for critical safety and disposal procedures.
Protocol 1: Segregation and Collection of this compound Waste
-
Obtain a Designated Waste Container: Procure a clearly labeled "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department.
-
Log All Additions: Affix a waste log sheet to the container. Every time waste is added, record the chemical name(s), concentration, and volume. This is a regulatory requirement.
-
Transfer Waste: Using a funnel, carefully pour the waste from your experimental flask into the designated container. All transfers must be performed inside a chemical fume hood.
-
Seal the Container: Securely cap the waste container after each addition. Do not leave it open with a funnel in place.
-
Storage Pending Pickup: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials. Ensure it is within a secondary containment bin.
-
Request Pickup: Once the container is full, or after a set accumulation time (e.g., 90 days), contact your EHS department for pickup and disposal.
Protocol 2: Small Spill (<100 mL) Cleanup Procedure
This protocol should only be followed for small spills that you are trained and equipped to handle. For large spills, evacuate the area and call emergency personnel.
Caption: Step-by-step workflow for small chemical spills.
-
Alert & Restrict: Alert personnel in the immediate vicinity and restrict access to the spill area.[12]
-
Ensure Ventilation: Confirm that the chemical fume hood is operating correctly.
-
Don PPE: Wear double nitrile gloves, chemical safety goggles, a face shield, and a lab coat.
-
Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[3] Work from the outside of the spill inward to prevent spreading.
-
Collect Waste: Using spark-proof tools (e.g., plastic scoop), carefully collect the absorbed material.[1][3]
-
Package for Disposal: Place the collected material into a heavy-duty plastic bag or a designated solid waste container. Seal it, label it clearly as "Spill Debris with this compound," and arrange for disposal through your EHS department.
-
Decontaminate: Wipe down the spill surface with soap and water. Place the cleaning materials in the same waste bag.
-
Doff PPE: Remove all PPE and dispose of the gloves and any other contaminated items as hazardous waste. Wash hands thoroughly.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C8H5F6N | CID 602856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. fishersci.com [fishersci.com]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Anilines
Introduction
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. The identity, purity, and structural characteristics of these aromatic amines are of paramount importance in research and development. Spectroscopic techniques offer a powerful, non-destructive means to elucidate the molecular structure of these compounds. This guide provides a comparative analysis of substituted anilines using UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in experimental data and established scientific principles.
I. UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy is a valuable tool for characterizing the electronic structure of conjugated systems like substituted anilines. The absorption of UV-Vis radiation promotes electrons from lower to higher energy molecular orbitals. In anilines, the key electronic transitions are the π→π* and n→π* transitions of the benzene ring and the non-bonding electrons of the amino group, respectively.
The Role of Substituents
The position and nature of substituents on the aniline ring significantly influence the UV-Vis absorption spectrum. This is due to their effect on the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Electron-donating groups (EDGs) , such as -CH₃, -OCH₃, and -NH₂, increase the electron density of the aromatic ring. This raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap. Consequently, less energy is required for electronic excitation, resulting in a bathochromic shift (red shift) to longer wavelengths (λmax).
-
Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, and -Cl, decrease the electron density of the ring. This lowers the energy of the LUMO, also reducing the HOMO-LUMO gap and causing a bathochromic shift.[1]
Comparative UV-Vis Spectral Data of Substituted Anilines
The following table summarizes the maximum absorption wavelengths (λmax) for a series of para-substituted anilines, illustrating the impact of different functional groups.
| Compound | Substituent (-X) | λmax (nm) | Solvent |
| Aniline | -H | 230, 280 | Ethanol |
| p-Toluidine | -CH₃ | 234, 287 | Ethanol |
| p-Anisidine | -OCH₃ | 234, 292 | Ethanol |
| p-Chloroaniline | -Cl | 239, 291 | Ethanol |
| p-Nitroaniline | -NO₂ | 381 | Ethanol |
Data compiled from the Spectral Database for Organic Compounds (SDBS).[2][3][4][5]
Experimental Protocol for UV-Vis Spectroscopy
A standard operating procedure for obtaining a UV-Vis spectrum of a substituted aniline is as follows:
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[6]
-
Sample Preparation:
-
Accurately weigh a small amount of the aniline sample.
-
Dissolve the sample in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) in a volumetric flask to prepare a stock solution of known concentration (typically around 10⁻³ M).
-
Perform a serial dilution to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0 for optimal accuracy.
-
-
Baseline Correction:
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Caption: Workflow for UV-Vis Spectroscopic Analysis.
II. Infrared (IR) Spectroscopy: Identifying Molecular Vibrations
Infrared spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites specific vibrational modes within the molecule, and the frequencies of these absorptions are characteristic of the bonds and functional groups.
Key Vibrational Modes in Substituted Anilines
-
N-H Stretching: The amino group exhibits two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹: a symmetric and an asymmetric stretch. The positions of these bands are sensitive to hydrogen bonding.
-
Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.[8][9]
-
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene ring results in characteristic absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: The stretching vibration of the C-N bond is typically observed in the 1250-1350 cm⁻¹ range.
-
Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 675-900 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds.[8][9] The pattern of these bands can provide information about the substitution pattern on the benzene ring.
Substituent Effects on IR Spectra
Substituents can influence the vibrational frequencies of nearby bonds through both electronic and steric effects. For instance, electron-withdrawing groups can decrease the electron density on the nitrogen atom, which can affect the N-H stretching frequencies.
Comparative IR Spectral Data of Substituted Anilines
The following table presents the characteristic IR absorption frequencies for the N-H stretching vibrations in a series of para-substituted anilines.
| Compound | Substituent (-X) | N-H Symmetric Stretch (cm⁻¹) | N-H Asymmetric Stretch (cm⁻¹) |
| Aniline | -H | 3360 | 3440 |
| p-Toluidine | -CH₃ | 3355 | 3435 |
| p-Anisidine | -OCH₃ | 3350 | 3425 |
| p-Chloroaniline | -Cl | 3390 | 3480 |
| p-Nitroaniline | -NO₂ | 3410 | 3500 |
Data compiled from the Spectral Database for Organic Compounds (SDBS).[2][3][4][5]
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid aniline sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The grinding should be thorough to ensure a fine, homogeneous mixture.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet press.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Caption: Workflow for FTIR Spectroscopic Analysis using the KBr Pellet Method.
III. ¹H NMR Spectroscopy: Elucidating the Molecular Skeleton
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule by probing the chemical environment of the hydrogen atoms.
Chemical Shifts in Substituted Anilines
The chemical shifts of the protons in substituted anilines are highly sensitive to the electronic effects of the substituents.
-
Aromatic Protons: Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region.[8][9]
-
Amino Protons: The chemical shift of the -NH₂ protons can vary significantly (typically 3.0-5.0 ppm) and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.
-
Substituent Effects on Aromatic Protons:
-
Electron-donating groups (EDGs) increase the electron density on the aromatic ring, leading to increased shielding of the aromatic protons. This results in an upfield shift (to lower ppm values) of the signals for the ortho and para protons.[10]
-
Electron-withdrawing groups (EWGs) decrease the electron density on the ring, causing deshielding of the aromatic protons. This leads to a downfield shift (to higher ppm values) of the signals for the ortho and para protons.[10]
-
Comparative ¹H NMR Spectral Data of Substituted Anilines
The following table summarizes the approximate ¹H NMR chemical shifts for the aromatic protons of several para-substituted anilines.
| Compound | Substituent (-X) | Chemical Shift (δ, ppm) of Aromatic Protons | Solvent |
| Aniline | -H | 6.6-7.2 | CDCl₃ |
| p-Toluidine | -CH₃ | 6.6 (d), 7.0 (d) | CDCl₃ |
| p-Anisidine | -OCH₃ | 6.7 (d), 6.8 (d) | CDCl₃ |
| p-Chloroaniline | -Cl | 6.6 (d), 7.1 (d) | CDCl₃ |
| p-Nitroaniline | -NO₂ | 6.6 (d), 8.1 (d) | CDCl₃ |
Data compiled from the Spectral Database for Organic Compounds (SDBS).[2][3][4][5]
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the aniline sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).
-
-
Data Processing and Analysis:
-
Fourier transform the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform a baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and splitting patterns to assign the signals to the protons in the molecule.
-
Caption: Influence of Substituents on ¹H NMR Chemical Shifts of Aromatic Protons in Anilines.
Conclusion
The spectroscopic analysis of substituted anilines provides a wealth of information about their molecular structure. UV-Vis spectroscopy reveals the influence of substituents on the electronic transitions within the molecule. IR spectroscopy allows for the identification of key functional groups and their vibrational characteristics. ¹H NMR spectroscopy provides a detailed map of the proton environments, confirming the substitution pattern and the electronic effects at play. By employing these techniques in a complementary fashion, researchers can confidently characterize and compare a wide range of aniline derivatives, ensuring the quality and integrity of these important chemical compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 6. youtube.com [youtube.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
A-Senior-Application-Scientist's-Guide-to-2,4--vs--3,5-Bis(trifluoromethyl)aniline-Reactivity
Introduction: More Than Just a Positional Isomer
To the synthetic chemist, isomeric starting materials can be a boon or a bane. The subtle shift of a functional group can dramatically alter reaction pathways, yields, and the properties of the final product. This is particularly true for 2,4-bis(trifluoromethyl)aniline and 3,5-bis(trifluoromethyl)aniline. While sharing the same molecular formula (C₈H₅F₆N) and weight (229.12 g/mol ), the positioning of their two powerful trifluoromethyl (-CF₃) groups dictates a world of difference in their chemical behavior.[1]
The -CF₃ group is one of the most potent electron-withdrawing groups in organic chemistry, primarily through a strong negative inductive effect (-I).[2] This property is central to the utility of these anilines in pharmaceuticals and advanced materials, where they are used to tune properties like lipophilicity, metabolic stability, and binding affinity.[3][4][5] However, the placement of these groups relative to the nucleophilic amine (-NH₂) fundamentally alters the electronic and steric environment, leading to distinct reactivity profiles. This guide provides an in-depth comparison of these two isomers, supported by experimental data and mechanistic reasoning, to aid researchers in selecting the optimal building block for their synthetic challenges.
Part 1: Comparative Analysis of Physicochemical Properties
The first step in understanding reactivity is to analyze the foundational electronic and physical properties of each isomer. The key differentiator is how the -CF₃ groups influence the electron density on the aniline nitrogen atom.
| Property | This compound | 3,5-Bis(trifluoromethyl)aniline | Rationale for Difference |
| CAS Number | 367-71-5[6][7] | 328-74-5[8][9] | N/A |
| Molecular Weight | 229.12 g/mol [1] | 229.12 g/mol [8][9] | N/A |
| Appearance | Solid | Colorless to yellow clear liquid[4][9] | Differences in crystal lattice packing and intermolecular forces. |
| Density | N/A | 1.467 g/mL at 25 °C[8][9] | N/A |
| Boiling Point | N/A | 85 °C at 15 mmHg[8][9] | N/A |
| Predicted pKa | Higher (Less Acidic/More Basic) | 2.15 ± 0.10[8][9] | In the 3,5-isomer, both -CF₃ groups exert a purely inductive effect, strongly withdrawing electron density from the nitrogen's lone pair, making it less available to accept a proton (i.e., less basic). In the 2,4-isomer, the para -CF₃ group also exerts a resonance effect, but the ortho group's proximity introduces steric factors. The combined inductive pull in the 3,5-isomer is more effective at reducing basicity.[10][11] |
Electronic Effects: A Tale of Two Isomers
The disparate reactivity stems from the interplay of inductive and steric effects. The trifluoromethyl group is strongly electron-withdrawing by induction, pulling electron density through the sigma bonds of the benzene ring.[2] This effect diminishes with distance.
-
3,5-Bis(trifluoromethyl)aniline: Both -CF₃ groups are in the meta position relative to the amine. From this position, they exert a powerful, additive inductive pull on the entire ring, significantly decreasing the electron density of the nitrogen's lone pair. This makes the amine in the 3,5-isomer exceptionally electron-deficient and therefore a weak nucleophile and weak base.[10][11]
-
This compound: The situation is more complex. The -CF₃ group at the 4-position (para) withdraws electron density through both induction and a weak resonance effect. The group at the 2-position (ortho) exerts a strong inductive effect due to its proximity to the amine. Crucially, this ortho -CF₃ group also introduces significant steric hindrance around the nitrogen atom, physically blocking the approach of electrophiles.
The following diagram illustrates how the positioning of the electron-withdrawing groups (EWGs) influences the electron density on the amine.
Caption: Electronic and steric influences in the two isomers.
Part 2: Comparative Reactivity in Key Transformations
The structural and electronic differences manifest directly in common synthetic reactions. For drug development professionals, understanding these nuances is critical for reaction design and troubleshooting.
N-Acylation and Amide Bond Formation
This is one of the most fundamental transformations for anilines. Here, the nucleophilicity of the amine nitrogen is paramount.
-
3,5-Bis(trifluoromethyl)aniline: Due to its severely diminished nucleophilicity, this isomer is notoriously difficult to acylate. Standard conditions (e.g., acyl chloride with triethylamine) are often sluggish or fail completely. More forceful methods are required, such as using highly reactive acyl fluorides, coupling agents like HATU/HOAt, or elevated temperatures.[12]
-
This compound: While also electron-deficient, the primary challenge for this isomer is the steric hindrance from the ortho -CF₃ group.[13] The approach of the acylating agent is physically impeded. While it may be slightly more nucleophilic than the 3,5-isomer, the steric barrier often necessitates specialized protocols, such as using smaller acylating agents (e.g., acetic anhydride vs. a bulky acyl chloride) or catalytic methods like DMAP to overcome the hindrance.[14]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the aniline ring itself is attacked by a nucleophile, requiring the ring to be highly electron-deficient. The -CF₃ groups are powerful activating groups for this type of reaction.[15][16]
-
3,5-Bis(trifluoromethyl)aniline: This isomer is not typically used as a substrate for SNAr because it lacks a suitable leaving group (like a halide) on the ring. The focus is on the reactivity of the amine itself.
-
This compound (as a precursor): If a leaving group (e.g., -Cl, -F) is present on a related 2,4-bis(trifluoromethyl)aryl system, the positions ortho and para to the -CF₃ groups are highly activated towards nucleophilic attack. The presence of two such groups provides strong activation, making these substrates very reactive in SNAr chemistry.[17][18] The regioselectivity of the attack is governed by the combined directing effects of the two -CF₃ groups.
Electrophilic Aromatic Substitution (EAS)
In EAS, the aniline ring acts as the nucleophile. The -NH₂ group is a powerful activating group and ortho, para-director. However, the -CF₃ groups are strongly deactivating and meta-directing.[19]
-
3,5-Bis(trifluoromethyl)aniline: The two powerful deactivating groups make the aromatic ring extremely "electron-poor" and highly resistant to electrophilic attack. Forcing conditions are required for reactions like nitration or halogenation, and the substitution will be directed by the activating -NH₂ group to the ortho (positions 2 and 6) and para (position 4) positions, though the reaction is likely to be very difficult.
-
This compound: This ring is also strongly deactivated. The directing effects are conflicting: the -NH₂ group directs ortho/para (to positions 3, 5, and 6), while the -CF₃ groups direct meta to their own positions. The outcome of an EAS reaction would be difficult to predict and likely result in a mixture of products or no reaction under standard conditions.
Part 3: Experimental Protocol - Comparative N-Acylation
To provide a practical illustration, this section details a protocol for the N-acylation of both isomers. The choice of a more robust method using an acyl fluoride precursor is deliberate, as it has a higher chance of success with these challenging substrates.[12]
Objective: To compare the reaction efficiency of N-acetylation for 2,4- and 3,5-bis(trifluoromethyl)aniline under forcing conditions.
Methodology Workflow:
Caption: Workflow for comparative N-acetylation experiment.
Step-by-Step Protocol
This protocol is adapted from methodologies developed for electron-deficient amines and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[12]
-
Vessel Preparation: In two separate, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars, add This compound (229 mg, 1.0 mmol) to Flask A and 3,5-bis(trifluoromethyl)aniline (229 mg, 1.0 mmol) to Flask B.
-
Dissolution: To each flask, add 5 mL of anhydrous pyridine. Stir until the aniline is completely dissolved. Cool both flasks to 0°C in an ice-water bath.
-
Acyl Fluoride Generation: To each flask, add cyanuric fluoride (148 mg, 1.1 mmol). Caution: Cyanuric fluoride is toxic and moisture-sensitive.
-
Addition of Carboxylic Acid: To each flask, add glacial acetic acid (66 mg, 1.1 mmol) dropwise via syringe over 5 minutes. The formation of the acyl fluoride is nearly instantaneous.
-
Reaction: Allow the flasks to stir at 0°C for 30 minutes, then remove the ice bath and allow them to warm to room temperature. Heat the reaction mixtures to 60°C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours, checking for the consumption of the starting aniline.
-
Self-Validation: The disappearance of the starting material spot/peak is the primary indicator of reaction completion. A new, less polar spot/peak corresponding to the amide product should appear.
-
-
Workup: After 12 hours (or upon completion), cool the reactions to room temperature. Carefully pour each reaction mixture into a separatory funnel containing 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to quench the reaction.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products by ¹H NMR and LC-MS to determine the conversion percentage for each isomer.
Expected Outcome & Interpretation
It is anticipated that the reaction with This compound will proceed, albeit slowly due to steric hindrance. The reaction with 3,5-bis(trifluoromethyl)aniline is expected to be significantly slower or show a much lower conversion rate due to its extreme electronic deactivation. This experiment provides direct, empirical evidence of the reactivity differences, validating the mechanistic principles discussed.
Conclusion and Recommendations for Researchers
The choice between 2,4- and 3,5-bis(trifluoromethyl)aniline is not arbitrary; it is a critical decision that impacts synthetic strategy.
-
Choose 3,5-Bis(trifluoromethyl)aniline when:
-
The goal is to introduce a highly electron-deficient, metabolically stable phenyl group.
-
The synthetic step involves reactions where the amine's nucleophilicity is not critical, or when subsequent reactions require an extremely deactivated aromatic ring.
-
You are prepared to use forcing conditions (e.g., high temperatures, strong coupling agents) for N-functionalization.[12]
-
-
Choose this compound when:
-
Steric hindrance around the amine can be tolerated or is even desired to direct reactivity elsewhere on the molecule.
-
The synthetic route can accommodate protocols designed for hindered amines.[13]
-
A balance between electronic deactivation and some remaining nucleophilicity is required.
-
By understanding the foundational principles of electronic and steric effects, researchers can harness the unique properties of these powerful fluorinated building blocks to accelerate their drug discovery and materials science programs.
References
- 1. This compound | C8H5F6N | CID 602856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 367-71-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 8. 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5 [m.chemicalbook.com]
- 9. Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline | lookchem [lookchem.com]
- 10. Electron withdrawing group on aniline makes it less/more basic. [allen.in]
- 11. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 17. researchgate.net [researchgate.net]
- 18. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Validating the Structure of Novel Compounds from 2,4-Bis(trifluoromethyl)aniline: A Comparative Guide
<Senior Application Scientist
The synthesis of novel compounds is a cornerstone of drug discovery and materials science. Among the myriad of starting materials, 2,4-bis(trifluoromethyl)aniline is a valuable building block due to the unique properties conferred by its trifluoromethyl groups, which can enhance metabolic stability and binding affinity.[1][2] However, the introduction of these sterically bulky and electron-withdrawing groups can lead to unexpected reaction pathways and the formation of complex isomeric mixtures. Therefore, rigorous structural validation is not merely a formality but a critical step to ensure the integrity of research and the safety of potential therapeutics.
This guide provides an in-depth comparison of the most effective analytical techniques for the structural elucidation of novel compounds derived from this compound. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.
The Analytical Gauntlet: A Multi-faceted Approach to Structural Validation
No single technique can unequivocally determine the structure of a novel compound. Instead, a combination of spectroscopic and analytical methods must be employed to piece together the molecular puzzle. The logical workflow for validating a novel compound synthesized from this compound is a systematic process of elimination and confirmation.
Caption: Logical workflow for the structural validation of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For compounds containing fluorine, ¹⁹F NMR provides direct insight into the electronic environment of the trifluoromethyl groups.[3][4]
Expertise & Experience: The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an excellent probe for subtle structural changes.[5][6] Coupling between ¹⁹F and ¹H or ¹³C nuclei can provide crucial connectivity information, confirming the position of the trifluoromethyl groups relative to other substituents on the aromatic ring.[4]
Trustworthiness: A self-validating NMR protocol involves acquiring a suite of experiments. A standard dataset for a novel compound derived from this compound should include ¹H, ¹³C, and ¹⁹F NMR spectra. For more complex structures, 2D experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are essential to unambiguously assign all signals.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of residual water and other impurities.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the integration of signals to determine the relative number of protons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. The chemical shifts of the CF₃ groups will be highly sensitive to their position on the aniline ring and the nature of other substituents.[7]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The carbon signals directly attached to fluorine will appear as quartets due to ¹JCF coupling.
-
2D NMR Acquisition (if necessary): If the 1D spectra are insufficient for complete assignment, acquire COSY, HSQC, and HMBC spectra to establish connectivity.
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR | Expected Observations for a Hypothetical Product |
| Chemical Shift (δ) | Aromatic protons: 7.0-8.5 ppm; Other protons: variable. | Aromatic carbons: 110-150 ppm; CF₃ carbons: ~120-130 ppm (quartet). | -60 to -65 ppm (relative to CFCl₃).[7] | Two distinct signals for the two CF₃ groups, confirming their different chemical environments. |
| Integration | Relative number of protons. | Not typically integrated. | Relative number of fluorine atoms. | Integration ratio of 1:1 for the two CF₃ groups. |
| Coupling Constants (J) | JHH (ortho, meta, para). | JCF (one-bond and long-range). | JFH and JFF (if applicable). | Long-range JFH coupling from aromatic protons to the CF₃ groups, confirming their proximity. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the crucial molecular weight of a compound, allowing for the determination of its molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide highly accurate mass measurements, often to within a few parts per million (ppm), which significantly narrows down the possible elemental compositions.
Expertise & Experience: For trifluoromethylated compounds, the isotopic pattern of the molecular ion can be a useful diagnostic tool. The presence of multiple fluorine atoms does not significantly alter the isotopic distribution as fluorine is monoisotopic.[5] However, fragmentation patterns can be informative. Loss of a CF₃ group is a common fragmentation pathway.[8]
Trustworthiness: To ensure the reliability of the molecular formula determination, internal calibration is often employed. The comparison of the experimentally measured mass to the calculated mass for a proposed formula should be within a narrow tolerance (typically < 5 ppm).
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common soft ionization technique suitable for many organic molecules.
-
Data Acquisition: Acquire the mass spectrum in high-resolution mode.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Use this value to calculate the elemental composition.
| Parameter | Expected Value | Significance |
| Measured m/z | [M+H]⁺ or [M-H]⁻ | Confirms the molecular weight of the synthesized compound. |
| Mass Accuracy | < 5 ppm | Provides high confidence in the assigned molecular formula. |
| Isotopic Pattern | Matches theoretical pattern | Confirms the elemental composition. |
X-ray Crystallography: The Unambiguous Structural Arbiter
When NMR and MS data are ambiguous, or when absolute stereochemistry needs to be determined, single-crystal X-ray crystallography is the gold standard.[9][10] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular conformation.[11]
Expertise & Experience: Growing diffraction-quality single crystals can be a significant challenge and is often the rate-limiting step.[9] The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical.[12]
Trustworthiness: The quality of a crystal structure is assessed by several metrics, including the R-factor, which indicates the agreement between the experimental diffraction data and the calculated model. A low R-factor (typically < 0.05) signifies a well-refined and reliable structure.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the compound. This is often a trial-and-error process involving screening various solvents and conditions.[9]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.[10]
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.[9]
-
Structure Validation: Analyze the final structure for geometric reasonability and check crystallographic validation metrics.
Caption: Experimental workflow for X-ray crystallography.
Conclusion
The structural validation of novel compounds derived from this compound requires a meticulous and multi-pronged analytical approach. By synergistically employing NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can confidently elucidate the structures of their synthesized molecules. This rigorous validation is paramount for the advancement of drug discovery and materials science, ensuring the reliability and reproducibility of scientific findings.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Trifluoromethylated Building Blocks in Synthesis
Introduction: The Unparalleled Impact of the Trifluoromethyl Group
In the landscape of modern medicinal chemistry and materials science, few functional groups have had as profound an impact as the trifluoromethyl (CF₃) group.[1][2][3] Its strategic incorporation into organic molecules can dramatically enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][4][5] The strong carbon-fluorine bonds are resistant to enzymatic degradation, often leading to improved pharmacokinetic profiles and longer drug half-lives.[1][2][4] This guide provides a comparative analysis of the principal classes of trifluoromethylating reagents, offering field-proven insights to aid researchers in selecting the optimal building block for their synthetic challenges.
The efficient transfer of a CF₃ group is paramount, and the reagents designed for this purpose are broadly classified by their reactive nature: electrophilic, nucleophilic, or radical.[6][7] Each class possesses a unique reactivity profile, substrate scope, and set of reaction conditions, making the choice of reagent a critical decision in synthetic design.
Electrophilic Trifluoromethylating Reagents: Taming the CF₃⁺ Synthon
Electrophilic trifluoromethylating agents are designed to deliver a trifluoromethyl cation equivalent ("CF₃⁺") to a nucleophilic substrate.[8][9] These reagents have become indispensable for the trifluoromethylation of a wide range of nucleophiles, including enolates, silyl enol ethers, phenols, and heterocycles.[6][10] The most prominent members of this class are the hypervalent iodine-based Togni reagents and the sulfonium salt-based Umemoto reagents.[6][7]
Mechanism of Action: Nucleophilic Displacement
The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic trifluoromethyl source. For sulfonium salts like Umemoto's reagent, this is a direct backside nucleophilic attack on the CF₃ group.[9] For hypervalent iodine reagents like Togni's, the pathway can be more nuanced, potentially involving ligand exchange followed by reductive elimination, or even single-electron transfer (SET) pathways under certain conditions.[9]
Caption: General workflow for electrophilic trifluoromethylation.
Comparative Analysis: Togni vs. Umemoto Reagents
The choice between Togni and Umemoto reagents often depends on the specific substrate and desired reaction conditions. Togni reagents are generally considered milder and more versatile, capable of reacting with a broader range of both carbon- and heteroatom-centered nucleophiles.[6] Umemoto reagents are highly powerful electrophiles, particularly effective for less reactive nucleophiles, but may sometimes require harsher conditions.[6][7][11]
| Feature | Togni Reagents (I & II) | Umemoto Reagents |
| Reagent Type | Hypervalent Iodine(III)-CF₃ | S-(Trifluoromethyl)dibenzothiophenium Salts |
| Reactivity | Mild to high; versatile | High; powerful electrophile |
| Key Advantages | Broad substrate scope, including alcohols; stable and easy to handle.[6][10] | Highly effective for C-nucleophiles like silyl enol ethers and β-ketoesters.[11][12] |
| Limitations | Can be less reactive for very weak nucleophiles. | Can require elevated temperatures or strong bases for some substrates.[7] |
| Common Substrates | Phenols, alcohols, β-ketoesters, silyl enol ethers, heterocycles.[6][10] | β-ketoesters, dicyanoalkylidenes, arenes, silyl enol ethers.[6][7][13] |
| Commercial Availability | Widely available. | Widely available. |
Experimental Protocol: Trifluoromethylation of a β-Ketoester using Togni's Reagent II
This protocol describes a typical procedure for the electrophilic trifluoromethylation of a cyclic β-ketoester, a common transformation in pharmaceutical synthesis. The causality behind using a mild base like K₂CO₃ is to generate the enolate nucleophile in situ without promoting side reactions like hydrolysis of the ester.
-
Reagent Preparation: To a solution of 2-methyl-1,3-indandione (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.5 mmol).
-
Reaction Initiation: Add 1-(Trifluoromethyl)-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Togni's Reagent II, 1.1 mmol) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the α-trifluoromethylated β-ketoester.
Nucleophilic Trifluoromethylating Reagents: Harnessing the CF₃⁻ Anion
Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion (CF₃⁻) or its equivalent to an electrophilic substrate.[6][7] This methodology is particularly powerful for the trifluoromethylation of carbonyl compounds (aldehydes, ketones) and imines.[14] The cornerstone reagent in this class is trimethyl(trifluoromethyl)silane (TMSCF₃), famously known as the Ruppert-Prakash reagent.[14][15][16]
Mechanism of Action: Fluoride-Catalyzed Activation
The Ruppert-Prakash reagent itself is unreactive. Its utility stems from its activation by a catalytic amount of a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[14] The fluoride attacks the silicon atom, generating a transient, hypervalent siliconate species which then releases the highly reactive CF₃⁻ anion.[14] This anion subsequently attacks the electrophile (e.g., a ketone), and the resulting alkoxide is trapped by another molecule of TMSCF₃ to form a silyl ether, which is hydrolyzed upon workup.[14]
Caption: Mechanism of Ruppert-Prakash reagent activation and reaction.
Comparative Analysis of Nucleophilic CF₃ Sources
While the Ruppert-Prakash reagent is the most versatile and widely used, other sources of nucleophilic CF₃ exist, such as fluoroform (CF₃H) with a strong base, and trifluoroacetaldehyde hemiaminals.[17][18][19]
| Reagent | Ruppert-Prakash (TMSCF₃) | Fluoroform (CF₃H) + Base | Trifluoromethanesulfinates |
| CF₃ Source | Me₃SiCF₃ | HCF₃ | CF₃SO₂R |
| Activation | Catalytic Fluoride (TBAF, CsF) | Strong Base (e.g., t-BuOK) | Strong Base (e.g., t-BuOK) |
| Key Advantages | Mild, high-yielding, broad scope for carbonyls and imines, commercially available.[14][15] | Inexpensive CF₃ source.[19][20] | Can trifluoromethylate aldehydes which may not work with other base-mediated methods.[18] |
| Limitations | Reagent is moisture sensitive.[14] | Requires strong base, limiting functional group tolerance (not suitable for enolizable ketones).[18] | Requires strong base, not suitable for enolizable ketones.[18] |
| Safety | Flammable, handle under inert atmosphere.[14] | Fluoroform is a gas; requires careful handling. | Requires handling of strong bases. |
Experimental Protocol: Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
This protocol details the addition of a CF₃ group to an aromatic aldehyde, a key step in the synthesis of many pharmaceutical intermediates. The choice to run the reaction at 0°C is to control the exothermicity of the CF₃⁻ addition and improve selectivity.
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of 4-bromobenzaldehyde (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add Ruppert-Prakash reagent (TMSCF₃, 1.5 mmol) via syringe.
-
Initiation: Add a solution of TBAF in THF (1.0 M, 0.1 mL, 0.1 mmol) dropwise via syringe. The reaction is often exothermic.
-
Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quenching & Workup: Cool the reaction to 0°C and quench by the slow addition of 1 M HCl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl carbinol.
Radical Trifluoromethylating Reagents: The Free Radical Pathway
Radical trifluoromethylation introduces a CF₃ group via a trifluoromethyl radical (•CF₃).[19] This pathway is particularly effective for the functionalization of arenes and heteroarenes.[21] A prominent and widely used reagent for this purpose is sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as the Langlois reagent.[21][22][23]
Mechanism of Action: Oxidative Radical Generation
The Langlois reagent generates the •CF₃ radical through a single-electron oxidation, typically initiated by an oxidizing agent like tert-butyl hydroperoxide (TBHP) or Mn(OAc)₃, or via photoredox catalysis.[22] The resulting •CF₃ radical is electrophilic in nature and readily adds to electron-rich aromatic or heteroaromatic systems, proceeding through a Heck-like mechanism to afford the trifluoromethylated product.[21]
Caption: General mechanism for radical trifluoromethylation of arenes.
Comparative Analysis of Radical CF₃ Sources
The Langlois reagent is valued for its stability, low cost, and ease of handling compared to other radical sources like trifluoroiodomethane (CF₃I) or Togni/Umemoto reagents used under radical conditions.[21][23]
| Reagent | Langlois Reagent (CF₃SO₂Na) | CF₃I + Initiator | Togni/Umemoto Reagents |
| Radical Generation | Oxidation of sulfinate | Photolysis or radical initiator (e.g., Et₃B) | Photoredox or thermal conditions |
| Key Advantages | Inexpensive, stable solid, easy to handle, wide substrate scope for arenes.[21][22][24] | Potent radical source.[19] | Can act as dual electrophilic/radical sources, offering mechanistic flexibility.[9][25] |
| Limitations | Requires a stoichiometric oxidant, which can limit functional group tolerance. | CF₃I is a gas, requiring specialized handling. | More expensive than Langlois reagent. |
| Common Substrates | Arenes, heteroarenes, alkenes, boronic acids.[21][22] | Alkenes, arenes.[19] | Arenes, heteroarenes.[25] |
Experimental Protocol: Radical Trifluoromethylation of an Arene using Langlois Reagent
This protocol illustrates the trifluoromethylation of an electron-rich aromatic compound. The choice of DMSO as a solvent is common for these reactions as it is polar and stable to the oxidative conditions.
-
Setup: In a sealed vial, combine 1,3,5-trimethoxybenzene (0.5 mmol), Langlois reagent (CF₃SO₂Na, 1.0 mmol), and tert-butyl hydroperoxide (TBHP, 70% in H₂O, 2.0 mmol).
-
Solvent: Add dimethyl sulfoxide (DMSO, 2.0 mL).
-
Reaction Conditions: Seal the vial and heat the mixture at 80°C for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the trifluoromethylated arene.
Conclusion
The selection of a trifluoromethylating reagent is a strategic decision that profoundly impacts the success of a synthetic campaign. Electrophilic reagents like Togni's and Umemoto's are ideal for a vast range of nucleophiles. Nucleophilic sources, dominated by the Ruppert-Prakash reagent, provide an unparalleled method for functionalizing carbonyls and imines. Finally, radical reagents, particularly the cost-effective and stable Langlois reagent, offer a robust pathway for the trifluoromethylation of arenes and heteroarenes. By understanding the distinct mechanisms, advantages, and limitations of each class, researchers can confidently and efficiently incorporate the vital trifluoromethyl motif into molecules destined for pharmaceutical and material innovations.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. brynmawr.edu [brynmawr.edu]
- 11. researchgate.net [researchgate.net]
- 12. Umemoto Reagent I - Enamine [enamine.net]
- 13. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 16. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 17. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ccspublishing.org.cn [ccspublishing.org.cn]
- 22. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 23. thieme-connect.com [thieme-connect.com]
- 24. researchgate.net [researchgate.net]
- 25. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
The Imperative of Purity: Why It Matters for 2,4-Bis(trifluoromethyl)aniline
An Expert's Guide to Assessing the Purity of Synthesized 2,4-Bis(trifluoromethyl)aniline
In the precise world of chemical synthesis, particularly for pharmaceutical and agrochemical applications, the purity of a starting material is not a trivial detail—it is the cornerstone of success. This compound, a critical building block prized for the unique electronic properties imparted by its geminal trifluoromethyl groups, presents distinct analytical challenges. The presence of even minute impurities, such as regioisomers or reaction precursors, can derail subsequent synthetic steps, compromise the biological activity of the final product, and introduce unforeseen toxicological risks.
This guide provides a comprehensive, in-depth comparison of the essential analytical techniques required to robustly assess the purity of this compound. We will delve beyond mere procedural descriptions to explain the scientific rationale behind method selection, the nuances of experimental design, and the logic of integrating multiple techniques for a complete and trustworthy purity profile. This document is intended for researchers, analytical chemists, and quality control professionals dedicated to upholding the highest standards of scientific integrity.
The synthesis of this compound can yield a constellation of impurities that are often structurally similar to the target molecule. These include:
-
Regioisomers: Compounds like 2,5-bis(trifluoromethyl)aniline or 3,5-bis(trifluoromethyl)aniline, which possess different physical properties and reactivity.[1][2]
-
Incompletely Reacted Intermediates: Precursors such as 4-(trifluoromethyl)aniline that have not fully undergone the second trifluoromethylation step.[3]
-
Byproducts of Synthesis: Unintended molecules formed through side reactions, which can be difficult to predict and remove.[4][5]
-
Residual Solvents and Reagents: Leftover materials from the reaction and purification process.
In a drug development context, an uncharacterized isomeric impurity could lead to a completely different metabolic profile or off-target activity. Therefore, a validated, multi-pronged analytical strategy is not just good practice; it is a regulatory and scientific necessity.[6][7][8]
A Comparative Framework of Analytical Methodologies
No single analytical technique can provide a complete picture of a sample's purity. A synergistic approach, leveraging both high-resolution separation and specific detection, is required. The choice of method is dictated by the physicochemical properties of the analyte and its potential impurities.
| Technique | Underlying Principle | Strengths for this compound | Limitations | Primary Role in Purity Assessment |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent separation of volatile isomers and residual solvents; high sensitivity with a Flame Ionization Detector (FID).[9][10] | Not suitable for non-volatile or thermally labile impurities; potential for analyte degradation at high temperatures. | Quantification of isomeric purity and volatile organic impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Highly versatile for a broad range of polarities; ideal for non-volatile impurities and accurate quantification via UV detection.[11][12][13] | Can be lower resolution for certain isomers compared to capillary GC; requires impurities to have a UV chromophore. | Primary assay for purity determination and quantification of non-volatile impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Unparalleled sensitivity and specificity for impurity identification; provides definitive molecular weight information.[14][15][16] | Not a standalone quantitative technique; typically coupled with GC or HPLC for separation. | Identification and structural confirmation of unknown impurities. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[17][18] | A primary ratio method that determines absolute purity without needing a reference standard of the analyte itself; provides structural confirmation.[19][20][21] | Lower sensitivity than chromatographic methods; requires careful selection of a non-interfering internal standard and optimized acquisition parameters. | Absolute purity assignment and certification of reference materials. |
In-Depth Experimental Protocols
Gas Chromatography (GC-FID) for Isomeric Purity
Causality: The volatility of this compound and its potential isomers makes GC an ideal choice. A non-polar capillary column is selected to separate compounds primarily based on boiling point differences, which is effective for aromatic isomers. The Flame Ionization Detector (FID) provides a robust and linear response for carbon-containing compounds, making it excellent for area-percent purity calculations.[9][10]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~20 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with high-purity dichloromethane.
-
Instrumentation:
-
System: Gas chromatograph equipped with an FID.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 250 °C, Split mode (50:1 ratio).
-
Oven Program: Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min.
-
Detector: FID at 280 °C.
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Interpretation: Integrate all peaks. Calculate the purity by the area normalization method: (Area of main peak / Total area of all peaks) x 100%.
Experimental Workflow: GC Purity Analysis
Caption: Workflow for GC-based purity assessment.
Reversed-Phase HPLC for General Purity Assay
Causality: HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its versatility and high precision.[11][12] A reversed-phase C18 column is used as it effectively retains the non-polar aromatic aniline. A mobile phase of acetonitrile and water provides the necessary polarity range for elution. Adding a small amount of acid (e.g., formic acid) to the mobile phase ensures that the aniline nitrogen is protonated, leading to sharper, more symmetrical peaks and improved reproducibility. UV detection at ~254 nm is chosen due to the strong absorbance of the benzene ring.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile.
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile. Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.
-
Instrumentation:
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient Program: 40% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 40% B and equilibrate for 5 minutes.
-
-
Analysis: Inject 10 µL of the prepared sample.
-
Data Interpretation: Calculate the area percent purity as described for the GC method.
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC-based purity assessment.
The Logic of a Comprehensive Purity Assessment Strategy
A robust purity assessment is a structured, multi-step process. Initial screening with chromatographic techniques provides a purity value and impurity profile. If unknown impurities are detected, hyphenated techniques like LC-MS are employed for identification. Finally, for an absolute measure of the main component, qNMR is the gold standard.
Caption: Logical workflow for comprehensive purity validation.
Conclusion
Assessing the purity of this compound is a rigorous process that underpins the quality and reliability of advanced scientific research. A superficial analysis is insufficient; a deep, evidence-based approach is mandatory. By intelligently combining the high-resolution separation of chromatography (GC and HPLC) with the definitive identification power of mass spectrometry and the absolute quantitative accuracy of qNMR, researchers can build a complete and trustworthy purity profile. This analytical diligence ensures that the unique properties of this valuable building block can be leveraged with confidence, leading to reproducible results and the successful development of next-generation materials and therapeutics.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 328-93-8|2,5-Bis(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 3. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. upm-inc.com [upm-inc.com]
- 8. particle.dk [particle.dk]
- 9. tsijournals.com [tsijournals.com]
- 10. epa.gov [epa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Overview of test methods for aromatic amines derived from azo colorants using GC-MS | Separation Science [sepscience.com]
- 15. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. emerypharma.com [emerypharma.com]
- 18. rssl.com [rssl.com]
- 19. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 21. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2,4-Bis(trifluoromethyl)aniline
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount to ensuring the integrity of research and the quality of the final product. 2,4-Bis(trifluoromethyl)aniline, a key building block in the synthesis of various pharmaceuticals and agrochemicals, requires robust analytical methods for its quantification. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Furthermore, we will explore emerging techniques that offer alternative analytical strategies. This guide is designed to provide not just protocols, but the underlying scientific rationale to empower you in making informed decisions for your analytical challenges.
The Analytical Imperative: Why Quantify this compound?
This compound is a fluorinated aromatic amine whose unique electronic and lipophilic properties, conferred by the two trifluoromethyl groups, make it a valuable precursor in organic synthesis. Accurate quantification is critical for:
-
Reaction Monitoring: Tracking the consumption of the starting material and the formation of products in real-time.
-
Purity Assessment: Determining the percentage of this compound in a sample and identifying any impurities.
-
Stability Studies: Evaluating the degradation of the compound under various storage conditions.
-
Pharmacokinetic Studies: Quantifying the compound and its metabolites in biological matrices.
The Chromatographic Workhorses: A Head-to-Head Comparison of GC and HPLC
Gas Chromatography and High-Performance Liquid Chromatography are the two most established and reliable techniques for the quantification of this compound. The choice between them depends on the specific analytical requirements, including the sample matrix, the required sensitivity, and the available instrumentation.
Gas Chromatography (GC): The Power of Volatility
GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For this compound, which is a semi-volatile compound, GC offers excellent resolution and sensitivity, particularly when coupled with a mass spectrometer (MS).
Core Principle: The sample is vaporized and carried by an inert gas (the mobile phase) through a heated column. Compounds separate based on their boiling points and affinities for the stationary phase.
Common Detectors:
-
Flame Ionization Detector (FID): A robust and widely used detector that provides a response proportional to the number of carbon atoms in the analyte. While sensitive, it is not specific.
-
Nitrogen-Phosphorus Detector (NPD): Highly sensitive and selective for nitrogen-containing compounds like anilines.[1]
-
Mass Spectrometry (MS): Provides both quantitative data and structural information, making it the gold standard for identification and confirmation.
High-Performance Liquid Chromatography (HPLC): Versatility in the Liquid Phase
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column. It is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
Core Principle: A liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). Separation occurs based on the analyte's affinity for the stationary phase.
Common Configurations:
-
Reverse-Phase HPLC: The most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile and water).
-
Detectors:
-
Ultraviolet (UV) Detector: Measures the absorbance of the analyte at a specific wavelength. It is a robust and cost-effective detector.
-
Diode Array Detector (DAD): Acquires a full UV-visible spectrum, aiding in peak purity assessment and identification.
-
Mass Spectrometry (MS): LC-MS and LC-MS/MS offer high sensitivity and selectivity, particularly for complex matrices.
-
Performance Face-Off: GC vs. HPLC for this compound Quantification
The following table provides a comparative summary of the expected performance of GC-MS and HPLC-UV for the analysis of this compound, based on data from analogous compounds.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-UV (HPLC-UV) |
| Principle | Separation based on volatility and mass-to-charge ratio. | Separation based on polarity and UV absorbance. |
| Sample Volatility | Required. | Not required. |
| Sensitivity | High (low ng/mL to pg/mL). | Moderate (low µg/mL to ng/mL). |
| Selectivity | Very High (mass spectral data provides definitive identification). | Moderate (potential for interference from co-eluting impurities). |
| Precision (%RSD) | < 5% | < 2% |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Sample Throughput | Moderate. | Moderate to High. |
| Derivatization | May be required to improve peak shape and thermal stability. | Generally not required. |
| Cost (Instrument) | Higher. | Lower. |
| Operational Cost | Lower (gas consumption). | Higher (solvent consumption). |
Experimental Workflows: A Visual Guide
To better illustrate the practical application of these techniques, the following diagrams outline the typical experimental workflows for GC-MS and HPLC-UV analysis of this compound.
Field-Proven Protocols: Step-by-Step Methodologies
The following protocols are provided as a robust starting point for the development and validation of analytical methods for this compound. These are based on established methods for analogous compounds and should be optimized for your specific application and instrumentation.[2][3]
Protocol 1: Quantification by GC-MS
Objective: To quantify this compound in an organic solvent matrix.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector.
-
Mass Spectrometer with an Electron Ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless injection).
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Ion Source Temperature: 230°C.[4]
-
Scan Range: m/z 50-350.
-
Selected Ion Monitoring (SIM) ions: To be determined from the mass spectrum of a pure standard of this compound.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the sample with the same solvent used for the standards to a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification: Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification by HPLC-UV
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or DAD detector.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Start with 40% acetonitrile, ramp to 90% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard and Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample solution into the HPLC system.
-
Purity Calculation: Calculate the purity of the sample using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Beyond the Bench: Emerging and Alternative Analytical Techniques
While GC and HPLC are the mainstays for the analysis of this compound, other techniques are emerging that offer unique advantages.
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[5] It offers faster separations and is a "greener" alternative to HPLC due to reduced organic solvent consumption.[6][7] SFC is particularly well-suited for the separation of chiral compounds and can be a powerful tool for the analysis of fluorinated molecules.[8]
-
Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. It offers high separation efficiency, minimal sample consumption, and is an environmentally friendly technique.[2] For aniline derivatives, CE can be a sensitive method, especially when coupled with on-line concentration techniques.[4][9]
Trustworthiness and Method Validation: The Cornerstone of Reliable Data
Every protocol described herein must be a self-validating system. The validation of an analytical method is crucial to ensure its suitability for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Strategic Approach to Quantification
The quantification of this compound is a critical step in many research, development, and quality control processes. Both Gas Chromatography and High-Performance Liquid Chromatography offer robust and reliable platforms for this analysis. GC-MS provides unparalleled selectivity and sensitivity, making it ideal for trace analysis and confirmation of identity. HPLC-UV, on the other hand, is a versatile and cost-effective technique well-suited for routine purity assessments.
The choice of the optimal analytical method will always be a function of the specific analytical challenge at hand. By understanding the fundamental principles, performance characteristics, and practical workflows of each technique, researchers can confidently select and validate the most appropriate method to generate accurate and reliable data. As analytical science continues to evolve, emerging techniques like SFC and CE will undoubtedly play an increasingly important role, offering new possibilities for faster, greener, and more efficient quantification of challenging analytes like this compound.
References
- 1. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 6. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 7. Supercritical fluid chromatography in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selerity.com [selerity.com]
- 9. Determination of aniline and its derivatives in environmental water by capillary electrophoresis with on-line concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isomeric Advantage: A Comparative Guide to the Efficacy of Drugs Derived from Aniline Isomers
In the landscape of medicinal chemistry, the aniline scaffold remains a cornerstone for the synthesis of a diverse array of therapeutic agents. Its versatility allows for chemical modifications that can profoundly influence the pharmacological properties of a molecule. A critical, yet often nuanced, aspect of this chemical versatility lies in the positional isomerism of substituents on the aniline ring. The seemingly subtle shift of a functional group from the ortho-, to the meta-, to the para-position can dramatically alter a drug's efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of the efficacy of drugs derived from these different aniline isomers, supported by experimental data and a discussion of the underlying structure-activity relationships (SAR).
The Aniline Paradox: A Double-Edged Sword in Drug Design
Aniline and its derivatives are foundational in the synthesis of numerous pharmaceuticals, from the common analgesic paracetamol to more complex targeted therapies.[1][2] However, the aniline moiety is also a well-known "structural alert" in drug discovery.[3] Its metabolic activation can lead to the formation of reactive metabolites, such as quinone-imines, which can cause idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity and methemoglobinemia.[4] This inherent toxicity has driven research into bioisosteric replacements for the aniline group to mitigate these risks while preserving therapeutic efficacy.[3] Understanding how isomerism impacts both the desired pharmacological activity and the potential for toxicity is therefore paramount for the rational design of safer and more effective aniline-based drugs.
Comparative Efficacy of Aniline Isomer-Derived Drugs: Case Studies
The therapeutic efficacy of a drug is intrinsically linked to its three-dimensional structure and how it interacts with its biological target. The position of a substituent on the aniline ring dictates the electronic properties and steric hindrance of the molecule, thereby influencing its binding affinity, selectivity, and ultimately, its clinical effectiveness.
Para-Substituted Aniline Derivatives: A Legacy of Efficacy
Drugs derived from para-substituted anilines are prevalent in medicine, with a long history of therapeutic success. A prime example is Bucillamine , a disease-modifying antirheumatic drug (DMARD) derived from p-anisidine, used in the treatment of rheumatoid arthritis (RA).[5]
Efficacy of Bucillamine in Rheumatoid Arthritis:
Clinical studies have demonstrated the efficacy of Bucillamine in managing RA. Its effectiveness is often measured using the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70), which indicate a 20%, 50%, or 70% improvement in tender and swollen joint counts and other key parameters.[1][6]
| Drug | Isomer | Therapeutic Area | Efficacy Endpoint | Results |
| Bucillamine | Para | Rheumatoid Arthritis | ACR20, ACR50, ACR70 | In one study, 44.4%, 22.2%, and 11.1% of patients achieved ACR20, 50, and 70, respectively, when used as a first-line DMARD.[6] |
| Bucillamine | Para | Rheumatoid Arthritis | Comparison with other DMARDs | A longitudinal analysis showed a higher percentage of patients with a moderate or good response to Bucillamine (41.0%) compared to methotrexate (32.6%) and sulfasalazine (25.6%).[7] |
Another notable drug derived from a para-aniline structure is Phenazopyridine , a urinary tract analgesic.[5] It provides symptomatic relief from pain, burning, and urgency associated with urinary tract infections (UTIs).
Efficacy of Phenazopyridine in Uncomplicated UTIs:
A multicenter, randomized, placebo-controlled study demonstrated the rapid onset of action and significant symptomatic relief provided by phenazopyridine.[8]
| Drug | Isomer | Therapeutic Area | Efficacy Endpoint | Results |
| Phenazopyridine | Para | Uncomplicated UTI | Symptom improvement at 6 hours | All 30 patients taking phenazopyridine showed improvement, with 43.3% reporting "significant improvement," a statistically significant difference from the placebo group.[8] |
| Phenazopyridine | Para | Uncomplicated UTI | Reduction in pain and discomfort | The average assessment of general discomfort decreased by 53.4% in the phenazopyridine group compared to 28.8% in the placebo group.[2] |
Ortho-Substituted Aniline Derivatives: Targeted Applications and Noteworthy Activity
While perhaps less common as blockbuster drugs, ortho-substituted aniline derivatives have found utility in specific therapeutic niches. Guaiacol , derived from o-anisidine, is a well-known expectorant used to aid in the removal of bronchial secretions.[9]
Efficacy of Guaiacol as an Expectorant:
The clinical assessment of expectorants can be challenging, often relying on subjective measures of symptom improvement.[5] However, studies have aimed to quantify the efficacy of guaiacol-containing medications.
| Drug | Isomer | Therapeutic Area | Efficacy Endpoint | Results |
| Guaiacol (in combination) | Ortho | Cough/Respiratory Infections | Improvement of cough of infectious origin | A study was designed to assess the ability of a guaiacol-containing suppository to reduce signs and symptoms of upper respiratory infections.[10] |
| Guaifenesin (related compound) | - | Acute Respiratory Tract Infection | Patient-reported outcomes | Subjective measures at Day 4 showed the most prominent difference between treatment groups, favoring guaifenesin over placebo.[3] |
Furthermore, research into ortho-anilide derivatives has shown promise in the development of novel anthelmintic agents . A study on anilides with a guanidino group in the ortho position demonstrated significant activity against sheep trichostrongylides.[11] The most active compounds in this series were ortho-substituted anilides, with some derivatives showing higher potency than the established anthelmintic, parbendazole.[11]
Meta-Substituted Aniline Derivatives: An Emerging Frontier
The exploration of meta-substituted aniline derivatives in drug discovery is a rapidly developing area. While there are fewer established drugs from this class compared to their ortho- and para-counterparts, recent research highlights their potential. A notable example is the synthesis of potent anti-psychotic drugs , specifically 5-HT6 receptor antagonists, which has been achieved through the meta-amination of anisidines.[12] This approach has led to the efficient synthesis of compounds like the anti-schizophrenic drug SB-271046.[12]
The synthesis of potential anthelmintic agents has also been explored using m-anisidine as a starting material for N-substituted-3-chloro-2-azetidinones.
While direct, comparative clinical efficacy data for meta-isomers against their ortho- and para-analogs for the same target is still emerging, the structure-activity relationship studies in areas like kinase inhibition provide valuable insights. For instance, in the design of Bcr-Abl inhibitors, the meta-position on the aniline fragment was found to be favorable for bulky substitutions, whereas the ortho-position was not.[13] This suggests that the meta-position offers a unique steric and electronic environment that can be exploited for designing highly selective and potent inhibitors.
Structure-Activity Relationship (SAR): The "Why" Behind Isomeric Differences
The observed differences in the efficacy of drugs derived from aniline isomers can be explained by fundamental principles of medicinal chemistry.
Caption: The influence of aniline isomerism on drug efficacy.
-
Electronic Effects: The amino group of aniline is an activating, ortho-para directing group due to the resonance effect of the nitrogen lone pair. However, in the acidic conditions often used for synthesis or in physiological environments, the amino group can be protonated to form the anilinium ion, which is a deactivating, meta-directing group.[14] The interplay of inductive and resonance effects of both the amino group and the substituent at the ortho, meta, or para position governs the electron density of the aromatic ring and the basicity of the amino group, which are crucial for drug-receptor interactions.
-
Steric Hindrance: An ortho-substituent can sterically hinder the interaction of the amino group or the aromatic ring with the target protein. This can be detrimental to activity but can also be exploited to enhance selectivity for a particular target or to prevent unwanted metabolic reactions. The para-position is generally the least sterically hindered, while the meta-position offers an intermediate level of steric bulk.
-
Intramolecular Hydrogen Bonding: Ortho-substituents with hydrogen bond donor or acceptor capabilities can form intramolecular hydrogen bonds with the amino group. This can lock the conformation of the molecule, which may be favorable or unfavorable for binding to the target, and can also influence its physicochemical properties.
-
Lipophilicity: The position of a substituent can affect the overall lipophilicity of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. Studies on triazole derivatives of aniline have shown that para-substituted compounds tend to have the lowest lipophilicity, while meta- and ortho-substituted derivatives show higher and often similar values.[9]
Experimental Protocols for Efficacy Assessment
The objective evaluation of drug efficacy relies on robust and validated experimental protocols. The choice of methodology is dictated by the therapeutic area and the specific mechanism of action of the drug.
In Vivo Evaluation of Bladder Afferent Nerve Activity for Urothelial Analgesics
This protocol is used to assess the efficacy of drugs like phenazopyridine in reducing bladder pain.[15]
-
Animal Model: Female Sprague-Dawley rats are anesthetized.
-
Surgical Preparation: The bladder is catheterized for infusion and pressure monitoring. The pelvic nerve is dissected to isolate and record afferent nerve activity.
-
Nerve Fiber Identification: Aδ- and C-fibers, which are involved in pain sensation, are identified based on their conduction velocities.
-
Bladder Distension: The bladder is filled with saline at a constant rate to mimic bladder filling and activate mechanosensitive nerve fibers.
-
Drug Administration: The test compound (e.g., phenazopyridine or its analogs) is administered, often intravesically, to assess its local effect on nerve activity.
-
Data Acquisition and Analysis: Afferent nerve activity is recorded before and after drug administration during bladder distension. The frequency and firing rate of Aδ- and C-fibers are quantified to determine the inhibitory effect of the compound.
Caption: Workflow for the in vivo evaluation of bladder afferent nerve activity.
Clinical Assessment of Expectorant Efficacy
Evaluating the efficacy of expectorants like guaiacol involves a combination of subjective and objective measures.[5]
-
Patient Population: Patients with a productive cough associated with a respiratory tract infection are recruited.
-
Study Design: A randomized, double-blind, placebo-controlled design is typically employed.
-
Intervention: Patients receive either the expectorant or a placebo for a defined period.
-
Efficacy Assessment:
-
Subjective Measures: Patients complete daily diaries to rate symptoms such as cough frequency and severity, and the ease of expectoration.[3]
-
Objective Measures: Sputum volume and rheology (viscosity and elasticity) can be measured, although these do not always correlate well with clinical improvement.
-
Mucociliary Clearance: This can be assessed by measuring the clearance of an inhaled radiolabeled tracer.
-
-
Data Analysis: Changes in symptom scores and objective measures are compared between the treatment and placebo groups to determine the efficacy of the expectorant.
ACR Response Criteria for Rheumatoid Arthritis
The ACR response criteria are a standardized set of measures used in clinical trials to assess the efficacy of DMARDs like bucillamine.[1]
-
Core Set of Measures:
-
Tender joint count
-
Swollen joint count
-
Patient's global assessment of disease activity
-
Physician's global assessment of disease activity
-
Patient's assessment of pain
-
Patient's assessment of physical function (e.g., using the Health Assessment Questionnaire - HAQ)
-
Acute-phase reactant (e.g., C-reactive protein or erythrocyte sedimentation rate)
-
-
Definition of Response:
-
ACR20: At least a 20% improvement in tender and swollen joint counts, and at least a 20% improvement in at least three of the other five core measures.
-
ACR50 and ACR70: Defined similarly, but with a 50% and 70% improvement threshold, respectively.
-
Conclusion: The Strategic Importance of Isomer Selection
The choice of aniline isomer is a critical decision in the drug design and development process, with profound implications for the efficacy and safety of the final therapeutic agent. While para-substituted anilines have a well-established track record of success in various therapeutic areas, the growing body of research on ortho- and meta-substituted derivatives reveals unique opportunities for targeted therapies and for overcoming challenges such as steric constraints and the need for specific electronic properties. A thorough understanding of the structure-activity relationships governing the effects of isomerism, coupled with the application of robust experimental protocols for efficacy assessment, is essential for harnessing the full potential of the aniline scaffold in the creation of next-generation medicines. As our understanding of drug-receptor interactions becomes more sophisticated, the strategic selection of the "right" isomer will undoubtedly play an even more crucial role in the development of safer, more effective, and highly selective drugs.
References
- 1. quanticate.com [quanticate.com]
- 2. cresset-group.com [cresset-group.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Methods for clinical assessment of expectorants: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Description and Appraisal of Outcome Measures - Clinical Review Report: Upadacitinib (Rinvoq) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Website [eprovide.mapi-trust.org]
- 8. nurseslabs.com [nurseslabs.com]
- 9. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of bladder sensation in mice with a novel device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Non-Anesthetized Mouse Model for Recording Sensory Urinary Bladder Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of 2,4-Bis(trifluoromethyl)aniline Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved drug candidates.[1] The 2,4-bis(trifluoromethyl)aniline scaffold, in particular, presents a unique chemical landscape for drug design, with its two potent electron-withdrawing groups significantly influencing the molecule's interactions with biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data to illuminate how subtle structural modifications can translate into significant changes in biological activity.
The this compound Core: A Privileged Scaffold
The this compound moiety serves as a critical building block in the synthesis of a diverse range of biologically active compounds. The presence of two trifluoromethyl groups on the aniline ring dramatically impacts its properties. These groups are known to be bulky and highly lipophilic, which can enhance a molecule's ability to cross cellular membranes.[2] Furthermore, their strong electron-withdrawing nature can significantly affect the pKa of the aniline nitrogen, influencing its ability to form hydrogen bonds and interact with target proteins.[2] These unique features make the this compound scaffold a compelling starting point for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.
Comparative Analysis of Biological Activity: Unraveling the SAR
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents appended to the core structure. By examining the anticancer and antimicrobial data from various studies, we can discern key SAR trends.
Anticancer Activity: A Tale of Two Moieties
Derivatives of bis(trifluoromethyl)aniline have demonstrated significant potential as anticancer agents. The following table summarizes the cytotoxic activity of several analogs against various cancer cell lines, highlighting the impact of structural modifications on their potency.
Table 1: Comparative Anticancer Activity of this compound Analogs and Related Compounds
| Compound ID | Core Structure | R Group | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | N-(3,5-bis(trifluoromethyl)phenyl)naphthofuran-2-carboxamide | - | HepG2 (Liver) | 1-10.8 | [3] |
| 2 | 4-tolyl sulfonylurea derivative | 3,5-bis(trifluoromethyl)aniline | HCT116 (Colon) | 17.8 | [4] |
| 3 | 4-tolyl sulfonylurea derivative | 3,5-bis(trifluoromethyl)aniline | HePG2 (Liver) | 12.4 | [4] |
| 4 | 4-tolyl sulfonylurea derivative | 3,5-bis(trifluoromethyl)aniline | HOS (Osteosarcoma) | 17.6 | [4] |
| 5 | Thiazolo[4,5-d]pyrimidine derivative | 3-phenyl-5-(trifluoromethyl) | C32 (Melanoma) | 24.4 | [5] |
| 6 | Thiazolo[4,5-d]pyrimidine derivative | 3-phenyl-5-(trifluoromethyl) | A375 (Melanoma) | 25.4 | [5] |
Key Insights from Anticancer SAR:
-
The Power of the Amide Linkage: Compound 1 , a naphthofuran carboxamide derivative of 3,5-bis(trifluoromethyl)aniline, exhibits potent activity against liver cancer cells.[3] This suggests that the amide linkage provides a crucial interaction point with the biological target.
-
Sulfonylurea Scaffolds Show Promise: Compounds 2 , 3 , and 4 , which incorporate the 3,5-bis(trifluoromethyl)aniline moiety into a sulfonylurea scaffold, display significant cytotoxicity against a range of cancer cell lines, with IC₅₀ values in the low micromolar range.[4]
-
Heterocyclic Systems Enhance Activity: The thiazolo[4,5-d]pyrimidine core in compounds 5 and 6 , combined with a trifluoromethylphenyl group, leads to notable activity against melanoma cell lines.[5]
Caption: Key SAR trends for anticancer activity.
Antimicrobial Activity: Targeting Bacterial Defenses
The this compound scaffold has also been explored for its antimicrobial properties. The lipophilicity conferred by the trifluoromethyl groups can facilitate the disruption of bacterial cell membranes.
Table 2: Comparative Antimicrobial Activity of Trifluoromethylaniline Analogs
| Compound ID | Core Structure | R Group | Bacterial Strain | MIC (µg/mL) | Reference |
| 7 | N-(trifluoromethyl)phenyl pyrazole | 3-chloro-4-fluoroaniline | S. aureus | 1.56 | [6] |
| 8 | N-(trifluoromethyl)phenyl pyrazole | 4-bromo-3-(trifluoromethyl)aniline | S. aureus | 0.78 | [6] |
| 9 | 2-iodo-4-trifluoromethylaniline | - | V. parahaemolyticus | 50 | [1][7] |
| 10 | 4-amino-3-chloro-5-nitrobenzotrifluoride | - | V. parahaemolyticus | 100 | [1][7] |
Key Insights from Antimicrobial SAR:
-
Halogenation is Key: The presence of additional halogen substituents on the aniline ring, as seen in compounds 7 and 8 , significantly enhances the anti-staphylococcal activity.[6]
-
Lipophilicity and Potency: The highly lipophilic nature of compound 8 , with both bromo and trifluoromethyl groups, results in very potent activity against S. aureus.[6]
-
Activity Against Gram-Negative Bacteria: Compounds 9 and 10 demonstrate that trifluoromethylaniline derivatives can also be effective against Gram-negative bacteria like Vibrio parahaemolyticus.[1][7]
Unraveling the Mechanism of Action: A Look at Molecular Targets
The biological effects of this compound analogs are mediated through their interaction with specific molecular targets.
-
Kinase Inhibition: Many trifluoromethyl-containing compounds, including derivatives of the related bromo-(trifluoromethyl)aniline scaffold, are potent kinase inhibitors.[8] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The 2,4-bis(trifluoromethyl)phenyl moiety can effectively occupy the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.
-
Modulation of Signaling Pathways: The N-(3,5-bis(trifluoromethyl)phenyl)naphthofuran-2-carboxamide analog has been shown to inhibit liver tumor growth by inactivating the STAT3 signaling pathway through direct binding to HNF 4α.[3] This highlights the potential of these compounds to modulate key cellular signaling cascades involved in cancer progression.
Caption: Potential mechanisms of action.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research findings, it is essential to follow well-defined experimental protocols. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of this compound analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a common method to determine the inhibitory potency of a compound against a specific protein kinase.[8]
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate for the kinase
-
Test compounds (dissolved in DMSO)
-
γ-³²P-ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
-
96-well filter plates (e.g., phosphocellulose or glass fiber)
-
Phosphoric acid wash solution (e.g., 0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, peptide substrate, and varying concentrations of the test compound in the kinase reaction buffer. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubation: Incubate the reaction plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding γ-³²P-ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of phosphoric acid solution.
-
Substrate Capture: Transfer the reaction mixtures to the 96-well filter plate. The phosphorylated peptide substrate will bind to the filter membrane.
-
Washing: Wash the filter plate multiple times with the phosphoric acid wash solution to remove unincorporated γ-³²P-ATP.
-
Scintillation Counting: After the final wash, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a kinase inhibition assay.
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the critical role of strategic molecular design in optimizing the biological activity of these analogs. The potent anticancer and antimicrobial activities observed for several derivatives highlight the potential of this chemical class to address significant unmet medical needs.
Future research in this area should focus on the synthesis and evaluation of larger, more diverse libraries of this compound analogs to further refine our understanding of their SAR. A deeper investigation into their mechanisms of action, including the identification of specific molecular targets and their effects on cellular signaling pathways, will be crucial for their rational development as clinical candidates. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of new and improved this compound-based drugs.
References
- 1. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 3. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Physicochemical Properties of Trifluoromethylaniline Isomers for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone for fine-tuning molecular properties. Among these, the trifluoromethyl group (-CF3) is particularly valued for its profound electronic effects, which can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The trifluoromethylaniline isomers—ortho (2-), meta (3-), and para (4-)—serve as pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and high-performance polymers.
This guide provides an in-depth comparative analysis of the physicochemical properties of these three critical isomers. As a senior application scientist, my aim is to not only present the data but to also elucidate the underlying chemical principles that govern the observed differences in their behavior. This understanding is paramount for researchers and drug development professionals in making informed decisions during molecular design and synthesis. We will explore the nuances of their acidity, lipophilicity, and other key physical attributes, supported by experimental data and detailed protocols for their determination.
The Decisive Influence of Isomeric Position: A Physicochemical Overview
The position of the strongly electron-withdrawing trifluoromethyl group on the aniline ring dictates the electronic and steric environment of the molecule, leading to distinct physicochemical properties among the ortho, meta, and para isomers. These differences are not merely academic; they have significant real-world implications for reaction kinetics, biological activity, and material characteristics.
Data Presentation: A Comparative Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-trifluoromethylaniline, 3-trifluoromethylaniline, and 4-trifluoromethylaniline, providing a clear, quantitative comparison.
| Property | 2-Trifluoromethylaniline (ortho) | 3-Trifluoromethylaniline (meta) | 4-Trifluoromethylaniline (para) |
| Molecular Formula | C₇H₆F₃N | C₇H₆F₃N | C₇H₆F₃N |
| Molecular Weight | 161.12 g/mol | 161.12 g/mol | 161.12 g/mol |
| Appearance | Colorless to yellow liquid[1] | Colorless to yellow liquid[2] | Colorless solid or liquid[3] |
| Melting Point (°C) | -33 to 34[4][5] | 5 to 6[6] | 3 to 38[3][7] |
| Boiling Point (°C) | 170-175[4][8] | 187-188[2][6][9] | 83 (°C/12 mmHg)[10] |
| Density (g/mL at 25°C) | ~1.282[5] | ~1.29[6] | ~1.283[10] |
| pKa of conjugate acid | ~1.9 (estimated) | 3.5 (estimated) | 2.45[3] |
| logP (Octanol-Water) | 2.13-2.4[4][11] | -0.80 to 2.3[2][12] | 2.39[13] |
| Water Solubility | Insoluble/Slightly soluble[1][4] | Slightly soluble (5 g/L at 20°C)[14][15] | Insoluble/Slightly soluble[3][16] |
| Dipole Moment (Debye) | ~3.0 D (estimated) | ~3.5 D (estimated) | ~4.3 D (experimental) |
Causality Behind the Data: Electronic and Steric Effects Explained
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect, -I). It also exhibits a weak resonance effect (-R). The interplay of these effects, dictated by the substituent's position, governs the isomers' properties.
Basicity (pKa)
The basicity of anilines is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. Electron-withdrawing groups decrease basicity by pulling electron density away from the nitrogen, making the lone pair less available.
-
Para-isomer (4-CF₃): The -CF₃ group at the para position exerts both a strong -I effect and a -R effect, which delocalizes the nitrogen lone pair into the ring, significantly reducing basicity compared to aniline.
-
Meta-isomer (3-CF₃): At the meta position, the -CF₃ group primarily exerts its -I effect, as the resonance effect does not extend to this position. This results in a decrease in basicity, but less so than the para isomer.
-
Ortho-isomer (2-CF₃): In addition to the strong -I effect, the ortho isomer experiences a significant steric hindrance effect, known as the "ortho effect." This steric strain can disrupt the planarity of the molecule and interfere with the solvation of the protonated form, typically leading to a further decrease in basicity, making it the weakest base among the three.
Lipophilicity (logP)
The logP value, a measure of a compound's lipophilicity, is crucial for predicting its pharmacokinetic properties, such as absorption and membrane permeability. The trifluoromethyl group is known to increase lipophilicity.
The logP values for all three isomers are significantly higher than that of aniline (logP ≈ 0.9), indicating their enhanced lipophilic character. The subtle differences among the isomers can be attributed to the variations in their dipole moments and how they interact with the aqueous and lipid phases.
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule. The position of the highly polar -CF₃ group relative to the amino group has a substantial impact on the net molecular dipole moment.
-
Para-isomer: The electron-withdrawing -CF₃ group and the electron-donating -NH₂ group are positioned opposite to each other, leading to a large separation of charge and the highest dipole moment.
-
Meta-isomer: The vectors of the group dipole moments are at an angle, resulting in a significant, but lower, net dipole moment compared to the para isomer.
-
Ortho-isomer: The proximity of the two groups allows for potential intramolecular hydrogen bonding between a fluorine atom and a hydrogen atom of the amino group, which can affect the overall dipole moment. The opposing vectors of the group dipoles result in a lower net dipole moment compared to the meta and para isomers.
Applications in Drug Discovery and Materials Science
The distinct properties of each isomer make them suitable for different applications.
-
2-Trifluoromethylaniline (ortho): This isomer is a known precursor in the synthesis of high-performance polyimides . These polymers are valued for their thermal stability and are used in the electronics and aerospace industries.
-
3-Trifluoromethylaniline (meta): It is a key intermediate in the synthesis of several pharmaceuticals. For instance, it is used to produce Flufenamic acid , a non-steroidal anti-inflammatory drug (NSAID)[14][17]. It is also a crucial building block for the targeted cancer therapy drug Nilotinib , used to treat chronic myeloid leukemia[3][4][16].
-
4-Trifluoromethylaniline (para): This isomer is widely used in the pharmaceutical industry. A prominent example is its use in the synthesis of Leflunomide , an immunomodulatory drug used to treat rheumatoid arthritis[17][18][19][20][21].
Experimental Protocols for Physicochemical Property Determination
To ensure the trustworthiness and reproducibility of the data presented, this section details standardized experimental protocols for determining key physicochemical properties.
Protocol 1: Determination of pKa by Potentiometric Titration
This method is a reliable way to determine the acid dissociation constant of the conjugate acid of the trifluoromethylaniline isomers.
Materials:
-
Trifluoromethylaniline isomer
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Accurately weigh approximately 1 mmol of the trifluoromethylaniline isomer and dissolve it in 50 mL of deionized water in the beaker. Gentle warming may be necessary for complete dissolution.
-
Add a magnetic stir bar and place the beaker on the magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized 0.1 M HCl, adding the titrant in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.
-
Continue the titration until the pH has dropped significantly, indicating that the equivalence point has been passed.
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis) to obtain the titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).
Protocol 2: Determination of logP by the Shake-Flask Method
This is the traditional and most reliable method for determining the octanol-water partition coefficient.
Materials:
-
Trifluoromethylaniline isomer
-
n-Octanol (reagent grade)
-
Deionized water
-
Separatory funnel (250 mL)
-
Mechanical shaker
-
UV-Vis spectrophotometer or HPLC
-
Volumetric flasks and pipettes
Procedure:
-
Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together in a separatory funnel and allowing the layers to separate.
-
Prepare a stock solution of the trifluoromethylaniline isomer in the pre-saturated n-octanol at a known concentration.
-
In a separatory funnel, combine a known volume of the n-octanol stock solution and a known volume of the pre-saturated water (e.g., 50 mL of each).
-
Shake the funnel vigorously for a set period (e.g., 1 hour) using a mechanical shaker to ensure thorough mixing and partitioning of the solute.
-
Allow the funnel to stand undisturbed until the two phases have completely separated.
-
Carefully collect a sample from both the n-octanol and the aqueous layers.
-
Determine the concentration of the trifluoromethylaniline isomer in each layer using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Conclusion
The ortho, meta, and para isomers of trifluoromethylaniline, while sharing the same molecular formula, exhibit a fascinating divergence in their physicochemical properties. This guide has demonstrated that the positional isomerism of the trifluoromethyl group leads to predictable and significant differences in basicity, lipophilicity, and dipole moment, all of which have profound implications for their application in drug discovery and materials science. By understanding the electronic and steric rationale behind these differences, researchers can more effectively leverage these versatile building blocks to design and synthesize novel molecules with tailored properties. The provided experimental protocols serve as a foundation for the rigorous and reproducible determination of these critical parameters, ensuring the integrity of data that informs the next generation of chemical innovation.
References
- 1. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 4. WO2016187824A1 - Method of preparing nilotinib - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US20100016590A1 - Nilotinib intermediates and preparation thereof - Google Patents [patents.google.com]
- 7. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum [chemicalbook.com]
- 8. ERIC - EJ1224944 - Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions, Journal of Chemical Education, 2019-Aug [eric.ed.gov]
- 9. CN1293186A - Process for preparing flufenamic acid - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline(694499-26-8) 1H NMR spectrum [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 15. mdpi.com [mdpi.com]
- 16. asianpubs.org [asianpubs.org]
- 17. Flufenamic acid synthesis - chemicalbook [chemicalbook.com]
- 18. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR spectrum [chemicalbook.com]
- 21. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Bis(trifluoromethyl)aniline
Welcome to a comprehensive guide on the safe and compliant disposal of 2,4-Bis(trifluoromethyl)aniline (CAS No. 367-71-5). As a laboratory professional, your commitment to safety extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its final disposition. This guide provides the essential, field-tested procedures to manage this hazardous compound, ensuring the safety of your team and the protection of our environment. We will move beyond simple checklists to explain the causality behind each step, building a framework of self-validating protocols grounded in authoritative EHS principles.
Understanding the Hazard Profile: Why Caution is Critical
This compound is a halogenated organic compound that presents multiple health and environmental hazards. Its molecular structure, featuring two trifluoromethyl groups on an aniline ring, contributes to its reactivity and toxicity. Before any handling or disposal operations, it is imperative to recognize and respect its hazard profile.
This chemical is classified as a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause significant skin and eye irritation.[1] Furthermore, it is very toxic to aquatic life, potentially causing long-lasting environmental damage if released.[2] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) under specific waste management protocols due to their persistence and potential for harm.[3][4]
Table 1: GHS Hazard Classification Summary for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A/2 | Causes serious eye irritation[1] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | Harmful to aquatic life with long lasting effects[5] |
| Flammable/Combustible Liquids | Category 4 | Combustible liquid[1] |
Note: Classifications are based on representative Safety Data Sheets (SDS). Always consult the specific SDS for the product in your possession.
Pre-Disposal Operations: Engineering Controls and PPE
The principle of "As Low As Reasonably Achievable" (ALARA) must be applied to exposure. Proper disposal planning begins with minimizing risk during routine handling and waste accumulation.
Engineering Controls
Your primary line of defense is to handle this compound within a properly functioning chemical fume hood.[1] This ensures that harmful vapors are contained and exhausted safely. The workstation should be equipped with an accessible eyewash station and an emergency safety shower.[1]
Personal Protective Equipment (PPE)
A risk assessment dictates the final PPE ensemble, but the following provides a robust baseline for handling this compound. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6]
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[6] | Protects against splashes and vapors that cause severe eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[6] | Prevents skin contact, as the chemical is harmful and irritating upon absorption. |
| Skin/Body Protection | A complete suit protecting against chemicals or a standard lab coat.[6] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled in a fume hood. For spill cleanup or poor ventilation, use an approved respirator.[6] | Protects against the inhalation of harmful vapors. |
Immediate Response Protocol: Managing Spills
Accidents happen. A prepared response is the key to mitigating harm. The procedure for managing a spill is dictated by its scale and the immediate risk to personnel.
Step-by-Step Spill Cleanup Procedure (Minor Spills)
This protocol is for small, manageable spills that do not pose an immediate respiratory threat and can be handled by trained laboratory personnel.
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[7]
-
Don PPE: Put on the appropriate PPE as detailed in Table 2, including respiratory protection if necessary.
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Start from the outside and work inwards to prevent the spill from spreading.
-
Remove Ignition Sources: As a combustible liquid, all nearby sources of ignition must be extinguished or removed. Use only non-sparking tools for cleanup.[1][8]
-
Collect Waste: Carefully scoop or sweep the absorbed material into a suitable, sealable container designated for hazardous waste.[6]
-
Decontaminate: Wipe down the spill area with soap and water.[9]
-
Package & Label: Securely close the waste container. Label it clearly as "Hazardous Waste" and include the chemical name: "this compound spill debris."
-
Dispose: Manage the sealed container as hazardous waste according to the procedures in Section 4.
-
Report: Inform your supervisor or Environmental Health & Safety (EHS) department of the incident, as per your institution's policy.[10]
For large spills or any spill where you feel unsafe, evacuate the area immediately and contact your institution's emergency response team.[11]
Caption: Decision workflow for responding to a chemical spill.
The Core Directive: Formal Disposal Procedures
Disposal of this compound is not optional or flexible; it is strictly regulated. This chemical and any materials contaminated with it (e.g., gloves, absorbent, empty containers) must be managed as hazardous waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, chemically compatible, and leak-proof container for collecting waste this compound. Keep the container tightly closed when not in use.[8]
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound".
-
Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[1][2] Such mixing can cause dangerous chemical reactions.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources, awaiting pickup.[1]
Step 2: Regulatory Compliance
Chemical waste generators are legally responsible for ensuring their waste is correctly classified and managed. In the United States, the EPA provides guidelines under the Code of Federal Regulations, specifically 40 CFR 261.3, for this classification.[2] State and local regulations may impose additional requirements.
Step 3: Professional Disposal Service
You must entrust the final disposal to a licensed professional waste disposal company.[12] These companies are equipped and permitted to transport and treat hazardous materials in compliance with all regulations. Do not attempt to dispose of this chemical via standard drains or municipal trash, as this is illegal and environmentally harmful.[2][6]
Step 4: Ultimate Destruction
The most common and effective treatment technology for halogenated organic wastes is high-temperature incineration in a specialized facility.[13] This process breaks down the complex molecule into simpler, less harmful components. Facilities are equipped with scrubbers and other pollution control devices to manage the byproducts of combustion, such as hydrogen fluoride.
By following these procedures, you ensure a closed loop of responsibility, protecting yourself, your colleagues, and the integrity of your research institution.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. angenechemical.com [angenechemical.com]
- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 8. echemi.com [echemi.com]
- 9. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 10. umanitoba.ca [umanitoba.ca]
- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 12. angenechemical.com [angenechemical.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
